1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXYACQNJWQTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657087 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-07-3 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Executive Summary
1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a pivotal bifunctional organic building block, distinguished by its two boronic ester functionalities linked by a flexible 1,2-dioxyethane spacer. This unique architecture makes it an invaluable reagent in materials science for the synthesis of Covalent Organic Frameworks (COFs) and advanced polymers, as well as in medicinal chemistry for the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via a palladium-catalyzed Miyaura borylation. It offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, and a complete guide to its structural and purity characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated approach to preparing and qualifying this versatile chemical linker.
Introduction: The Strategic Value of Bifunctional Boronic Esters
Boronic acids and their corresponding esters, particularly pinacol esters, are foundational pillars of modern synthetic chemistry. Their stability, tolerance to a wide range of functional groups, and exceptional utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction have established them as indispensable tools for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.
Within this class of reagents, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (or 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane), emerges as a particularly strategic building block. Its structure features two reactive boronic ester sites positioned at opposite ends of a semi-flexible diether linker. This C2-symmetric design allows it to act as a homobifunctional cross-linking agent, enabling the systematic construction of linear polymers, macrocycles, and precisely defined supramolecular architectures. In the context of drug discovery, such linkers are crucial for developing bivalent inhibitors or PROTACs, where engaging two distinct biological targets or protein domains can lead to enhanced potency and selectivity.[3][4]
This technical guide presents an authoritative and reproducible protocol for the synthesis of this high-value compound, grounded in the principles of the Miyaura borylation reaction. We will dissect the causality behind key experimental choices and provide a robust analytical framework for validating the final product's identity and purity.
Synthesis Methodology: The Miyaura Borylation Pathway
The most efficient and widely adopted method for installing a boronic ester onto an aryl ring is the Miyaura borylation reaction.[5][6] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a weak base.[1] The reaction is prized for its mild conditions and broad functional group compatibility.
Overall Reaction Scheme
The synthesis starts from the readily accessible 1,2-bis(4-bromophenoxy)ethane, which is coupled with two equivalents of B₂pin₂.
Caption: Palladium-catalyzed Miyaura borylation reaction scheme.
Mechanistic Insights and Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The choice of reagents is a deliberate strategy to maximize yield and prevent unwanted side reactions.
Caption: Simplified catalytic cycle for the Miyaura borylation.
-
Expertise & Causality:
-
Catalyst: [PdCl₂(dppf)] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is chosen for its high efficiency and stability. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate both the oxidative addition and reductive elimination steps.[6]
-
Base: Potassium acetate (KOAc) is a weak base, which is critical for the reaction's success. Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming an acetato-palladium complex, which is more reactive towards the diboron species than the halide complex.[1][5] Using a strong base would risk promoting a subsequent Suzuki coupling between the newly formed boronic ester and any remaining aryl bromide, leading to oligomeric impurities.
-
Solvent: Anhydrous 1,4-dioxane or DMSO is used as a polar aprotic solvent to ensure all reagents, particularly the potassium acetate, are sufficiently soluble at the reaction temperature.[6]
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, followed by the prescribed characterization, ensures a successful outcome.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Grade |
| 1,2-bis(4-bromophenoxy)ethane | C₁₄H₁₂Br₂O₂ | 372.05 | >98% |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | >98% |
| [PdCl₂(dppf)]·CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | Catalyst grade |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Anhydrous, >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, >99.8% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | - | ACS Grade |
| Celite® | - | - | Filtration aid |
Procedure
-
Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1,2-bis(4-bromophenoxy)ethane (10.0 g, 26.9 mmol).
-
Reagent Addition: Add bis(pinacolato)diboron (15.3 g, 60.5 mmol, 2.25 eq), potassium acetate (7.9 g, 80.6 mmol, 3.0 eq), and [PdCl₂(dppf)]·CH₂Cl₂ adduct (0.66 g, 0.81 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Under a positive flow of nitrogen, add 100 mL of anhydrous 1,4-dioxane via cannula.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Dilute with 200 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 50 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Purify the crude product by recrystallization from a hot mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield a white to off-white solid.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the molecular structure and assess the purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₃₆B₂O₆[7] |
| Molecular Weight | 466.18 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently reported, requires experimental determination. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate; Sparingly soluble in Hexanes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the title compound. Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]
Predicted NMR Data
| Nucleus | Position (see structure) | Expected δ (ppm) | Multiplicity | Integration | Notes |
| ¹H | a | ~1.35 | singlet | 24H | Methyl groups on the pinacol esters.[9] |
| ¹H | b | ~4.25 | singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-). |
| ¹H | c | ~6.90 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the ether linkage. |
| ¹H | d | ~7.75 | doublet (J ≈ 8.5 Hz) | 4H | Aromatic protons ortho to the boronic ester.[9] |
| ¹³C | a | ~25.0 | Pinacol methyl carbons.[8] | ||
| ¹³C | b | ~66.5 | Ethylene bridge carbons. | ||
| ¹³C | c | ~83.8 | Quaternary pinacol carbons. | ||
| ¹³C | d | ~114.5 | Aromatic C-H ortho to ether. | ||
| ¹³C | e | ~136.5 | Aromatic C-H ortho to boron. | ||
| ¹³C | f | C-B | (Not observed) | Carbon attached to boron, often broad or unobserved. | |
| ¹³C | g | C-O | ~161.0 | Aromatic carbon attached to ether oxygen. | |
| ¹¹B | - | ~31 | broad singlet | - | Characteristic of trigonal planar boronic esters.[10] |
(Structure for NMR assignment: Pinacol(a)-B-Ar(d,g)-O(c,f)-CH₂(b)-...)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS-ESI) is recommended for determining the exact mass.
-
Expected Exact Mass [M+H]⁺: 467.2760
-
Isotopic Pattern: The presence of two boron atoms (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic isotopic cluster for the molecular ion, providing additional confirmation of the compound's identity.[11]
References
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central - NIH. [Link]
-
Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]
-
Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions. ResearchGate. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Boronic Esters. Organic Syntheses Procedure. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link]
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. [Link]
-
Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
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- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
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- 9. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Di(4-boronophenoxy)ethane, dipinacol ester: A Versatile Chemical Linker for Advanced Applications
Introduction
In the landscape of advanced materials and therapeutics, the role of chemical linkers is paramount in bridging molecular components to construct functional architectures. Among these, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, also known as 1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane, has emerged as a significant building block. Its unique structural features—a flexible diether core flanked by two phenylboronic acid pinacol esters—endow it with the versatility to participate in a range of chemical transformations. This guide provides a comprehensive technical overview of this linker, detailing its synthesis, physicochemical properties, and its pivotal role in the construction of Covalent Organic Frameworks (COFs) and the design of innovative drug delivery systems.
Core Molecular Attributes and Significance
1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a bifunctional organic compound featuring two boronic acid pinacol esters. The pinacol groups serve as protecting groups for the boronic acids, rendering the molecule stable for storage and handling while allowing for deprotection under specific conditions to reveal the reactive boronic acid moieties. The central 1,2-diphenoxyethane unit provides a degree of conformational flexibility, which can be a crucial design element in the construction of dynamic and responsive materials.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 957061-07-3[1] |
| Molecular Formula | C26H36B2O6[1] |
| Molecular Weight | 466.18 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many common organic solvents such as THF, CH2Cl2, and chloroform |
Synthesis and Characterization: A Protocol-Driven Approach
The synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester typically involves a two-step process starting from 4-hydroxyphenylboronic acid pinacol ester and 1,2-dibromoethane. The following is a representative experimental protocol based on established Williamson ether synthesis and Miyaura borylation reactions.
Experimental Protocol: Synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Materials:
-
4-Hydroxyphenylboronic acid pinacol ester
-
1,2-Dibromoethane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Bis(pinacolato)diboron (B2pin2)[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Synthesis of 1,2-bis(4-hydroxyphenoxy)ethane
-
To a solution of 4-aminophenol in a suitable solvent, add a base such as sodium hydroxide.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Step 2: Borylation to yield 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,2-bis(4-hydroxyphenoxy)ethane in anhydrous 1,4-dioxane.
-
Add bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and potassium acetate.
-
Degas the mixture and heat at reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,2-Di(4-boronophenoxy)ethane, dipinacol ester as a solid.
Physicochemical Properties and Characterization
The structural integrity of the synthesized linker is confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethylene bridge protons, and the methyl protons of the pinacol groups. The aromatic protons typically appear as doublets in the range of 6.8-7.8 ppm. The ethylene bridge protons would present as a singlet or a multiplet around 4.3 ppm. The twelve methyl protons of each pinacol group will give a sharp singlet at approximately 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ethylene bridge carbons, the carbons of the pinacol groups, and the carbon atoms directly attached to the boron atoms (which may be broad due to quadrupolar relaxation). Aromatic carbons typically resonate between 114 and 160 ppm. The ethylene bridge carbons are expected around 66 ppm, and the pinacol carbons around 84 ppm (quaternary) and 25 ppm (methyl).
-
¹¹B NMR: The boron-11 NMR spectrum should show a single resonance peak in the range of 20-30 ppm, which is characteristic of a tetracoordinate boronate ester.[2]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
Applications in the Design of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing.[3][4] The bifunctional nature of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester makes it an excellent candidate as a linear linker for the construction of 2D and 3D COFs.
The synthesis of COFs using this linker typically involves a condensation reaction with multitopic linkers, such as triangular or tetrahedral molecules bearing hydroxyl groups (e.g., phloroglucinol or tetra(4-hydroxyphenyl)methane). The reaction proceeds via the formation of boronate ester linkages.
Caption: Synthesis of a 2D COF using the bifunctional linker.
The flexibility of the 1,2-diphenoxyethane core can influence the resulting COF's properties, potentially leading to materials with dynamic or "soft" porous structures. This can be advantageous for applications requiring selective guest uptake or stimuli-responsive behavior.
Role in Stimuli-Responsive Drug Delivery Systems
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols. This property is extensively exploited in the design of stimuli-responsive drug delivery systems.[5] The pinacol ester of 1,2-Di(4-boronophenoxy)ethane can be hydrolyzed under acidic conditions, characteristic of tumor microenvironments or endosomal compartments, to reveal the active boronic acid.
These boronic acids can then interact with diol-containing biomolecules, such as carbohydrates on the surface of cancer cells, leading to targeted drug delivery. Furthermore, the linker can be used to conjugate drugs containing diol functionalities, creating a prodrug that releases the therapeutic agent in response to a pH drop or the presence of specific sugars like glucose.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stimuli-responsive nanotherapeutics for precision drug delivery and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery [mdpi.com]
An In-Depth Technical Guide to the Application of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Covalent Organic Frameworks
Abstract
Covalent Organic Frameworks (COFs) represent a revolutionary class of porous crystalline polymers with vast potential across various scientific and industrial domains, including drug development, materials science, and catalysis. Their modular nature, achieved through the self-assembly of organic building blocks, allows for the precise design of structures with tunable porosity and functionality. This guide provides a comprehensive technical overview of the application of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, a flexible diether boronate linker, in the synthesis of advanced COFs. We will delve into the strategic advantages of employing flexible linkers, detail the synthetic methodologies, present characterization techniques, and explore the potential applications of the resulting frameworks. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of COFs constructed from flexible building blocks.
Introduction: The Advent of Flexible Linkers in COF Chemistry
The field of COFs has traditionally been dominated by rigid and planar building blocks to ensure the formation of highly crystalline and porous structures.[1][2] However, the introduction of flexible linkers, such as 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, has opened up new avenues for the design of COFs with dynamic properties and novel functionalities. The ether linkages in this particular molecule introduce a degree of conformational freedom, which can influence the framework's pore size, shape, and overall topology.
The use of the pinacol ester form of the boronic acid offers significant practical advantages in COF synthesis. Unlike free boronic acids, which can be challenging to prepare and may exhibit poor solubility or instability, pinacol boronates are generally bench-stable, highly soluble in organic solvents, and easy to purify.[3][4] This facilitates more controlled and reproducible COF synthesis. A significant advancement in the synthesis of boronate ester-linked COFs is the development of transesterification and metathesis reactions using pinacol aryl boronates, which can lead to higher crystallinity and fewer defects in the final COF material.[4]
Design Principles for COFs Incorporating Flexible Diether Boronate Linkers
The successful synthesis of a crystalline COF relies on the principle of reversible bond formation, which allows for "error-correction" during the polymerization process, leading to a thermodynamically stable, ordered framework.[5] When designing a COF with a flexible linker like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, several factors must be considered:
-
Choice of Co-monomer: The geometry and reactivity of the co-monomer are critical. For a linear linker like our target molecule, a co-monomer with C3 or C4 symmetry, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), is typically used to generate a 2D hexagonal or tetragonal network, respectively.[1][6]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the kinetics and thermodynamics of the COF-forming reaction. A solvent system that allows for sufficient solubility of the monomers while promoting the reversible formation of boronate ester bonds is crucial. Common solvent systems for boronate ester COF synthesis include mixtures of mesitylene and dioxane.[4]
-
Predicted Topology: While flexible linkers can introduce some disorder, the overall topology of the COF is still dictated by the symmetry of the building blocks. Computational modeling can be a valuable tool to predict the most likely framework structure and to estimate properties such as pore size and surface area.
Synthetic Methodologies: A Step-by-Step Protocol
Experimental Protocol: Synthesis of Flex-COF-1
Materials:
-
1,2-Di(4-boronophenoxy)ethane, dipinacol ester
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetic Acid (glacial)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a Pyrex tube, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (X mg, Y mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Z mg, W mmol) in a 3:2 molar ratio.
-
To the tube, add a solvent mixture of mesitylene:dioxane (1:1 v/v, A mL) and aqueous acetic acid (6M, B mL).
-
The tube is flash-frozen in liquid nitrogen, evacuated to a pressure of ~150 mTorr, and flame-sealed.
-
The sealed tube is then placed in an oven and heated at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.
-
The purified powder is then dried under vacuum at 150 °C for 12 hours to yield the activated Flex-COF-1.
Causality Behind Experimental Choices:
-
Solvent Mixture: The mesitylene/dioxane mixture provides a high-boiling point medium that can solvate the organic monomers while facilitating the removal of water, a byproduct of the condensation reaction, which drives the equilibrium towards product formation.
-
Acetic Acid: The acidic catalyst protonates the hydroxyl groups of HHTP, increasing their electrophilicity and promoting the reaction with the boronate ester.
-
Solvothermal Conditions: Heating the reaction mixture in a sealed tube under pressure (solvothermal conditions) increases the reaction rate and promotes the formation of a crystalline, thermodynamically favored product over an amorphous, kinetically trapped one.
-
Activation: The post-synthesis washing and heating under vacuum are crucial to remove any unreacted monomers, solvent molecules, and other impurities from the pores of the COF, making the internal surface area accessible for subsequent applications.
Characterization of Flexible COFs
A suite of analytical techniques is employed to confirm the successful synthesis of the COF and to characterize its structural and physical properties.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique used to determine the crystallinity and long-range order of the COF. The experimental PXRD pattern is compared with a simulated pattern based on a proposed crystal structure to validate the framework's topology.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the desired boronate ester linkages and the consumption of the starting materials. The disappearance of the O-H stretching bands from HHTP and the appearance of characteristic B-O stretching bands are key indicators of successful polymerization.
-
Porosity and Surface Area Analysis: Nitrogen physisorption measurements at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF. This data is critical for applications in gas storage and separation.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF, which is an important parameter for applications that may involve elevated temperatures.
Expected Characterization Data for Flex-COF-1
| Parameter | Expected Value/Observation | Significance |
| PXRD | Sharp diffraction peaks, good agreement with simulated pattern for a hexagonal lattice. | Confirms the crystalline nature and long-range order of the framework. |
| FT-IR | Disappearance of broad O-H stretch (~3400 cm⁻¹), appearance of B-O stretch (~1350 cm⁻¹). | Confirms the formation of boronate ester linkages. |
| BET Surface Area | 800 - 1500 m²/g | Indicates a high degree of porosity, suitable for gas storage and catalysis. |
| Pore Size | 1.5 - 2.5 nm | Tunable based on the length of the flexible linker. |
| Thermal Stability (TGA) | Stable up to 400 °C in an inert atmosphere. | High thermal stability is a key advantage of COFs.[2] |
Applications in Drug Development and Beyond
The unique properties of COFs synthesized from flexible linkers like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester make them promising candidates for a range of applications, particularly in the pharmaceutical and biomedical fields.
-
Drug Delivery: The tunable pore size and high surface area of these COFs can be exploited for the encapsulation and controlled release of therapeutic agents. The flexibility of the framework may allow for a "gate-opening" mechanism for guest uptake and release, triggered by external stimuli.
-
Biocatalysis: Enzymes can be immobilized within the pores of the COF, creating a stable and reusable biocatalytic system. The flexible nature of the framework may provide a more "protein-friendly" environment compared to rigid materials.
-
Sensing: The incorporation of specific functional groups into the COF structure can enable the selective detection of biomolecules or small molecule drugs. The dynamic nature of the flexible framework could lead to enhanced sensitivity and selectivity.
-
Separations: The well-defined pore structure of these COFs can be utilized for the separation of chiral molecules or other high-value pharmaceutical intermediates.
Conclusion and Future Outlook
The use of flexible diether boronate linkers, exemplified by 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a promising strategy for the design of a new generation of COFs with dynamic properties and enhanced functionalities. While challenges remain in achieving high crystallinity with highly flexible linkers, the potential rewards in terms of novel material properties and applications are substantial. Future research in this area will likely focus on the development of new flexible building blocks, the exploration of novel synthetic methodologies to better control the crystallization process, and the in-depth investigation of the unique host-guest interactions within these dynamic frameworks. As our understanding of the structure-property relationships in these materials grows, so too will their impact on drug development and other advanced technologies.
Visualizations
Diagram of the Synthesis Workflow for Flex-COF-1
Caption: A schematic representation of the solvothermal synthesis workflow for Flex-COF-1.
Logical Relationship of COF Design Principles
Caption: The logical flow from design inputs to the final applications of a flexible COF.
References
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Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170. [Link]
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Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. University of South Carolina Scholar Commons. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this versatile chemical compound.
Introduction
1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a bifunctional organoboron compound that holds significant promise in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring two boronic acid pinacol ester functionalities linked by a flexible diether chain, makes it an attractive building block for the construction of complex molecular architectures. Accurate and thorough characterization of this molecule is paramount to ensure its suitability for these applications. This guide provides a detailed exploration of the spectroscopic techniques essential for its analysis.
Pinacol esters of boronic acids are widely utilized as starting materials in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability and ease of handling make them preferable to the corresponding free boronic acids.[3]
Molecular Structure
The structural integrity of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is the foundation of its chemical reactivity and physical properties.
Figure 2. General workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive spectroscopic analysis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, using a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust and reliable method for its structural confirmation and purity assessment. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this important chemical entity, ensuring the quality and reliability of their scientific endeavors. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity and integrity of the compound.
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Kubota, K., et al. (2016). Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2 - Electronic Supplementary Information. Chemical Communications, 52(42), 6941-6944. [Link]
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Kaunzinger, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5225-5234. [Link]
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Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16070-16082. [Link]
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Wang, D., et al. (2017). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. American Pharmaceutical Review, 20(3). [Link]
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Kaunzinger, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Dalton Transactions, 49(16), 5225-5234. [Link]
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Kapila, I., et al. (2021). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 26(11), 3183. [Link]
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A Technical Guide to the Solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Boronic Esters
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of successful research and development. 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, a bifunctional boronic ester, presents a unique molecular architecture that is increasingly relevant in the construction of complex molecules, including covalent organic frameworks and advanced pharmaceutical scaffolds.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations makes it a valuable building block.[3][4][5]
Molecular Profile and Predicted Solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Chemical Structure:
Key Structural Features and Their Implications for Solubility:
-
Large, Nonpolar Core: The molecule possesses a significant hydrophobic character due to the two phenyl rings, the ethane linker, and the four methyl groups on each of the two pinacol esters. This substantial nonpolar surface area is the primary determinant of its solubility behavior.
-
Boronic Ester Groups (Pinacol Esters): The esterification of boronic acids with pinacol is a well-established strategy to enhance their stability and, crucially, to increase their solubility in organic solvents.[6] The pinacol groups mask the polarity of the boronic acid functionality, rendering the overall molecule more lipophilic.[6][7] As a general rule, boronic esters, particularly cyclic esters like the pinacol derivative, behave like typical organic compounds in terms of their solubility.[7]
-
Ether Linkages: The two ether linkages (-O-) introduce a degree of polarity and the potential for hydrogen bond acceptance, which may slightly enhance solubility in more polar aprotic solvents.
-
Absence of Protic Groups: The molecule lacks acidic protons (like those in carboxylic acids or unesterified boronic acids) or basic nitrogen atoms. This suggests that its solubility will not be significantly affected by changes in pH in aqueous systems, and it will not exhibit enhanced solubility in acidic or basic organic solvents through salt formation.
Predicted Solubility Profile:
Based on these structural characteristics, the following solubility profile in common organic solvents can be predicted:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexanes, Cyclohexane | Good to Moderate | The large nonpolar structure of the solute aligns well with the nonpolar nature of these solvents ("like dissolves like"). Toluene is often a good solvent for aromatic compounds.[2] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent to Good | These solvents possess a dipole moment that can interact with the polar ether linkages and the oxygen atoms of the dioxaborolane rings. The overall nonpolar character of the solute, however, remains a significant factor, making it highly compatible with these solvents. Boronic esters generally show good solubility in ethers and ketones.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While these solvents have a polar hydroxyl group, their ability to form strong hydrogen bonds with each other may hinder the dissolution of a large, predominantly nonpolar solute. The solute lacks strong hydrogen bond donating capabilities. |
| Aqueous | Water | Insoluble | The overwhelming hydrophobic character of the molecule will lead to negligible solubility in water. Boronic acids themselves have limited water solubility, and esterification further decreases it.[3][8] |
A Practical, Step-by-Step Protocol for Determining Solubility
The following protocol provides a reliable method for quantitatively determining the solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time is crucial to ensure that the solution is truly saturated. For large, crystalline organic molecules, dissolution can be a slow process.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature is paramount for reproducible results.
-
Supersaturation Avoidance: Approaching saturation from an undersaturated state (by adding solute to the solvent) is generally preferred over cooling a hot, concentrated solution, which can lead to metastable supersaturated solutions and inaccurate results.
-
Solid-Phase Confirmation: After equilibration, the presence of undissolved solid confirms that the solution is saturated.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the concentration of the dissolved analyte in the supernatant due to its sensitivity and specificity.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Detailed Protocol
Materials and Equipment:
-
1,2-Di(4-boronophenoxy)ethane, dipinacol ester (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Preparation of the Test Mixture:
-
Add an excess amount of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting point would be approximately 50-100 mg.
-
Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for crystalline solids.
-
After the equilibration period, visually inspect the vial to confirm that undissolved solid is still present. This is a critical validation step.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.
-
The resulting concentration is the solubility of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion and Application in Drug Development
While a definitive, pre-existing solubility table for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is elusive, a sound prediction can be made based on its molecular structure. The compound is expected to exhibit good to excellent solubility in a range of common polar aprotic and nonpolar organic solvents, and poor solubility in polar protic solvents, particularly water.
For drug development professionals, this information is critical. Poor aqueous solubility is a common challenge for boronic acid-based drug candidates.[3] Although this specific molecule is an intermediate, its solubility characteristics in organic solvents directly impact its utility in synthesis, including reaction kinetics, purification (e.g., crystallization), and formulation of stock solutions for screening. The robust experimental protocol provided in this guide allows research teams to generate the precise, reliable solubility data necessary to overcome these challenges and accelerate their research and development timelines. The use of boronic esters as prodrugs is also an area of active research, where understanding solubility is paramount for predicting bioavailability.[9][10]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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Paduszyński, K. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]
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An In-depth Technical Guide to Boronate Ester Linkers for Porous Polymers
Executive Summary
The advent of dynamic covalent chemistry (DCC) has revolutionized materials science, enabling the design of "smart" materials capable of responding to their environment.[1][2][3][4] Among the repertoire of reversible reactions, the formation of boronate esters from boronic acids and diols stands out for its unique pH- and diol-responsive nature. This guide provides a comprehensive technical overview of boronate ester linkers, focusing on their integration into porous polymers such as Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs). We will explore the fundamental chemistry, detail synthesis and characterization methodologies with field-proven insights, and survey the burgeoning applications in sensing, separations, and targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boronate ester chemistry in creating advanced, functional materials.
Chapter 1: The Boronate Ester Bond: A Gateway to Dynamic Covalent Chemistry
The utility of boronate ester-linked polymers is rooted in the unique nature of the boronate ester bond itself. Understanding its formation, reversibility, and sensitivity to external stimuli is paramount to designing functional materials.
Fundamentals of Boronate Ester Formation: Mechanism, Reversibility, and pH-Dependence
The cornerstone of this chemistry is the reversible esterification reaction between a boronic acid (R-B(OH)₂) and a compound containing 1,2- or 1,3-diols.[5][6] Boronic acids are Lewis acids due to the electron-deficient boron center.[6][7] In aqueous media, they exist in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form.[6][7]
The reaction mechanism is highly pH-dependent. Ester formation preferentially occurs with the neutral, more reactive sp² hybridized boronic acid.[6][7] However, the resulting boronate ester is more stable in its anionic, tetrahedral form. This creates a delicate balance: pH values below the pKa of the boronic acid (typically around 9 for phenylboronic acid) favor the reactive species for esterification, while a more basic pH is required to stabilize the final ester product.[6][7] This dynamic equilibrium is the key to the stimuli-responsive nature of these materials. The bond can be readily cleaved, and the components dissociated, in an acidic environment or in the presence of competing diols with higher binding affinities.[8][9][10]
The entire process can be visualized as a dynamic equilibrium that allows for error correction during the synthesis of crystalline frameworks and imparts responsive properties to the final material.[4]
Caption: Reversible, pH-dependent formation of a boronate ester.
Key Monomer Building Blocks
The versatility of boronate ester-linked polymers stems from the vast library of available boronic acid and diol building blocks.
-
Boronic Acids: Phenylboronic acids are the most common starting point. Functionalization of the phenyl ring can tune the electronic properties, pKa, and geometry of the resulting polymer. Diboronic acids (e.g., 1,4-benzenediboronic acid) are crucial for crosslinking and forming extended networks.[11][12]
-
Diols: A wide range of diols can be employed, from simple aliphatic diols to complex aromatic structures. For creating porous frameworks, rigid, multi-topic catechols and other aromatic diols like hexahydroxytriphenylene (HHTP) are frequently used to provide defined geometry and porosity.[12]
The choice of monomers is a critical design parameter that dictates the porosity, stability, and functionality of the final polymer.
Advantages of Boronate Esters as Linkers in Materials Science
The use of boronate ester linkages offers several distinct advantages:
-
Dynamic Nature: The reversibility of the bond allows for "error-checking" during synthesis, which is crucial for obtaining highly crystalline and ordered materials like COFs.[3][13]
-
Stimuli-Responsiveness: The inherent sensitivity to pH and the presence of competing diols (like glucose) allows for the creation of smart materials for sensing and controlled release applications.[5][8][14]
-
Mild Reaction Conditions: The formation of boronate esters typically proceeds under relatively mild conditions, often without the need for harsh catalysts.[15]
-
Biocompatibility: Boron-containing compounds are finding increasing use in biomedical applications, and the components are often well-tolerated in biological systems.[14]
Chapter 2: Weaving Boronate Esters into Porous Architectures
The synthesis of boronate ester-linked porous polymers, particularly COFs, leverages the principles of dynamic covalent chemistry to create highly ordered, porous structures.
Solvothermal Synthesis: The Workhorse Method
Solvothermal synthesis is the most widely adopted method for preparing crystalline COFs.[13][16] The process involves heating the monomer precursors in a sealed vessel containing a high-boiling-point solvent or a mixture of solvents.
Causality Behind Experimental Choices:
-
Sealed Vessel: The reaction is performed in a sealed vial to build up pressure, which keeps the solvents in the liquid phase above their boiling points. This facilitates monomer dissolution and promotes the crystallization process.
-
Solvent System: The choice of solvent is critical and often requires extensive screening.[13] A common mixture, such as 1:1 mesitylene/dioxane, is used to balance monomer solubility (dioxane) with a high boiling point and favorable crystal growth conditions (mesitylene). The solvent system directly influences the kinetics of nucleation and growth, which determines the crystallinity and morphology of the final product.[17]
-
Temperature: The reaction is typically carried out at elevated temperatures (e.g., 120 °C) to provide the necessary activation energy for both the forward (esterification) and reverse (hydrolysis) reactions. This reversibility is key to annealing out defects and forming a thermodynamically stable, crystalline framework.[13][18]
Alternative Synthesis Methods
While effective, solvothermal methods can be time-consuming and require toxic solvents.[16] Researchers have developed alternative approaches:
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing synthesis times from days to minutes while often yielding highly crystalline products.[19]
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the monomers together, using mechanical force to initiate the polymerization. It is a greener alternative that can produce high-quality COFs.
Step-by-Step Protocol: Synthesis of a Representative Boronate Ester COF (COF-5)
This protocol describes the synthesis of COF-5, a well-known 2D boronate ester-linked COF, via a standard solvothermal method. This procedure is a self-validating system; successful synthesis is confirmed through the characterization steps outlined in Chapter 3.
Reagents:
-
1,4-Benzenediboronic acid (BDBA)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Mesitylene
Procedure:
-
Preparation: In a Pyrex tube, combine HHTP (30.0 mg) and BDBA (30.8 mg).
-
Solvent Addition: Add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane to the tube.
-
Sonication: Briefly sonicate the mixture to ensure the solids are well-dispersed.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven preheated to 120 °C for 72 hours. A solid precipitate should form during this time.
-
Isolation: After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Washing: Wash the collected solid copiously with anhydrous acetone to remove any unreacted monomers and residual solvent. This step is critical for activating the pores.
-
Drying: Dry the final product, a light-colored powder, under vacuum at 100 °C overnight to yield the activated COF-5.
Chapter 3: Characterization of Boronate Ester-Linked Porous Polymers
A multi-technique approach is essential to confirm the successful synthesis, structure, porosity, and stability of boronate ester-linked polymers.
Confirming the Linkage: Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of analysis. The disappearance of the O-H stretching bands from the diol monomer and the B-O-H bending from the boronic acid, coupled with the appearance of a strong B-O stretching vibration (typically around 1350 cm⁻¹), provides clear evidence of boronate ester bond formation.[20]
-
Solid-State NMR Spectroscopy: ¹¹B and ¹³C solid-state NMR are powerful tools. A characteristic signal in the ¹¹B NMR spectrum confirms the presence of boron in the framework. ¹³C NMR can be used to track the chemical environment changes of the carbon atoms in the monomers upon polymerization.
Proving Porosity and Crystallinity
-
Powder X-Ray Diffraction (PXRD): For crystalline materials like COFs, PXRD is the definitive technique to confirm long-range order. The experimental diffraction pattern is compared to a simulated pattern derived from a proposed crystal structure. A good match, with sharp diffraction peaks at specific 2θ values, confirms the desired crystalline framework.[20][21]
-
Gas Adsorption Analysis (BET): Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the porosity. The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution are calculated from these isotherms, providing quantitative proof of a porous structure.[21]
Assessing Stability
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability of the polymer, identifying the temperature at which the framework begins to decompose.
-
Chemical Stability Studies: The stability of the polymer in various chemical environments (e.g., water, acid, base) is assessed by suspending the material in the desired solvent for a period and then re-characterizing it by PXRD and BET to check for any degradation of crystallinity or porosity.[21]
Data Summary Table: Comparing Properties of Boronate Ester Polymers
| Polymer Name | Linkage Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Features |
| COF-1 | Boroxine | 711 | 0.32 | First reported COF, self-condensation of BDBA |
| COF-5 | Boronate Ester | ~1590[12] | 0.98 | 2D framework, high porosity, benchmark material |
| BDBA-COF | Boronate Ester | >2000 | N/A | High surface area, 2D framework |
| GOFs | Boronate Ester | ~500-700 | N/A | Graphene oxide layers linked by boronic acids[12] |
| PIMs | Boronate Ester | Variable | Variable | Amorphous, intrinsically microporous polymers[21] |
Chapter 4: The Responsive Nature of Boronate Ester Linkers: Applications in Sensing and Separations
The dynamic nature of the boronate ester bond makes it an ideal candidate for creating sensors and separation media that respond to specific chemical stimuli.
The "Sweet" Application: Glucose Sensing
One of the most explored applications is the detection of glucose.[22][23] Glucose is a cis-diol-containing molecule that can competitively bind with boronic acid moieties in the polymer framework.[14] This binding event can be transduced into a measurable signal:
-
Fluorescent Sensing: If a fluorescent reporter group is incorporated into the polymer, glucose binding can alter its electronic environment, leading to a change in fluorescence intensity or wavelength.[5][24]
-
Electrochemical Sensing: Polymers can be coated onto electrodes. The binding of glucose, a neutral molecule, displaces charged species or alters the polymer's conformation, leading to a change in the electrochemical signal.[22][25]
The high selectivity for glucose over other sugars can be achieved by designing polymers with multiple boronic acid sites that can form stable bis(boronate) esters with glucose.[22]
Detecting Other Analytes
The sensing principle can be extended to other important analytes:
-
Catecholamines: Neurotransmitters like dopamine contain a catechol group (a 1,2-diol on a phenyl ring) and can be selectively detected.[15]
-
Fluoride and Peroxides: These analytes can interact with the boron center, leading to a detectable response, making these materials useful for environmental monitoring.
Chromatographic Separations
Boronate affinity chromatography is a well-established technique for separating cis-diol-containing biomolecules like glycoproteins, nucleosides, and saccharides.[26] Using boronate ester-linked porous polymers as the stationary phase offers significant advantages:
-
High Surface Area: The inherent porosity provides a large number of binding sites, leading to high loading capacity.
-
Tunable Selectivity: The chemical environment of the boronic acid can be tuned to optimize selectivity for specific targets.
-
pH-Controlled Elution: Captured molecules can be easily released by lowering the pH of the mobile phase, which cleaves the boronate ester bond.
Chapter 5: Boronate Ester Polymers in Drug Delivery: A Smart Materials Approach
The ability of boronate ester linkages to cleave under specific physiological conditions makes them highly attractive for constructing smart drug delivery systems (DDS).[8][27][28]
pH-Responsive Drug Release
Many disease microenvironments, such as tumors and sites of inflammation, are characterized by a lower pH (acidosis) compared to healthy tissue (pH 7.4).[27][28] This pH differential can be exploited for targeted drug release.
A drug can be encapsulated within a porous polymer nanoparticle crosslinked with boronate esters. In the neutral pH of the bloodstream, the nanoparticles are stable, and the drug is retained.[8][9] Upon reaching the acidic tumor microenvironment, the boronate ester crosslinks hydrolyze, causing the nanoparticle to swell or disassemble and release its therapeutic payload directly at the target site.[8][9][29] This strategy minimizes systemic toxicity and enhances therapeutic efficacy.
ROS-Triggered Cargo Delivery
Some boronic acids are also sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often overproduced in cancer cells. This provides another trigger for targeted release. The ROS can oxidize the boronic acid moiety, leading to cleavage of the boronate ester and subsequent drug release.
Workflow Diagram: Designing a Drug Delivery System
The design and validation of a boronate ester-based DDS is a systematic process.
Caption: Workflow for developing a boronate ester-based drug delivery system.
Chapter 6: Future Outlook and Emerging Trends
The field of boronate ester-linked porous polymers continues to evolve rapidly. Future research will likely focus on several key areas:
-
Enhanced Stability: While dynamic, boronate esters can be susceptible to hydrolysis. Developing new monomers and synthetic strategies to enhance the hydrolytic stability of these linkages without sacrificing their responsiveness is a major goal.
-
Multi-Stimuli Response: Designing polymers that respond to multiple triggers (e.g., pH, ROS, and light) will enable more sophisticated and controlled release profiles.
-
Advanced Manufacturing: Integrating these materials with advanced manufacturing techniques like 3D printing will open doors to creating custom medical implants and devices with built-in sensing and therapeutic capabilities.[30]
-
In Vivo Applications: Moving beyond proof-of-concept studies to demonstrate the efficacy and safety of these materials in complex in vivo models is the next critical step for clinical translation.
Boronate ester linkers provide a powerful and versatile tool for the construction of advanced porous polymers. Their dynamic and responsive nature has already unlocked applications in sensing, separations, and drug delivery, and continued innovation promises to further expand their impact across science and medicine.
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Zhang, Y., et al. (2017). Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. RSC Advances. [Link]
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Cromwell, O. R., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]
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Grygier, A., et al. (2021). Boronate-appended polymers with diol-functionalized ferrocene: an effective and selective method for voltammetric glucose sensing. RSC Advances. [Link]
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Kloxin, C. J. (2013). Reversible Covalent Bond Formation as a Strategy for Healable Polymer Networks. Royal Society of Chemistry. [Link]
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Zhang, B., et al. (2023). Dynamic Covalent Bonds in 3D-Printed Polymers: Strategies, Principles, and Applications. Polymers. [Link]
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Zhong, X., et al. (2014). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. Biomacromolecules. [Link]
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Bull, S. D., et al. (2012). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. [Link]
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Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. Globe Thesis. [Link]
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Li, H., et al. (2018). Recent Advances in Boron-Containing Conjugated Porous Polymers. Polymers. [Link]
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Adhikari, S., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules. [Link]
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Zhang, Y., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]
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Ni, W., et al. (2006). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Bioorganic & Medicinal Chemistry. [Link]
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Li, Z., et al. (2023). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]
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Wang, S., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors. [Link]
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Li, X. (2016). Development of Conjugated Boronate Ester-Linked Materials For Optical Sensing Applications Targeting Small Molecules. University of South Carolina Scholar Commons. [Link]
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Wu, X., et al. (2021). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Polymers. [Link]
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Wang, B., et al. (2018). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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El-Sawy, H. S., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst. [Link]
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Ali, S. R., et al. (2007). A nonoxidative sensor based on a self-doped polyaniline/carbon nanotube composite for sensitive detection of the neurotransmitter dopamine. Analytical Chemistry. [Link]
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Thatcher, S. R. (2019). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath's research portal. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (CAS 957061-07-3). As a bifunctional boronic ester, this compound holds significant potential in the fields of supramolecular chemistry, materials science, and drug development. Understanding its thermal properties is paramount for ensuring its integrity during synthesis, purification, storage, and application. This guide details the theoretical background of thermal analysis, provides field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the expected thermal behavior based on data from structurally analogous compounds.
Introduction: The Significance of Thermal Stability for Boronic Esters
1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a unique molecule featuring two aryl boronic acid pinacol ester functionalities linked by a flexible diether bridge. This structure makes it an attractive building block for the construction of complex molecular architectures, such as covalent organic frameworks (COFs) and functional polymers. In the realm of drug development, boronic acids and their esters are a critical class of compounds, known for their ability to form reversible covalent bonds with diols, a property exploited in sensor design and drug delivery systems.
The thermal stability of this compound is a critical parameter that dictates its handling and application. Exposure to elevated temperatures during processing or in its final application can lead to degradation, compromising its structural integrity and, consequently, its function. The primary thermal degradation pathways for such molecules can include the cleavage of the ether linkages or the decomposition of the boronic ester groups themselves.
This guide provides the necessary framework for researchers to confidently assess the thermal stability of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, and similar compounds, ensuring the reliability and reproducibility of their experimental work.
Foundational Principles of Thermal Analysis
To rigorously evaluate the thermal stability of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and the composition of the residual material. The resulting data, a thermogram, plots mass loss versus temperature.
2.2. Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. For 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, which is a solid, DSC is crucial for determining its melting point and enthalpy of fusion, providing insights into its purity and crystalline structure.
Experimental Protocols for Thermal Characterization
The following protocols are based on established ASTM standards and are designed to provide a robust and self-validating system for the thermal analysis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
3.1. Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)
This protocol outlines the steps for determining the thermal stability and decomposition profile of the target compound.
3.1.1. Instrument and Sample Preparation
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Ensure the sample of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a fine, homogeneous powder. Dry the sample under vacuum to remove any residual solvent.
-
Sample Loading: Accurately weigh 5-10 mg of the prepared sample into a clean, tared TGA pan (typically platinum or alumina).
3.1.2. TGA Experimental Workflow
3.1.3. Data Analysis and Interpretation
-
Thermogram Generation: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Onset Decomposition Temperature (Tonset): Determine the temperature at which significant mass loss begins. This is a key indicator of the material's thermal stability.
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can provide information about inorganic residues.
3.2. Differential Scanning Calorimetry (DSC) Protocol (Based on ASTM E1269)
This protocol details the procedure for determining the melting point and other thermal transitions of the compound.
3.2.1. Instrument and Sample Preparation
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Use a dry, powdered sample of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
-
Sample Encapsulation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.
3.2.2. DSC Experimental Workflow
3.2.3. Data Analysis and Interpretation
-
Thermogram Generation: Plot the heat flow (in mW or W/g) on the y-axis against the temperature on the x-axis.
-
Melting Point (Tm): Identify the endothermic peak corresponding to the melting of the sample. The peak maximum is typically reported as the melting point.
-
Enthalpy of Fusion (ΔHf): Calculate the area under the melting peak to determine the enthalpy of fusion, which is related to the crystallinity of the material.
Expected Results and Discussion
While specific experimental data for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is not widely published, we can infer its likely thermal behavior based on its structural components and data from analogous compounds.
4.1. Predicted Thermal Stability from TGA
The thermal stability of the target molecule will be primarily influenced by the strength of the C-O ether bonds and the C-B and B-O bonds within the pinacol ester groups. A close structural analog, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), exhibits a thermal decomposition onset of approximately 340°C. The primary decomposition pathway for BTBPE is the cleavage of the ether bond. It is reasonable to hypothesize that 1,2-Di(4-boronophenoxy)ethane, dipinacol ester will have a comparable or slightly lower decomposition temperature, as the boronic ester groups may be less thermally robust than the brominated phenyl rings. Therefore, a Tonset in the range of 300-350°C is anticipated.
4.2. Expected Thermal Transitions from DSC
As a solid crystalline material, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is expected to exhibit a sharp endothermic peak in its DSC thermogram, corresponding to its melting point. For comparison, other solid bifunctional boronic acid pinacol esters, such as 1,4-Benzenediboronic acid bis(pinacol) ester, have a melting point in the range of 241-245°C. Given the greater flexibility of the diether linkage in the target molecule, a slightly lower melting point might be expected. A predicted melting range would be between 200°C and 250°C . The absence of other significant thermal events before melting would indicate a high purity sample.
4.3. Potential Degradation Pathways
The primary thermal degradation is likely to initiate at the weakest bonds in the molecule. The ether linkages and the boronic ester groups are the most probable sites for initial bond scission at elevated temperatures.
Summary of Key Thermal Properties
The following table summarizes the key physical and expected thermal properties of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
| Property | Value/Expected Range | Analytical Technique |
| CAS Number | 957061-07-3 | - |
| Molecular Formula | C₂₆H₃₆B₂O₆ | - |
| Molecular Weight | 466.2 g/mol | - |
| Physical State | Solid | Visual Inspection |
| Melting Point (Tm) | 200 - 250 °C (Predicted) | DSC |
| Onset of Decomposition (Tonset) | 300 - 350 °C (Predicted) | TGA |
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. By following the detailed TGA and DSC protocols, researchers can obtain reliable data to ensure the quality and stability of this important chemical building block. The discussion of expected thermal behavior, based on structurally related compounds, offers a valuable benchmark for interpreting experimental results. A thorough understanding of the thermal properties of this and similar boronic esters is essential for their successful application in the development of novel materials and therapeutics.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry , ASTM International, West Conshohocken, PA, 2020, [Link]
-
ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry , ASTM International, West Conshohocken, PA, 2018, [Link]
-
Al-Bulos, A., et al. (2014). Thermal Decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. PubMed, [Link]
Methodological & Application
Synthesis of boronate ester-linked COFs using 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Application Note & Protocol
Topic: Synthesis of a Flexible 3D Boronate Ester-Linked Covalent Organic Framework using 1,2-Di(4-boronophenoxy)ethane and 1,3,5,7-Tetrahydroxyadamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Advent of Flexible Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their predictable structures, high surface areas, and tunable pore environments make them exceptional candidates for applications ranging from gas storage and separation to catalysis and sensing.[1][3] Within this class, boronate ester-linked COFs are particularly notable. The formation of the B-O bond is a reversible condensation reaction, a critical feature that allows for "error-correction" during the synthesis, enabling the formation of highly crystalline, thermodynamically stable frameworks.[4]
Traditionally, COF research has focused on rigid building blocks to ensure structural integrity and permanent porosity. However, the strategic incorporation of flexible linkers is an emerging frontier, imparting novel dynamic properties to the frameworks.[5] These flexible COFs can respond to external stimuli such as guest inclusion, pressure, or temperature, making them suitable for applications in smart membranes, responsive materials, and drug delivery systems.[5][6]
This application note provides a detailed protocol for the synthesis of a novel 3D COF, termed Flex-COF-1 , from the solvothermal condensation of a flexible, linear C2-symmetric monomer, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (DBPEDBE) , and a rigid, tetrahedral Td-symmetric linker, 1,3,5,7-tetrahydroxyadamantane (THADAM) . The combination of a flexible diether linker with a rigid tetrahedral node is designed to produce a 3D diamondoid framework with inherent structural adaptability.
Mechanistic & Design Principles
The Boronate Ester Linkage
The synthesis of Flex-COF-1 relies on the dynamic covalent chemistry of boronate ester formation. The reaction is a condensation between a boronic acid (or its ester) and a diol, releasing water or alcohol as a byproduct. Boron typically adopts a trigonal planar sp² hybridization in the neutral boronate ester linkage.[7] The reversibility of this reaction under solvothermal conditions is paramount; it allows incorrectly formed bonds to break and reform, guiding the system towards the most thermodynamically stable, crystalline extended structure.[4]
Topological Design for a 3D Framework
To create a 3D framework, monomers with specific geometries must be combined. In this protocol:
-
DBPEDBE acts as a linear or "ditopic" linker. The ethylene glycol core provides significant conformational flexibility.
-
THADAM serves as a rigid tetrahedral or "tetratopic" node.[8][9] Its adamantane cage is a robust, pre-organized scaffold.[10]
The combination of a ditopic linker and a tetratopic node is a classic strategy to generate a diamondoid (dia) network topology, one of the most common and robust topologies in 3D framework chemistry.
Caption: Reaction scheme for Flex-COF-1 synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Purity | Supplier | Notes |
| 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (DBPEDBE) | >98% | Commercially available | Store in a desiccator. |
| 1,3,5,7-Tetrahydroxyadamantane (THADAM) | >98% | Commercially available | Dry under vacuum at 60 °C before use. |
| 1,3,5-Mesitylene | Anhydrous | Sigma-Aldrich or similar | Use anhydrous grade. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich or similar | Use anhydrous grade. |
| Acetone | ACS Grade | Fisher Scientific or similar | For washing. |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific or similar | For solvent exchange. |
| Pyrex tubes (10 mL) | - | VWR or similar | Must be able to withstand pressure at 120 °C. |
| Laboratory oven | - | - | Capable of maintaining 120 °C. |
| Centrifuge | - | - | For sample collection. |
| Schlenk line / Vacuum oven | - | - | For activation. |
Step-by-Step Synthesis of Flex-COF-1
Scientist's Note: The choice of a 1:1 mixture of mesitylene and dioxane is crucial. Mesitylene has a high boiling point suitable for solvothermal synthesis, while dioxane helps to solubilize the monomers, facilitating a more homogeneous reaction environment and promoting the growth of crystalline material over amorphous polymer.
-
Reagent Preparation: In a 10 mL Pyrex tube, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (DBPEDBE) (48.2 mg, 0.1 mmol) and 1,3,5,7-tetrahydroxyadamantane (THADAM) (10.0 mg, 0.05 mmol). This corresponds to a 2:1 molar ratio of boronic ester to hydroxyl groups, ensuring complete reaction of the tetrahedral node.
-
Solvent Addition: To the tube containing the monomers, add 1.0 mL of anhydrous 1,3,5-mesitylene and 1.0 mL of anhydrous 1,4-dioxane.
-
Homogenization: Briefly sonicate the mixture for 5 minutes to ensure the solids are well-dispersed. The monomers will not fully dissolve at room temperature.
-
Flash Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. This is critical to remove oxygen, which can interfere with the reaction and degrade the organic linkers at high temperatures.
-
Freeze the tube in liquid nitrogen until the solvent mixture is solid.
-
Apply a high vacuum (<100 mTorr) for 10 minutes.
-
Close the tube to vacuum and thaw the mixture in a warm water bath.
-
Repeat two more times.
-
-
Sealing and Reaction: After the final thaw cycle, backfill with nitrogen or argon gas and quickly seal the Pyrex tube using a torch.
-
Solvothermal Synthesis: Place the sealed tube in a laboratory oven pre-heated to 120 °C and maintain this temperature for 72 hours . Over this period, a fine white or off-white powder should precipitate.
-
Isolation and Purification:
-
After 72 hours, remove the tube from the oven and allow it to cool completely to room temperature.
-
Carefully open the tube and transfer the contents to a centrifuge tube.
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 min) to isolate the solid product.
-
Decant the supernatant. Wash the solid by re-dispersing it in 10 mL of fresh acetone, sonicating for 10 minutes, and centrifuging again. Repeat this washing step three times to remove any unreacted monomers and residual high-boiling solvents.
-
-
Solvent Exchange and Activation:
-
After the final acetone wash, the solvent is exchanged to a lower-boiling point solvent to facilitate activation. Re-disperse the powder in 10 mL of tetrahydrofuran (THF) and let it soak for 12 hours.
-
Centrifuge and replace the THF twice more over a 24-hour period.
-
After the final THF wash, collect the solid by filtration or centrifugation and transfer it to a Schlenk flask.
-
Activate the sample by heating it under a dynamic high vacuum (<50 mTorr) at 100 °C for 12 hours . This process removes all guest solvent molecules from the pores, yielding the final, porous Flex-COF-1 material.
-
Characterization Workflow & Expected Results
A multi-technique approach is required to confirm the successful synthesis and determine the properties of Flex-COF-1.
Caption: Experimental and characterization workflow.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and long-range order of the synthesized material.
-
Expected Result: A crystalline powder will show distinct diffraction peaks at specific 2θ values.[7] The experimental pattern should be compared to a simulated pattern derived from a model of the expected diamondoid (dia) topology. Key low-angle peaks would confirm the formation of the extended porous network. An amorphous product would show only broad, featureless humps.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To verify the formation of the boronate ester linkages.
-
Expected Result: The spectrum of the activated Flex-COF-1 should show:
-
Disappearance of the broad O-H stretching band from the THADAM monomer (approx. 3200-3500 cm⁻¹).
-
Appearance of a strong B-O stretching vibration characteristic of a trigonal boronate ester (approx. 1340-1380 cm⁻¹).[7]
-
The disappearance of the B-O-C stretching from the pinacol ester group may also be observed.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the framework.
-
Expected Result: TGA performed under a nitrogen atmosphere should show high thermal stability, with no significant weight loss below 350-400 °C. This confirms the robustness of the covalent framework.
Nitrogen Sorption Analysis
-
Purpose: To quantify the permanent porosity and surface area of the COF.
-
Expected Result: The N₂ sorption isotherm at 77 K should be a Type I or Type IV isotherm, characteristic of microporous or hierarchical micro-/mesoporous materials, respectively. From this data, the Brunauer-Emmett-Teller (BET) surface area can be calculated, which is expected to be in the range of 500-1500 m²/g for a 3D COF of this nature.
| Characterization Technique | Parameter Measured | Expected Result for Flex-COF-1 |
| PXRD | Crystallinity / Phase | Sharp diffraction peaks matching a simulated diamondoid pattern. |
| FT-IR | Covalent Bond Formation | Appearance of B-O stretch (~1350 cm⁻¹), loss of O-H stretch. |
| TGA | Thermal Stability | Stable up to >350 °C under N₂ atmosphere. |
| N₂ Sorption (77 K) | Porosity / Surface Area | Type I/IV isotherm, BET surface area of 500-1500 m²/g. |
Potential Applications & Future Directions
The successful synthesis of Flex-COF-1 opens avenues for several advanced applications. The inherent flexibility imparted by the diether linker could be exploited for:
-
Selective Gas Separation: The flexible framework may exhibit "gate-opening" or "breathing" behaviors, allowing for selective adsorption of certain gas molecules based on their size and interaction with the pore walls.[5]
-
Drug Delivery: The biocompatibility of boron- and carbon-based materials, combined with the porous structure, makes Flex-COF-1 a potential candidate for hosting and controllably releasing therapeutic agents.[1]
-
Flexible Electronics: COFs are being explored as active materials in flexible electronic devices.[6] The mechanical compliance of Flex-COF-1 could be advantageous in such applications.
Future work should focus on detailed structural analysis using techniques like 3D electron diffraction to solve the crystal structure at an atomic level.[11] Furthermore, exploring the framework's response to various guest molecules will be crucial to unlocking its potential as a responsive material.
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- Wang, X., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11094038/]
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- Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. Globe Thesis. [URL: https://globethesis.com/v/design-synthesis-characterization-and-evaluation-of-boronate-ester-linked-porous-materials-covalent-organic-frameworks-and-polymers-of-intrinsic-microporosity]
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Application Notes and Protocols: A Guide to the Synthesis of Covalent Organic Frameworks with Flexible Diether Linkers
Introduction: Embracing Flexibility in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their high surface area, tunable porosity, and structural designability make them promising materials for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3] Traditionally, the focus has been on rigid and robust frameworks to ensure permanent porosity and structural integrity. However, there is a growing interest in introducing flexibility into the COF backbone.[4] The incorporation of flexible linkers, such as those containing diether or oligo(ethylene glycol) chains, can impart novel dynamic properties to these materials. This "breathing" capability allows the framework to adapt its pore size and conformation in response to external stimuli, which is particularly advantageous for applications like controlled drug release and selective guest capture.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imine-linked COFs featuring flexible diether linkers. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for a representative diether-linked COF, outline essential characterization techniques, and offer troubleshooting guidance. The focus will be on the widely employed solvothermal synthesis method for imine-linked COFs, which relies on the reversible Schiff base condensation reaction between aldehyde and amine monomers.[7][8]
Rationale for Employing Flexible Diether Linkers
The introduction of flexible diether linkers into COF structures offers several key advantages:
-
Enhanced Drug Loading and Release: The dynamic nature of the flexible linkers can facilitate the encapsulation of therapeutic molecules of various sizes and shapes. The controlled release of these molecules can be triggered by specific stimuli that induce conformational changes in the framework.[6]
-
Improved Processability: The increased conformational freedom imparted by flexible linkers can lead to better solubility of COF precursors and improved processability of the final material.
-
Stimuli-Responsive Behavior: COFs with flexible diether linkers can exhibit stimuli-responsive behavior, such as changes in pore size or shape in response to temperature, pH, or the presence of specific guest molecules.[4] This opens up possibilities for creating "smart" materials for sensing and controlled release applications.
-
Biocompatibility: Poly(ethylene glycol) (PEG) chains, a common type of diether linker, are well-known for their biocompatibility and are widely used in drug delivery systems to improve circulation times and reduce immunogenicity.
General Synthetic Strategy: Solvothermal Synthesis of Imine-Linked COFs
The synthesis of imine-linked COFs is typically achieved through a solvothermal method. This involves heating a mixture of the aldehyde and amine monomers in a sealed vessel containing a suitable solvent system, often with an acid catalyst. The reversible nature of the imine bond formation under these conditions allows for "error-correction" during the crystallization process, leading to a highly ordered and crystalline framework.
A general workflow for the synthesis of a diether-linked COF is depicted below:
Figure 2. A typical characterization workflow for a newly synthesized COF.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; impure monomers or solvents. | Verify the purity of monomers and use anhydrous solvents. Ensure accurate weighing of monomers. Extend the reaction time or slightly increase the temperature. |
| Amorphous Product (No PXRD Peaks) | Reaction conditions not optimal for crystallization; reaction too fast. | Adjust the solvent system (e.g., change the ratio of o-DCB to n-BuOH). Try a different acid catalyst or vary its concentration. Consider a slower heating ramp or a lower reaction temperature. |
| Low Surface Area | Incomplete activation; pore collapse during purification. | Ensure the activation is performed under high vacuum and at an appropriate temperature for a sufficient duration. Use a gentler solvent exchange process during purification. |
| Broad PXRD Peaks | Small crystallite size; presence of defects in the framework. | Optimize the reaction conditions to promote crystal growth (e.g., slower monomer addition, use of modulators). |
Conclusion and Future Outlook
The synthesis of covalent organic frameworks with flexible diether linkers represents a significant step towards creating dynamic and "intelligent" porous materials. The protocol and characterization methods outlined in this application note provide a solid foundation for researchers to explore this exciting area. The ability to fine-tune the flexibility of these frameworks by varying the length and nature of the diether linkers opens up a vast design space for materials with tailored properties. As the field progresses, we can expect to see the development of increasingly sophisticated flexible COFs with applications in targeted drug delivery, responsive membranes for separations, and advanced sensor technologies.
References
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
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Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society.
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Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system. Chemical Communications.
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Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health.
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Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. ACS Applied Materials & Interfaces.
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Synthesis of Covalent Organic Frameworks with Donor-Acceptor Structural Linkers and Preliminary Investigation of Their Electrochemical Properties. University of Trieste.
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Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application. Scilit.
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Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry.
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Design of Flexible and Green Chemistry Synthesis Method for Highly Crystalline COFs for Supercapacitor Applications. ResearchGate.
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Design and synthesis of ladder-type covalent organic frameworks. Frontiers in Chemistry.
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Mixed-linker approach employing a flexible monomer for constructing highly crystalline multiple-component covalent organic frameworks. Materials Horizons.
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Solvothermal Template-Induced Hierarchical Porosity in Covalent Organic Frameworks: A Pathway to Enhanced Diffusivity. PubMed.
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Expeditious synthesis of covalent organic frameworks: a review. RSC Publishing.
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Synthesis and characterization of oligo(ethylene glycol)s functionalized with desaminotyrosine or desaminotyrosyltyrosine. PubMed.
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Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition. PubMed.
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High-Performance Ethylene Glycol Sensor Based on Imine Covalent Organic Frameworks. Nanomaterials.
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Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Dove Press.
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Covalent Organic Frameworks (COFs) for Drug Delivery Applications. Taylor & Francis eBooks.
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Application Notes and Protocols for the Synthesis of 2D Covalent Organic Frameworks using 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester as a building block for the synthesis of two-dimensional Covalent Organic Frameworks (2D COFs). While direct literature on the use of this specific linker is emerging, this guide presents a detailed, representative protocol adapted from established methods for structurally analogous flexible diether-linked diboronic acid esters. The focus is on providing a robust experimental framework, explaining the underlying scientific principles, and offering insights into the characterization of the resulting materials.
Introduction: The Promise of Flexible 2D COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities.[1][2] Two-dimensional COFs, in particular, have garnered significant interest due to their defined pore structures, high surface areas, and potential applications in gas storage and separation, catalysis, and optoelectronics.[3][4]
The formation of boronate ester-linked COFs through the condensation of boronic acids or their esters with polyols is a cornerstone of COF synthesis, prized for the reversible nature of the boronate ester bond which allows for error correction and the formation of highly crystalline materials.[1] The use of pinacol-protected boronic acid esters, such as 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, offers several advantages, including improved stability, solubility, and ease of purification of the monomer compared to free boronic acids.[5]
The introduction of flexible linkers, such as the ethylene glycol diether chain in 1,2-Di(4-boronophenoxy)ethane, into the rigid 2D COF architecture is a strategic approach to impart novel properties. This flexibility can influence the stacking behavior of the 2D layers, potentially leading to unique pore environments and dynamic properties. This guide will provide a detailed protocol for the synthesis of a 2D COF using this flexible linker in combination with a common triangular building block, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Mechanistic Insight: The Boronate Ester Condensation
The synthesis of the target 2D COF relies on the solvothermal condensation reaction between the pinacol boronate ester groups of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester and the hydroxyl groups of HHTP. This reaction is a reversible dehydration, and driving the equilibrium towards the formation of the boronate ester linkages is crucial for obtaining a high yield of the crystalline COF. This is typically achieved by carrying out the reaction at elevated temperatures to facilitate the removal of water and pinacol.
The choice of solvent is critical. A mixture of a polar aprotic solvent like 1,4-dioxane and a non-polar solvent with a high boiling point like mesitylene is often employed. This combination helps to dissolve the reactants while providing the necessary temperature for the reaction to proceed under thermodynamic control, which is essential for the formation of a well-ordered, crystalline framework.
Experimental Section
Materials
| Reagent | Supplier | Grade |
| 1,2-Di(4-boronophenoxy)ethane, dipinacol ester | Commercially Available | ≥97% |
| 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Commercially Available | ≥98% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Mesitylene | Sigma-Aldrich | Anhydrous, ≥99% |
| Acetone | Fisher Scientific | ACS Grade |
| Tetrahydrofuran (THF) | Fisher Scientific | ACS Grade |
Note: It is imperative to use anhydrous solvents to minimize the reverse reaction (hydrolysis of the boronate esters) and to obtain a highly crystalline product.
Representative Synthesis Protocol for a 2D COF
This protocol is a representative procedure for the synthesis of a 2D COF from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester and HHTP, based on established methods for similar flexible linkers.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: In a Pyrex tube, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (0.10 mmol).
-
Addition of Solvents: To the Pyrex tube, add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension of the reactants.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing and Solvothermal Reaction: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C and heat for 72 hours. A precipitate should form during this time.
-
Isolation of the Product: After cooling the reaction vessel to room temperature, the precipitate is isolated by filtration.
-
Washing and Purification: The collected solid is washed extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species. This is a critical step to ensure the purity of the final COF material.
-
Drying: The purified COF powder is dried under vacuum at 80 °C overnight.
The expected outcome is a microcrystalline powder. The yield and crystallinity can be optimized by adjusting the reaction time and temperature.
Characterization of the 2D COF
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting 2D COF.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the structure of the COF. | A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, indicative of a long-range ordered structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of boronate ester linkages and the consumption of starting materials. | Disappearance of the O-H stretching band from HHTP and the appearance of characteristic B-O stretching bands of the boronate ester. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. | A type I or type IV isotherm, indicating a porous material. The BET surface area and pore volume can be calculated from the isotherm. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | A decomposition temperature, typically above 300 °C for boronate ester-based COFs. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images revealing the shape and size of the crystalline domains. |
Visualizing the Synthesis and Structure
Chemical Structures of the Monomers
Caption: Monomers for 2D COF Synthesis.
Workflow for 2D COF Synthesis
Caption: Experimental Workflow for 2D COF Synthesis.
Idealized Structure of the Resulting 2D COF
Caption: Idealized Hexagonal 2D COF Network.
Troubleshooting and Key Considerations
-
Low Crystallinity: If the PXRD pattern shows broad peaks or an amorphous halo, consider increasing the reaction time or temperature. Ensure that anhydrous solvents were used. The rate of heating can also influence crystallinity.
-
Low Yield: A low yield may indicate that the reaction has not gone to completion. Extending the reaction time can be beneficial. Inefficient washing may also lead to loss of product.
-
Poor Solubility of Monomers: If the monomers do not dissolve well in the chosen solvent system, consider alternative solvents or solvent ratios. A small amount of a co-solvent might be necessary.
-
Safety: The synthesis is performed in a sealed tube at elevated temperatures, which can lead to pressure build-up. Always use appropriate personal protective equipment and conduct the reaction behind a blast shield.
Conclusion and Future Outlook
The use of flexible linkers like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in the synthesis of 2D COFs opens up new avenues for the design of materials with dynamic properties and tailored functionalities. The protocol provided herein offers a solid starting point for the exploration of these novel materials. Future work could involve systematically studying the effect of the flexible linker length on the COF properties, such as pore size, gas uptake capacity, and catalytic activity. The incorporation of such flexible COFs into composite materials for applications in drug delivery and sensing is also a promising area of research.
References
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Colson, J. W., & Dichtel, W. R. (2013). Rationally synthesized two-dimensional polymers. Nature Chemistry, 5(6), 453–465. [Link]
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Han, X., Xia, Q., & Zhang, J. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(33), 14879–14907. [Link]
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Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials, 28(33), 1705553. [Link]
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Roeser, J., & Thomas, A. (2020). Synthesis of Covalent Organic Frameworks. In The Chemistry of Covalent Organic Frameworks (pp. 1-42). Wiley-VCH. [Link]
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Smith, B. J., & Dichtel, W. R. (2016). Mechanistic studies of two-dimensional covalent organic framework formation: the roles of reversibility and monomer concentration. Journal of the American Chemical Society, 138(26), 8185–8194. [Link]
-
Waller, P. J., Gándara, F., & Yaghi, O. M. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. [Link]
-
Zhang, Y., & Zhan, X. (2017). Covalent organic frameworks for energy storage. Advanced Energy Materials, 7(19), 1700542. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Exploring Flexible Ether-Linked Covalent Organic Frameworks for Advanced Gas Storage
Topic: Applications of COFs derived from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Gas Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Structurally Dynamic COFs for Gas Storage
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable structures, high thermal stability, low density, and permanent porosity make them exceptional candidates for a multitude of applications, including catalysis, sensing, and notably, gas storage and separation.[3][4] For gas storage applications, particularly for hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄), a high surface area and optimized pore environment are critical.[5]
Traditionally, rigid linkers have been employed to maximize porosity and ensure robust, non-collapsible frameworks. However, recent research has unveiled the intriguing potential of incorporating flexible linkers into COF design.[6][7] These "soft" frameworks can exhibit dynamic structural responses to external stimuli such as gas pressure, leading to unique adsorption behaviors like stepwise isotherms and potential enhancements in selectivity and working capacity.[8] This application note details the prospective use of a flexible diether boronic acid linker, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester , for the synthesis of novel COFs aimed at advanced gas storage applications. We will provide a hypothetical, yet experimentally grounded, protocol for the synthesis, activation, and characterization of a COF derived from this linker, and outline the methodology for evaluating its gas storage performance.
The Strategic Advantage of the 1,2-Di(4-boronophenoxy)ethane Linker
The choice of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester as a building block is predicated on the unique structural attributes it can impart to a COF lattice.
-
Inherent Flexibility: The central –O–CH₂–CH₂–O– chain introduces conformational freedom. Unlike rigid phenyl rings, this ethylene glycol diether bridge can bend and rotate, allowing the framework to potentially "breathe" upon gas adsorption and desorption. This dynamic behavior can be advantageous for selective gas capture.[7]
-
Polar Ether Moieties: The oxygen atoms in the ether linkages introduce polarity into the pore environment. This can enhance the binding affinity for quadrupolar molecules like CO₂, potentially leading to higher uptake capacities and improved selectivity over non-polar gases like CH₄.
-
Boronate Ester Linkage: The use of a boronic acid derivative allows for the formation of robust and reversible boronate ester linkages when co-condensed with polyhydroxyl aromatic linkers (e.g., catechols).[9][10] The reversibility of this condensation reaction is key to the "error-correction" process that facilitates the formation of a highly crystalline, ordered framework rather than an amorphous polymer.[5]
By combining these features, a COF built with this linker is hypothesized to possess a dynamic porous structure with a chemically tailored surface, offering a unique platform for investigating advanced gas storage phenomena.
Experimental Design & Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of a hypothetical flexible COF, designated Flex-COF-1 , through the co-condensation of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (Linker A) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Linker B).
PART 1: Synthesis of Flex-COF-1
This protocol is adapted from established methods for boronate ester-linked COFs, such as COF-5.[3]
Materials:
-
1,2-Di(4-boronophenoxy)ethane, dipinacol ester (Linker A)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Linker B)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetone (reagent grade)
-
Pyrex tube (heavy-walled, suitable for pressure)
Protocol:
-
In a 20 mL Pyrex tube, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (Linker A, molar equivalent: 1.5).
-
Add 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Linker B, molar equivalent: 1.0).
-
Add a solvent mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (1:1 v/v) to achieve a monomer concentration of approximately 0.05 M.
-
Briefly sonicate the mixture to ensure homogeneous dispersion of the reactants.
-
Flash-freeze the tube in liquid nitrogen for 5 minutes.
-
Evacuate the tube using a Schlenk line to a pressure below 100 mTorr and flame-seal the tube while under vacuum.
-
Carefully place the sealed tube in an isothermal oven and heat at 120 °C for 72 hours. A fine powder should precipitate during this time.
-
After 72 hours, remove the tube from the oven and allow it to cool to room temperature.
-
Carefully open the tube and isolate the solid product by vacuum filtration through a fine-porosity fritted glass funnel.
-
Wash the collected solid copiously with anhydrous acetone (3 x 20 mL) to remove unreacted monomers and oligomeric species.
-
Dry the resulting powder under vacuum at 80 °C overnight. The product is the as-synthesized Flex-COF-1.
Diagram: Synthetic Workflow for Flex-COF-1
Caption: Solvothermal synthesis and activation workflow for the hypothetical Flex-COF-1.
PART 2: Activation of Flex-COF-1
Activation is a critical step to ensure that the pores of the COF are cleared of residual solvent, making them accessible for gas molecules.
Protocol:
-
Place the as-synthesized Flex-COF-1 powder in a clean, dry Schlenk flask.
-
Attach the flask to a high-vacuum line (<10 mTorr).
-
Heat the sample gradually to 150 °C under dynamic vacuum.
-
Maintain this temperature for at least 12 hours.
-
Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., N₂ or Ar) for storage and subsequent analysis.
Characterization Protocols
To confirm the successful synthesis and porosity of Flex-COF-1, the following characterization techniques are essential.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure of the COF. | A diffraction pattern with sharp, well-defined peaks at specific 2θ angles, indicating long-range crystalline order.[6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of boronate ester linkages and the consumption of starting materials. | Disappearance of the O-H stretching band from HHTP and the appearance of characteristic B-O stretching bands of the boronate ester linkage. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | A TGA trace showing high thermal stability, with no significant weight loss below 400-500 °C under an inert atmosphere. |
| Nitrogen Sorption Analysis (77 K) | To determine the porosity, BET surface area, and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The data is used to calculate the BET surface area and pore volume.[6] |
Protocol for Gas Storage Evaluation
The performance of activated Flex-COF-1 for storing H₂, CO₂, and CH₄ can be evaluated using a volumetric gas sorption analyzer.
Protocol:
-
Load approximately 50-100 mg of activated Flex-COF-1 into a sample tube of known volume and mass.
-
Degas the sample in situ on the analyzer's degas port at 150 °C under high vacuum for at least 4 hours to remove any adsorbed atmospheric gases.
-
Weigh the sample tube again to obtain the precise mass of the activated sample.
-
Transfer the sample tube to the analysis port of the sorption instrument.
-
Perform gas uptake measurements by dosing known amounts of the analysis gas (H₂, CO₂, or CH₄) into the sample tube at a constant temperature (e.g., 77 K for H₂; 273 K or 298 K for CO₂ and CH₄).
-
Allow the system to equilibrate after each dose until the pressure remains stable.
-
Record the amount of gas adsorbed at each equilibrium pressure point up to a final pressure of ~1 bar. For high-pressure measurements, a specialized instrument is required.
-
Generate adsorption and desorption isotherms by plotting the amount of gas adsorbed (in cm³/g or wt%) versus pressure.
Diagram: Gas Sorption Measurement Workflow
Caption: Standard workflow for volumetric gas sorption analysis of porous materials.
Hypothetical Performance Data
While no experimental data exists for the proposed Flex-COF-1, we can project potential performance based on structurally similar boronate ester COFs and the known effects of ether functionalization.
| Gas | Temperature (K) | Pressure (bar) | Projected Uptake (wt%) | Rationale / Comparative Material |
| H₂ | 77 | 1 | 1.5 - 2.5 | Comparable to high-surface-area COFs. Flexibility may slightly decrease total uptake compared to rigid analogues but could influence kinetics. |
| CO₂ | 273 | 1 | 15 - 25 | The polar ether linkages are expected to enhance CO₂ affinity, leading to uptakes potentially higher than non-functionalized COFs like COF-5. |
| CH₄ | 298 | 35 | 10 - 18 | High-pressure uptake will be strongly dependent on the final BET surface area and pore volume achieved. |
Conclusion and Future Outlook
This application note presents a scientifically grounded, prospective pathway for the synthesis and evaluation of a novel, flexible COF derived from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester for gas storage applications. The introduction of a flexible diether linkage into a crystalline COF backbone is a promising strategy for creating "smart" materials that may exhibit superior performance in selective gas separations and storage due to their dynamic nature. The provided protocols for synthesis, activation, characterization, and gas sorption analysis serve as a comprehensive starting point for researchers aiming to explore this exciting frontier in materials science. Future work should focus on the actual synthesis and detailed structural analysis to correlate the degree of framework flexibility with gas storage performance, ultimately validating the design principles outlined herein.
References
-
Gas Adsorption in Flexible COF-506 and COF-506-Cu. PubMed, 2024. [Link]
-
Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. RSC Publishing, 2018. [Link]
-
Structural Basis of CO₂ Adsorption in a Flexible Metal-Organic Framework Material. National Institutes of Health, 2019. [Link]
-
Exploring low pressure flexibility in 3D-linker MOFs. Max Planck Institute for Solid State Research, 2025. [Link]
-
Gas Adsorption in Flexible COF-506 and COF-506-Cu. Semantic Scholar. [Link]
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI, 2021. [Link]
-
Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications. CCS Chemistry, 2023. [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI, 2023. [Link]
-
Ambient aqueous-phase synthesis of covalent organic frameworks for degradation of organic pollutants. RSC Publishing, 2018. [Link]
-
Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. National Institutes of Health, 2024. [Link]
-
Aluminum Based soc-MOF for CH4, O2 and CO2 Storage. KAUST Repository. [Link]
-
Covalent Organic Frameworks: Structures, Synthesis, and Applications. ResearchGate, 2025. [Link]
-
Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library, 2018. [Link]
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications. National Institutes of Health, 2017. [Link]
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- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in Photocatalysis
Introduction: A New Frontier in Radical Generation for Photocatalysis
The field of photoredox catalysis has revolutionized modern organic synthesis, offering mild and efficient pathways for the construction of complex molecular architectures. A significant advancement within this domain is the utilization of organoboron compounds, not as catalysts, but as highly effective precursors for carbon-centered radicals. Traditionally, boronic acids and their derivatives, such as the versatile pinacol esters, have been mainstays in cross-coupling reactions like the Suzuki-Miyaura coupling. However, their role in photocatalysis is now rapidly expanding, providing a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under visible light irradiation.[1]
This application note provides a comprehensive guide to the use of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in photocatalytic applications. We will delve into the fundamental principles of its activation, explore its potential in synthetic transformations, and provide detailed, field-proven protocols for its successful implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this bifunctional boronic ester in their synthetic endeavors.
The Compound: 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
1,2-Di(4-boronophenoxy)ethane, dipinacol ester (CAS 957061-07-3) is a unique molecule featuring two aryl boronic ester moieties linked by a flexible 1,2-dioxyethane bridge.[2][3] This bifunctional nature presents intriguing possibilities for applications in polymer chemistry, materials science, and the synthesis of complex organic molecules.
| Property | Value |
| CAS Number | 957061-07-3 |
| Molecular Formula | C26H36B2O6 |
| Molecular Weight | 466.18 g/mol [3] |
| Appearance | Typically a solid[4] |
| Key Structural Features | Two pinacol-protected arylboronic acids linked by a 1,2-di(phenoxy)ethane scaffold. |
The pinacol ester groups enhance the stability and solubility of the boronic acid in organic solvents, making it an ideal substrate for a variety of reaction conditions, including those employed in photoredox catalysis.[5]
The Mechanism: Unlocking Radical Reactivity through Dual Catalysis
Contrary to a common misconception, boronic esters like 1,2-Di(4-boronophenoxy)ethane, dipinacol ester do not function as photocatalysts. Instead, they are activated to generate aryl radicals through a dual catalytic system. This process involves the synergistic action of a photoredox catalyst and a Lewis base.[1][6]
The generally accepted mechanism proceeds as follows:
-
Lewis Base Activation: A Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine (DMAP), coordinates to the electron-deficient boron center of the pinacol ester. This coordination forms a boronate complex.[6][7]
-
Formation of a Redox-Active Complex: The resulting boronate complex is more electron-rich than the parent boronic ester, rendering it susceptible to single-electron oxidation.[6]
-
Photocatalytic Excitation: A photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state, becoming a potent oxidant.
-
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the boronate complex via a single-electron transfer (SET) event. This regenerates the ground-state photocatalyst and produces a radical cation intermediate from the boronate complex.
-
Radical Generation: The radical cation intermediate is unstable and fragments to generate an aryl radical and the corresponding Lewis base-boron species.
-
Substrate Engagement: The newly formed aryl radical can then engage in a variety of chemical transformations, such as addition to an olefin, to form the desired product.
This dual catalytic approach allows for the generation of radicals under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures.[6]
Caption: Dual catalytic cycle for aryl radical generation from a boronic ester.
Experimental Protocol: Photocatalytic Arylation of an Electron-Deficient Olefin
This protocol provides a representative procedure for the arylation of an electron-deficient olefin using 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This reaction serves as a foundational example of the C-C bond-forming capabilities of this reagent in photoredox catalysis.
Reaction Scheme:
(Aryl-B(pin))₂ + Olefin → Aryl-Olefin-Aryl (under photocatalytic conditions)
Materials and Reagents:
-
1,2-Di(4-boronophenoxy)ethane, dipinacol ester
-
Electron-deficient olefin (e.g., dimethyl maleate)
-
Photocatalyst (e.g., Ir(ppy)₃ or a similar iridium-based photocatalyst)
-
Lewis Base (e.g., quinuclidin-3-ol or 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware for workup and purification
-
Deuterated solvent for NMR analysis
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (1.0 equiv).
-
Add the electron-deficient olefin (2.2 equiv).
-
Add the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Add the Lewis base (e.g., quinuclidin-3-ol, 1.5 equiv per boronic ester group).
-
Seal the flask with a septum.
-
-
Degassing and Solvent Addition:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical as it can quench the excited state of the photocatalyst.
-
Add the anhydrous solvent (e.g., acetonitrile, to achieve a concentration of ~0.1 M with respect to the boronic ester) via a syringe.
-
-
Initiation of Reaction:
-
Stir the reaction mixture vigorously.
-
Position the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). For temperature-sensitive reactions, a cooling fan may be necessary to maintain room temperature.
-
Irradiate the reaction mixture with stirring for the specified time (typically 12-24 hours).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the light source and quench the reaction by opening the flask to the air.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Caption: Step-by-step experimental workflow for photocatalytic arylation.
Considerations for Optimization and Troubleshooting
| Parameter | Recommendation and Rationale |
| Solvent | Apolar aprotic solvents like acetonitrile, DMF, or DMSO are commonly used. The choice of solvent can influence the solubility of reagents and the efficiency of the catalytic cycle. |
| Lewis Base | The steric and electronic properties of the Lewis base can impact the formation of the boronate complex. DMAP may be more effective for sterically hindered boronic esters.[6] Screen different Lewis bases to optimize the reaction yield. |
| Photocatalyst | The redox potential of the photocatalyst must be sufficient to oxidize the boronate complex. Iridium and ruthenium-based photocatalysts are common choices, but organic dyes can also be effective. |
| Light Source | The wavelength of the light source should overlap with the absorption spectrum of the photocatalyst. Blue LEDs are often suitable for many common photocatalysts. |
| Oxygen Contamination | Rigorous degassing is crucial. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. |
| Low Yield | If the reaction yield is low, consider increasing the catalyst loading, changing the solvent, or screening different Lewis bases. Ensure the absence of oxygen and moisture. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organoboron compounds should be handled with care. Consult the Safety Data Sheet (SDS) for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester before use.
-
Photocatalytic reactions can generate pressure if not properly vented or if volatile solvents are used with a heat-generating lamp. Ensure the reaction setup is appropriate.
-
Protect the light source from accidental splashes.
Conclusion
1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a valuable and versatile reagent for photoredox-mediated organic synthesis. Its ability to serve as a precursor for aryl radicals under mild, visible-light-driven conditions opens up a wide range of possibilities for the construction of complex molecules. By understanding the underlying dual catalytic mechanism and following robust experimental protocols, researchers can effectively harness the synthetic potential of this bifunctional boronic ester in their drug discovery and materials science programs.
References
-
A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition. [Link]
-
Use of boronic pinacol esters for photoredox C(sp3) radical generation. ResearchGate. [Link]
-
Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository. [Link]
-
1,2-Boron Shifts of β-Boryl Radicals Generated from Bis-boronic Esters Using Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
1,2-Di(4-boronophenoxy)ethane, dipinacol ester | CAS 957061-07-3. P212121 Store. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Post-Synthetic Modification of Covalent Organic Frameworks with Ether Linkages
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Expanding the Chemical Space of COFs through Post-Synthetic Etherification
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with immense potential in gas storage, catalysis, sensing, and drug delivery.[1] Their pre-designable structures and tunable functionalities are key to their versatility. Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionalities that may not be compatible with the initial framework synthesis conditions, thereby expanding the chemical diversity and applicability of COFs without compromising their inherent crystallinity and porosity.[2][3][4]
This application note provides a detailed guide to the post-synthetic modification of COFs to introduce ether linkages. Ether functionalities can enhance the hydrophilicity, biocompatibility, and ion-conducting properties of COFs, making them particularly attractive for applications in drug delivery and biomedical devices. We will delve into the two primary strategies for this transformation: the Williamson ether synthesis and the Mitsunobu reaction . This guide will not only provide step-by-step protocols but also explain the causality behind experimental choices and detail the necessary characterization techniques to validate the modification.
I. Strategic Considerations for Post-Synthetic Etherification of COFs
The successful post-synthetic etherification of a COF hinges on the presence of reactive hydroxyl (-OH) groups within the framework. These hydroxyl groups can be incorporated into the COF structure by using building blocks (monomers) bearing one or more hydroxyl functionalities during the initial COF synthesis.
Key Prerequisite: The Starting Material - Hydroxyl-Functionalized COFs
Before attempting a post-synthetic etherification, a hydroxyl-containing COF must be synthesized and thoroughly characterized. The concentration and accessibility of the hydroxyl groups within the pores will directly impact the efficiency of the subsequent modification.
II. Method 1: Williamson Ether Synthesis on COFs
The Williamson ether synthesis is a robust and widely used method for forming ethers.[5][6] In the context of COFs, this SN2 reaction involves the deprotonation of the framework's hydroxyl groups to form alkoxides, which then act as nucleophiles to attack an alkyl halide.[7]
A. Mechanistic Rationale
The reaction proceeds in two conceptual steps within the COF's porous structure:
-
Deprotonation: A strong base is introduced to the COF suspension to deprotonate the hydroxyl groups, generating highly reactive alkoxide anions within the framework.
-
Nucleophilic Substitution: The alkyl halide is then introduced, and the framework-bound alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new ether linkage.
B. Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on the specific COF and desired modification.
Materials:
-
Hydroxyl-functionalized COF (e.g., HO-COF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[5]
-
Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Anhydrous work-up solvents (e.g., Acetone, Dichloromethane (DCM))
-
Soxhlet extraction apparatus
Procedure:
-
Activation of the COF:
-
Place 100 mg of the hydroxyl-functionalized COF in a Schlenk flask.
-
Heat the COF under vacuum at a suitable temperature (e.g., 120 °C) for 12 hours to remove any adsorbed water or solvents.
-
Allow the COF to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Deprotonation:
-
Add 20 mL of anhydrous THF to the flask containing the activated COF.
-
To this suspension, add the base. For NaH (a strong, moisture-sensitive base), use a 5-fold molar excess relative to the hydroxyl groups. For a milder base like K₂CO₃, a 10-fold excess may be required.
-
Stir the suspension at room temperature for 6-12 hours to ensure complete deprotonation.
-
-
Etherification:
-
Slowly add a 10-fold molar excess of the alkyl halide to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and stir for 24-48 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a few drops of water to consume any unreacted base.
-
Filter the solid product and wash it sequentially with water, ethanol, and acetone to remove unreacted reagents and byproducts.
-
Transfer the solid to a Soxhlet thimble and perform a continuous extraction with an appropriate solvent (e.g., THF or DCM) for 24 hours to remove any remaining impurities.[8]
-
-
Final Activation:
-
Dry the purified, ether-functionalized COF under vacuum at an elevated temperature (e.g., 100 °C) for 12 hours to obtain the final activated material.
-
| Parameter | Reagent/Condition | Rationale |
| Starting Material | Hydroxyl-functionalized COF | Provides the reactive sites for etherification. |
| Base | NaH, K₂CO₃ | Deprotonates the hydroxyl groups to form the nucleophilic alkoxide. |
| Alkylating Agent | Primary Alkyl Halide (R-X) | Reacts with the alkoxide via SN2 to form the ether linkage. Primary halides are preferred to minimize elimination side reactions.[6] |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that can suspend the COF and dissolve the reagents without interfering with the reaction.[5] |
| Reaction Temperature | Room Temperature to 60 °C | Balances reaction rate with the stability of the COF. |
| Purification | Soxhlet Extraction | Ensures the removal of trapped reagents and byproducts from the porous framework.[8] |
III. Method 2: The Mitsunobu Reaction on COFs
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[3][9] This reaction is particularly useful when milder conditions are required.
A. Mechanistic Rationale
The Mitsunobu reaction involves the in-situ activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10]
B. Detailed Experimental Protocol: Mitsunobu Reaction
This protocol provides a general framework for the Mitsunobu etherification of a hydroxyl-functionalized COF.
Materials:
-
Hydroxyl-functionalized COF (HO-COF)
-
Anhydrous THF
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
The alcohol or phenol to be introduced (R'-OH)
-
Anhydrous work-up solvents (e.g., Acetone, DCM)
-
Soxhlet extraction apparatus
Procedure:
-
Activation of the COF:
-
Follow the same activation procedure as described for the Williamson ether synthesis.
-
-
Reaction Setup:
-
Suspend 100 mg of the activated HO-COF in 20 mL of anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add a 3-fold molar excess of triphenylphosphine and a 3-fold molar excess of the alcohol/phenol (R'-OH) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Etherification:
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 3-fold molar excess of DEAD or DIAD dropwise to the cooled suspension. A color change is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 24-72 hours.
-
-
Work-up and Purification:
-
Filter the solid product and wash thoroughly with THF to remove the bulk of the reagents and byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).
-
Perform a Soxhlet extraction with THF for 48 hours to ensure complete removal of impurities from the pores.
-
-
Final Activation:
-
Dry the ether-functionalized COF under vacuum at an appropriate temperature (e.g., 80-100 °C) for 12 hours.
-
| Parameter | Reagent/Condition | Rationale |
| Starting Material | Hydroxyl-functionalized COF | Provides the alcohol functionality for the Mitsunobu reaction. |
| Activating Agents | PPh₃ and DEAD/DIAD | Form a reactive intermediate with the hydroxyl group, converting it into a good leaving group.[10] |
| Nucleophile | Alcohol or Phenol (R'-OH) | The incoming group that will form the ether linkage. |
| Solvent | Anhydrous THF | A common aprotic solvent for Mitsunobu reactions that effectively suspends the COF.[11] |
| Reaction Temperature | 0 °C to Room Temperature | Mild conditions that preserve the integrity of most COF structures. |
| Purification | Soxhlet Extraction | Crucial for removing the non-volatile byproducts, triphenylphosphine oxide and the hydrazine derivative. |
IV. Characterization of Ether-Functionalized COFs: A Self-Validating System
Thorough characterization is essential to confirm the successful formation of ether linkages while ensuring the preservation of the COF's crystallinity and porosity.
A. Spectroscopic Evidence of Covalent Modification
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Disappearance of the O-H Stretching Band: The broad absorption band corresponding to the O-H stretching vibration of the hydroxyl groups (typically in the region of 3200-3600 cm⁻¹) should significantly decrease in intensity or disappear completely.
-
Appearance of the C-O-C Stretching Band: A new, characteristic sharp peak for the C-O-C asymmetric stretching vibration of the ether linkage should appear in the 1000-1300 cm⁻¹ region.[12][13] The exact position will depend on whether the ether is aliphatic or aromatic.[14]
-
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR: New signals corresponding to the carbon atoms of the newly introduced ether-linked alkyl or aryl group should be observable. Additionally, a shift in the resonance of the carbon atom of the COF framework that is now bonded to the ether oxygen should be detected.[15]
-
¹H MAS NMR: The appearance of new proton signals corresponding to the introduced R-group can provide further evidence of successful modification.
-
B. Preservation of the Framework Structure
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the modified COF should be compared to that of the parent hydroxyl-functionalized COF. The retention of the main diffraction peaks, even with some potential changes in their relative intensities, indicates that the long-range crystalline order of the framework has been maintained throughout the modification process.
-
Gas Sorption Analysis (N₂ at 77 K): The porosity of the ether-functionalized COF should be assessed by measuring its nitrogen adsorption-desorption isotherm. A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected due to the presence of the new functional groups within the pores. However, the material should retain permanent porosity, as indicated by a Type I or Type IV isotherm, confirming that the pores have not collapsed.
| Technique | Expected Outcome for Successful Etherification |
| FT-IR | Disappearance/reduction of O-H stretch; Appearance of C-O-C stretch (1000-1300 cm⁻¹). |
| Solid-State NMR | Appearance of new ¹³C and ¹H signals from the introduced ether group. |
| PXRD | Retention of characteristic diffraction peaks, indicating preserved crystallinity. |
| Gas Sorption | Retention of permanent porosity with an expected decrease in surface area and pore volume. |
V. Applications in Drug Development
The introduction of ether linkages, particularly those derived from polyethylene glycol (PEG) chains, can significantly enhance the biocompatibility and aqueous dispersibility of COFs. This makes them promising nanocarriers for drug delivery applications. The ether-modified pores can be loaded with therapeutic agents, and their release can be tuned by the altered chemical environment within the pores.
VI. Conclusion
Post-synthetic modification of COFs with ether linkages is a powerful strategy to expand their functional diversity and tailor their properties for specific applications, particularly in the biomedical field. Both the Williamson ether synthesis and the Mitsunobu reaction offer viable pathways to achieve this transformation. Careful execution of the protocols and rigorous characterization are paramount to ensure the covalent nature of the modification and the retention of the framework's structural integrity. This guide provides the foundational knowledge and practical steps for researchers to successfully implement these techniques and unlock the full potential of ether-functionalized covalent organic frameworks.
References
- Bunck, D. N., & Dichtel, W. R. (2013). Postsynthetic functionalization of 3D covalent organic frameworks.
- Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science, 355(6328), eaal1585.
- Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010-6022.
- Geng, K., He, T., Liu, R., & Tan, B. (2020). Covalent organic frameworks: design, synthesis, and applications. Chemical Reviews, 120(16), 8814-8933.
- Hughes, D. L. (1996). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
- Kandambeth, S., Shinde, D. B., Panda, M. K., Lukose, B., Heine, T., & Banerjee, R. (2013). Enhancement of chemical stability and sorption performance of a Covalent Organic Framework by postsynthetic modification.
- Lin, C., & Smith, B. D. (2022). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Morris, R. E., & Wheatley, P. S. (2008). Gas storage in nanoporous materials.
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Smith, B. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
- Zhang, Y., & Dichtel, W. R. (2018). Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal. Journal of the American Chemical Society, 140(5), 1633-1637.
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- 2. academic.oup.com [academic.oup.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Polymerization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester: A Guide to Suzuki-Miyaura Polycondensation
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the polymerization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This bifunctional monomer is a valuable building block for the synthesis of advanced polymers via Suzuki-Miyaura polycondensation. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the selection of specific experimental conditions, and provide a step-by-step protocol for the synthesis of a representative alternating copolymer. This document is intended for researchers and scientists in materials chemistry, polymer science, and drug development who are interested in creating novel polymeric structures with precisely engineered properties.
Introduction: The Versatility of Boronate Esters in Polymer Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] Its extension into polymer chemistry, known as Suzuki-Miyaura Polycondensation (SPC), has enabled the creation of a vast array of conjugated and non-conjugated polymers with applications in organic electronics, sensing, and biomedicine.[3][4]
The monomer at the heart of this guide, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is an AA-type monomer featuring two boronic acid pinacol ester functional groups. The pinacol ester is a particularly advantageous form of organoboron species; it offers enhanced stability compared to the corresponding boronic acid, making it less susceptible to protodeboronation and easier to handle and purify.[1][5] This stability is crucial for achieving high molecular weight polymers, a prerequisite for desirable material properties.
The flexible diether linkage in the monomer's backbone can impart solubility and processability to the final polymer, while the phenoxy groups provide a rigid aromatic component. By copolymerizing this monomer with various BB-type dihalide comonomers, a wide range of polymers with tunable electronic, optical, and physical properties can be accessed.
The Suzuki-Miyaura Polycondensation: Mechanism and Rationale
The polymerization proceeds via a palladium-catalyzed cross-coupling mechanism. Understanding this catalytic cycle is essential for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dihalide monomer (Ar'-X₂) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronate ester monomer is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species. Recent studies have shown that boronic esters can undergo direct transmetalation without prior hydrolysis, which simplifies the reaction setup.[1][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: General experimental workflow for Suzuki Polycondensation.
Detailed Application Protocol
This protocol describes the copolymerization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester with 2,7-dibromo-9,9-dioctylfluorene, a common comonomer used to produce soluble, blue-emitting conjugated polymers.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 1,2-Di(4-boronophenoxy)ethane, dipinacol ester | C₂₆H₃₆B₂O₆ | 482.18 | >98% | Varies | The "AA" monomer. Must be pure. |
| 2,7-Dibromo-9,9-dioctylfluorene | C₂₉H₄₀Br₂ | 548.44 | >99% | Varies | The "BB" monomer. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 99% | Varies | Catalyst. Sensitive to air/moisture. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Varies | Base. Must be finely ground and dried. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Varies | Solvent. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | For biphasic system. |
| Aliquat® 336 | C₂₅H₅₄ClN | 404.16 | N/A | Varies | Phase-transfer catalyst (optional but recommended). |
| Methanol | CH₃OH | 32.04 | ACS Grade | Varies | For precipitation. |
| Chloroform / THF | CHCl₃ / C₄H₈O | Varies | ACS Grade | Varies | For Soxhlet extraction. |
Equipment
-
Schlenk flask (100 mL) or three-neck round-bottom flask
-
Magnetic stirrer and heat plate
-
Reflux condenser
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) supply
-
Cannulas and syringes for liquid transfer
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Step-by-Step Polymerization Procedure
Rationale: The entire procedure must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, which is crucial for achieving high molecular weight polymer.
-
Flask Preparation: Place a magnetic stir bar in a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all moisture and air are removed.
-
Reagent Addition:
-
Under a positive flow of argon, add 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (e.g., 482 mg, 1.0 mmol, 1.0 equiv).
-
Add 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol, 1.0 equiv). Causality Note: An exact 1:1 stoichiometric ratio of AA to BB monomers is critical for achieving high molecular weight in step-growth polymerization.
-
Add finely ground and dried potassium carbonate (e.g., 829 mg, 6.0 mmol, 6.0 equiv). Causality Note: The inorganic base is essential for activating the boronate ester for the transmetalation step. A multiphase system (solid-liquid-liquid) is common.
-
If using, add a few drops of Aliquat® 336 phase-transfer catalyst. Causality Note: This helps shuttle the aqueous-soluble base components into the organic phase where the catalyst and monomers reside, accelerating the reaction.
-
-
Solvent Addition:
-
Degas toluene and deionized water separately by bubbling with argon for at least 30 minutes.
-
Via cannula, add toluene (e.g., 20 mL) to the flask, followed by deionized water (e.g., 10 mL). The mixture should be a biphasic suspension.
-
-
Catalyst Addition:
-
In a separate, small vial under argon, weigh out the Tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 23 mg, 0.02 mmol, 2 mol%). Causality Note: Catalyst loading is typically 1-5 mol%. Too little catalyst results in a slow or incomplete reaction, while too much can be difficult to remove and adds cost.
-
Quickly add the catalyst to the reaction flask against a strong positive flow of argon.
-
-
Reaction Execution:
-
Seal the flask, ensuring a positive argon pressure (e.g., via a bubbler).
-
Begin vigorous stirring and heat the mixture to 90 °C.
-
Allow the reaction to proceed for 24-48 hours. The solution will typically become more viscous and may develop color or fluorescence as the conjugated polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 300 mL of vigorously stirring methanol. The polymer should precipitate as a fibrous solid.
-
Collect the solid by filtration. Wash it with additional methanol and then water to remove residual salts.
-
Soxhlet Extraction (Critical Purification Step): Dry the crude polymer and place it in a cellulose thimble. Purify by sequential Soxhlet extraction with methanol (to remove oligomers and catalyst byproducts), acetone, and finally the desired solvent (e.g., chloroform or THF) to extract the pure polymer. Causality Note: This graded solvent extraction is the most effective method to remove impurities and low molecular weight fractions, leading to a polymer with low dispersity.
-
Precipitate the purified polymer from the chloroform/THF fraction by adding it to methanol again.
-
Collect the final product by filtration and dry under vacuum at 40-50 °C overnight.
-
Data, Characterization, and Troubleshooting
Expected Outcome and Characterization
| Parameter | Expected Result | Characterization Method |
| Yield | > 80% | Gravimetric analysis |
| Appearance | White to light-yellow fibrous solid | Visual inspection |
| Molecular Weight (Mn) | 15 - 50 kg/mol | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Structure | Peaks corresponding to both monomer units | ¹H and ¹³C NMR Spectroscopy |
| Optical Properties | Absorption/Emission maxima in the UV-Vis range | UV-Vis and Photoluminescence Spectroscopy |
| Thermal Stability | Decomposition > 300 °C | Thermogravimetric Analysis (TGA) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers or inexact stoichiometry.- Inefficient catalyst or catalyst deactivation (oxygen).- Reaction terminated prematurely. | - Purify monomers before use; weigh carefully.- Ensure a rigorously inert atmosphere; use fresh catalyst.- Extend reaction time; monitor viscosity. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up. | - Check catalyst activity and reaction temperature.- Ensure complete precipitation; be careful during transfers. |
| Dark/Black Product | - Catalyst decomposition (Pd black). | - Maintain strict anaerobic conditions.- Ensure phosphine ligands are present in sufficient excess if using a precursor like Pd₂(dba)₃. |
| Insoluble Product | - Very high molecular weight or cross-linking. | - Consider a lower reaction time or temperature.- Use a bulkier comonomer to increase solubility. |
Conclusion
The polymerization of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester via Suzuki-Miyaura polycondensation is a robust and versatile method for synthesizing novel polymeric materials. The stability of the pinacol boronate ester monomer contributes significantly to the reliability of the reaction. By carefully controlling stoichiometry, maintaining an inert atmosphere, and performing rigorous purification, researchers can obtain high-quality polymers with well-defined structures and properties suitable for a range of advanced applications.
References
- Highly Efficient Suzuki-Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters.
- Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester...
- Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. ()
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. ()
- Suzuki reaction. Wikipedia. ()
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. ()
Sources
- 1. Highly Efficient Suzuki-Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Characterization techniques for COFs synthesized with flexible diboronic acid esters
Application Note: A-Guide-to-Characterizing-Flexible-COFs
Topic: Characterization Techniques for Covalent Organic Frameworks (COFs) Synthesized with Flexible Diboronic Acid Esters
Introduction: The Unique Challenge of Flexible Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) have emerged as a significant class of crystalline porous polymers, constructed from light elements linked by strong covalent bonds.[1][2] This construction imparts them with inherent porosity, low density, and high thermal stability.[1][3][4] Traditionally, the focus has been on rigid and robust frameworks to ensure permanent porosity. However, the deliberate incorporation of flexible linkers, such as those derived from flexible diboronic acid esters, introduces a new dimension of functionality.[5][6][7] These "soft" or "dynamic" frameworks can exhibit responsive behaviors to external stimuli like guest molecules, temperature, or pressure, making them highly attractive for applications in sensing, drug delivery, and smart membranes.[1][6][8]
The dynamic nature of these materials, however, presents unique challenges for characterization. Unlike their rigid counterparts, the structural properties of flexible COFs are not static. Their ability to undergo conformational changes, interlayer shifting, or "breathing" necessitates a multi-faceted analytical approach.[1] This guide provides a comprehensive overview of the essential techniques required to thoroughly characterize COFs synthesized with flexible diboronic acid esters, with a focus on not just what to measure, but why and how these measurements provide a complete picture of the material's structure and function.
Primary Structure and Crystallinity Assessment
The first step in characterizing any newly synthesized COF is to confirm the formation of the desired covalent linkages and to assess the degree of crystalline order. For flexible COFs, this initial analysis can already provide hints of their dynamic nature.
Powder X-Ray Diffraction (PXRD)
Why it's critical: PXRD is the cornerstone technique for confirming the crystallinity and determining the long-range order of a COF.[9][10] For flexible COFs, PXRD is not just a tool for static structure determination; it is also used to observe dynamic changes in the framework, such as interlayer shifting in response to solvent removal or guest uptake.[1]
What to look for:
-
Peak Positions: The positions of the diffraction peaks are indicative of the unit cell parameters. A successful synthesis will show characteristic peaks, often a prominent low-angle peak corresponding to the (100) plane, which confirms the porous structure.[9][10]
-
Peak Broadening: Broader peaks can suggest smaller crystallite sizes or, particularly relevant for flexible COFs, a degree of structural disorder or flexibility within the framework.[1][9]
-
Comparison with Simulations: Experimental PXRD patterns should be compared with simulated patterns for different possible stacking arrangements (e.g., eclipsed AA vs. staggered AB).[2][9][11] Changes in peak intensities upon solvent removal can indicate a shift from one stacking mode to another, a hallmark of flexible 2D COFs.[1]
Protocol 1: Standard PXRD Analysis of a Flexible COF
-
Sample Preparation:
-
Ensure the COF sample is properly activated (solvent-exchanged and dried under vacuum) to remove guest molecules from the pores. A typical procedure is to degas at 100-120 °C for 6-12 hours.[6]
-
Gently grind the powder to ensure a random orientation of crystallites.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation.
-
Scan a 2θ range from at least 1.5° to 40° to capture both the low-angle ordering peaks and higher-angle reflections.[6]
-
Use a slow scan speed (e.g., 0.5-2°/min) to improve the signal-to-noise ratio, which is crucial for materials that may have lower crystallinity.
-
-
Data Analysis:
-
Identify the key diffraction peaks and index them based on a proposed unit cell.
-
Perform Pawley or Rietveld refinement against simulated structures to obtain lattice parameters.[10][11]
-
Use the Scherrer equation on the most intense peak (e.g., the (100) peak) to estimate the crystallite size, keeping in mind that disorder can also contribute to peak broadening.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Why it's critical: FT-IR spectroscopy is a straightforward and rapid technique to confirm the formation of the desired covalent bonds (in this case, boronate esters) and the consumption of the starting materials.
What to look for:
-
Appearance of New Bands: The formation of the boronate ester linkage will give rise to characteristic B-O stretching bands.
-
Disappearance of Reactant Bands: The disappearance or significant reduction of the O-H stretching bands from the diboronic acid and catechol linkers is a key indicator of a successful condensation reaction.
Porosity and Surface Area Analysis
The defining feature of COFs is their permanent porosity. For flexible frameworks, the pore structure may not be rigid, and its characterization requires careful consideration of the measurement conditions.
Gas Sorption Measurements (N₂ at 77 K)
Why it's critical: Nitrogen physisorption at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials.[12][13]
What to look for:
-
Isotherm Shape: The shape of the adsorption/desorption isotherm provides qualitative information about the pore structure. Type I isotherms are characteristic of microporous materials, while Type IV isotherms with a hysteresis loop suggest the presence of mesopores. Flexible COFs may exhibit unusual isotherm shapes or steps, which can indicate guest-induced structural changes.
-
Surface Area: The Brunauer-Emmett-Teller (BET) model is typically used to calculate the specific surface area from the N₂ isotherm.[6] High surface areas are indicative of a highly porous material.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure (P/P₀) close to unity.[14]
-
Pore Size Distribution (PSD): The PSD is calculated from the isotherm using models like Non-Local Density Functional Theory (NLDFT), which provides a more accurate description of the pore sizes in the microporous range.[6]
Table 1: Typical Porosity Data for Rigid vs. Flexible COFs
| Property | Rigid COFs | Flexible COFs |
| N₂ Isotherm Shape | Typically Type I or IV with clear plateau | Can be Type I, but may show "stepped" or sloping uptake, indicating flexibility |
| BET Surface Area (m²/g) | 600 - 2500+ | 400 - 1800 (can be lower due to partial pore collapse upon desolvation) |
| Total Pore Volume (cm³/g) | 0.4 - 1.5 | 0.3 - 1.2 (may vary with guest and temperature) |
Local Structure and Dynamics
While PXRD provides information on long-range order, it is often insensitive to local disorder or dynamic processes.[15] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful complementary technique that probes the local chemical environment and dynamics at the molecular level.[15][16][17]
Solid-State NMR (¹³C, ¹¹B)
Why it's critical: ssNMR can confirm the covalent connectivity, identify different chemical sites within the framework, and provide insights into the mobility of the flexible linkers.[17] It is particularly valuable for COFs, as it does not require long-range crystalline order.[17]
What to look for:
-
¹³C CP/MAS NMR: Cross-Polarization Magic Angle Spinning (CP/MAS) is used to obtain high-resolution ¹³C spectra. The appearance of specific resonances and the disappearance of signals from the starting materials confirm the formation of the COF.[2][3] Linewidths can provide qualitative information about structural order; narrower lines suggest a more ordered environment.
-
¹¹B MAS NMR: This technique is essential for COFs derived from boronic acids. It can distinguish between the starting trigonal planar boronic acid and the tetrahedral boronate ester linkage within the framework, providing direct evidence of successful polymerization.
-
Variable Temperature (VT) NMR: For flexible COFs, VT-NMR is particularly insightful.[16] Changes in chemical shifts or linewidths as a function of temperature can reveal dynamic processes, such as the rotation or conformational flexing of the linker units.
Protocol 2: ¹³C CP/MAS Solid-State NMR
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents, which can interfere with the measurement.
-
Pack approximately 50-100 mg of the COF powder into a zirconia rotor (e.g., 4 mm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Set the magic angle spinning (MAS) rate, typically between 8 and 15 kHz, to average out anisotropic interactions and achieve narrow resonances.[16]
-
Optimize the cross-polarization contact time to maximize signal intensity for the carbon atoms in the COF structure.
-
-
Data Acquisition:
-
Acquire the spectrum with high-power proton decoupling to remove broadening from ¹H-¹³C dipolar couplings.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., adamantane).
-
Assign the observed resonances to the different carbon environments in the COF structure based on known chemical shifts and comparison with the starting materials.
-
Advanced and Dynamic Characterization
To fully understand the unique properties of flexible COFs, it is necessary to go beyond static characterization and probe their response to external stimuli.
Variable Temperature and In-Situ PXRD
Why it's critical: By performing PXRD measurements as a function of temperature or in the presence of different solvent vapors, one can directly observe the dynamic behavior of the framework. This is crucial for understanding phenomena like thermal expansion or guest-induced gate-opening.
What to look for:
-
Peak Shifting: A gradual shift in peak positions with increasing temperature can indicate thermal expansion of the unit cell.
-
Appearance/Disappearance of Peaks: The sudden appearance or disappearance of peaks upon introduction of a guest molecule can signal a distinct phase transition or structural transformation.[1]
Computational Modeling
Why it's critical: Molecular simulations complement experimental data by providing an atomistic-level understanding of the COF's structure and flexibility.[18]
What it can provide:
-
Structural Minimization: Energy minimization of proposed structures can help determine the most stable stacking arrangement and predict unit cell parameters for comparison with PXRD data.[11]
-
Molecular Dynamics (MD) Simulations: MD can be used to study the dynamic motions of the flexible linkers and how they are affected by temperature and guest loading.
-
Simulated PXRD Patterns: Generating PXRD patterns from computationally derived structures is essential for interpreting experimental data, especially for complex or disordered systems.[19]
Comprehensive Characterization Workflow
A logical workflow is essential for efficiently and thoroughly characterizing these complex materials. The results from each technique inform the next, building a complete and validated picture of the flexible COF.
Figure 1: A comprehensive workflow for the characterization of flexible COFs.
Conclusion
Characterizing COFs synthesized with flexible diboronic acid esters requires a holistic and integrated analytical strategy. Standard techniques like PXRD and gas sorption provide essential baseline data on crystallinity and porosity, but they must be augmented with methods sensitive to local structure and dynamics, such as solid-state NMR and in-situ measurements. By combining these experimental techniques with computational modeling, researchers can build a complete and validated model that captures both the static and dynamic features of these fascinating materials. This detailed understanding is the key to unlocking their full potential in the next generation of advanced functional materials.
References
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Wang, W., et al. (2022). Solid-state NMR spectroscopy at ultrahigh resolution for structural and dynamical studies of MOFs. PubMed Central. Available at: [Link]
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Witter, R., et al. (2012). Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks. Chemical Science (RSC Publishing). Available at: [Link]
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Klappenberger, F., et al. (2021). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. PubMed Central. Available at: [Link]
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W-S., J., et al. (2015). Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). MDPI. Available at: [Link]
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Li, H., et al. (2024). Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications. CCS Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Powder X-ray diffraction study of F-COF. a Experimental (red line),.... Available at: [Link]
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ResearchGate. (n.d.). Comparison of the experimental PXRD patterns of seven COFs with four.... Available at: [Link]
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Al-Shargabi, M., et al. (2023). Mixed-linker approach employing a flexible monomer for constructing highly crystalline multiple-component covalent organic frameworks. Materials Horizons (RSC Publishing). Available at: [Link]
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MDPI. (2023). Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. Available at: [Link]
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MDPI. (2024). Breaking Dynamic Behavior in 3D Covalent Organic Framework with Pre-Locked Linker Strategy. Available at: [Link]
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ResearchGate. (n.d.). Method for Analyzing Structural Changes of Flexible Metal−Organic Frameworks Induced by Adsorbates | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure and characterization of COFs a Solid-state ¹³C.... Available at: [Link]
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MDPI. (2020). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Available at: [Link]
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JACS Au. (2021). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. ACS Publications. Available at: [Link]
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Lohse, M., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). POROSITY AND ITS MEASUREMENT. Available at: [Link]
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ACS Nano. (2015). Isoreticular Two-Dimensional Covalent Organic Frameworks Synthesized by On-Surface Condensation of Diboronic Acids. ACS Publications. Available at: [Link]
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CrystEngComm. (2024). Light-up covalent organic frameworks with flexible wall design for chemical sensing. RSC Publishing. Available at: [Link]
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CrystEngComm. (2013). Side functionalization of diboronic acid precursors for covalent organic frameworks. RSC Publishing. Available at: [Link]
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PubMed. (2024). Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks. Available at: [Link]
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SciSpace. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Available at: [Link]
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Langmuir. (2017). Accurate Characterization of the Pore Volume in Microporous Crystalline Materials. ACS Publications. Available at: [Link]
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ResearchGate. (2009). Soft porous crystals. Available at: [Link]
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Journal of Materials Chemistry A. (2021). Flexible covalent organic framework membranes with linear aliphatic amines for enhanced organic solvent nanofiltration. RSC Publishing. Available at: [Link]
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NIST Technical Series Publications. (n.d.). porosity and specific surface area measurements for solid materials. Available at: [Link]
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Semantic Scholar. (n.d.). Soft porous crystals. Available at: [Link]
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Boronate ester COF film fabrication using 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
An Application Guide to the Fabrication of Boronate Ester Covalent Organic Framework (COF) Films Using 1,2-Di(4-boronophenoxy)ethane Dipinacol Ester
Authored by Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and technical insights for the fabrication of boronate ester-linked Covalent Organic Framework (COF) films. We focus on the use of 1,2-Di(4-boronophenoxy)ethane dipinacol ester as a stable and processable boronic acid precursor, reacting with catechol-type linkers such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). This document is designed for researchers, materials scientists, and professionals in drug development, offering a deep dive into the underlying chemistry, step-by-step fabrication methodologies, essential characterization techniques, and potential pharmaceutical applications. We present two primary film fabrication methods: liquid-liquid interfacial polymerization for freestanding films and solvothermal synthesis for substrate-supported films. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these protocols effectively.
Introduction: The Architectural Precision of COF Films
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements, offering unparalleled precision in the atomic-level arrangement of their building blocks.[1] This structural control results in materials with high surface areas, permanent porosity, and tunable functionalities. Among the various linkages used to construct COFs, the boronate ester bond, formed through the reversible condensation of a boronic acid and a diol, is particularly noteworthy.[2] The reversibility of this reaction allows for thermodynamic control and self-healing, which are critical for achieving the long-range order and high crystallinity that define COFs.
While typically synthesized as insoluble powders, the fabrication of COFs as thin films is essential for their integration into functional devices such as sensors, membranes for molecular separation, and electronic components.[2][3] For professionals in drug development, COF films present exciting opportunities as platforms for controlled drug release, biosensing, and as specialized surfaces for cell culture or antimicrobial applications.[4][5] The Lewis acidic boron sites within the framework can interact with Lewis basic guest molecules, a property of significant interest for targeted delivery and sensing.[4]
This guide focuses on the use of a pinacol-protected boronic acid monomer, 1,2-Di(4-boronophenoxy)ethane dipinacol ester. The use of pinacol esters as precursors offers significant advantages over free boronic acids; they are generally more stable, less prone to self-condensation into boroxines, and often exhibit better solubility, which facilitates more controlled polymerization and higher-quality film formation.[6]
Mechanistic Foundation & Design Principles
The core of this process is the formation of a boronate ester linkage between a diboronic acid precursor and a polyol. The reaction is a dehydrative condensation that is typically catalyzed by acid or base, although it can also proceed under neutral conditions, especially at elevated temperatures.
Caption: Reaction scheme for boronate ester COF formation.
The pinacol protecting groups are removed in situ or during the reaction, liberating the boronic acid to react with the catechol hydroxyl groups of HHTP. This polycondensation reaction extends in two dimensions to form a crystalline, porous sheet. These 2D sheets then stack via non-covalent interactions (π-π stacking) to form the layered COF film.
Protocol I: Freestanding COF Film via Interfacial Polymerization
Interfacial synthesis is a powerful method for producing large-area, continuous, and often freestanding COF films.[7][8] The reaction occurs at the interface between two immiscible liquids, which confines polymerization to a 2D plane, promoting the formation of a high-quality film while minimizing the precipitation of bulk powder.
Caption: Workflow for interfacial COF film fabrication.
A. Materials & Reagents
| Reagent | Supplier Example | Purity | Purpose |
| 1,2-Di(4-boronophenoxy)ethane dipinacol ester | Sigma-Aldrich | >97% | Monomer 1 (Boron source) |
| 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | TCI Chemicals | >98% | Monomer 2 (Diol source) |
| Toluene | Fisher Scientific | HPLC | Organic Phase Solvent |
| Mesitylene | Sigma-Aldrich | >98% | Organic Phase Solvent (alternative) |
| Aqueous Ammonia (NH₄OH) | VWR | 28-30% | Aqueous Phase Solvent / Base Catalyst |
| Deionized (DI) Water | In-house | 18.2 MΩ | Aqueous Phase Solvent |
| Acetone | Macron | ACS | Washing Solvent |
B. Step-by-Step Protocol
-
Phase Preparation (Handle all solvents in a fume hood):
-
Organic Phase: Prepare a 1.5 mM solution of HHTP in a mixture of toluene and mesitylene (e.g., 9:1 v/v). Sonication may be required to fully dissolve the HHTP. Causality: The use of a less volatile solvent like mesitylene helps to stabilize the interface over the long reaction time.
-
Aqueous Phase: Prepare a 1.0 mM solution of 1,2-Di(4-boronophenoxy)ethane dipinacol ester in a dilute aqueous ammonia solution (e.g., 1.5 M). The basic condition facilitates the hydrolysis of the pinacol ester and catalyzes the boronate ester formation.[9]
-
-
Interfacial Setup:
-
In a clean, vibration-free environment, add the aqueous phase to a flat-bottomed glass vial or petri dish.
-
Very carefully and slowly, layer the organic phase on top of the aqueous phase using a pipette against the side of the container to minimize mixing. A clear interface between the two immiscible layers should be visible.
-
-
Polymerization:
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the reaction to proceed undisturbed at room temperature for 48-72 hours. A thin, often iridescent film will become visible at the liquid-liquid interface.
-
-
Film Collection and Purification:
-
Once the film appears robust, it can be collected by carefully dipping a solid substrate (e.g., glass slide, silicon wafer, or TEM grid) into the vial and lifting it through the interface, capturing the film.
-
Immediately immerse the substrate with the attached film into a beaker of fresh acetone for 1-2 hours to remove unreacted monomers.
-
Repeat the washing step with fresh acetone or another suitable solvent like ethanol.
-
Dry the film under a gentle stream of nitrogen, followed by drying in a vacuum oven at 60-80°C overnight.
-
Protocol II: Substrate-Supported COF Film via Solvothermal Synthesis
This method is ideal for creating robust, crystalline films that are directly grown on and adhered to a solid support, which is necessary for many electronic and sensing applications.[3][10] The reaction is carried out in a sealed vessel at elevated temperatures.
Caption: Workflow for solvothermal COF film fabrication.
A. Materials & Reagents
| Reagent | Supplier Example | Purity | Purpose |
| 1,2-Di(4-boronophenoxy)ethane dipinacol ester | Sigma-Aldrich | >97% | Monomer 1 |
| 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | TCI Chemicals | >98% | Monomer 2 |
| 1,4-Dioxane | Acros Organics | Anhydrous | Reaction Solvent |
| Mesitylene | Sigma-Aldrich | >98% | Reaction Solvent |
| Acetic Acid (Aqueous, 6 M) | Fluka | ACS | Catalyst |
| Tetrahydrofuran (THF) | Alfa Aesar | >99% | Washing/Activation Solvent |
| Substrates (e.g., Silicon wafers, ITO-coated glass) | University Wafer | Prime | Support for film growth |
B. Step-by-Step Protocol
-
Substrate Preparation:
-
Thoroughly clean the substrate to ensure uniform film growth. A typical procedure involves sequential sonication in acetone, isopropanol, and DI water (15 minutes each).
-
Dry the substrate with a nitrogen gun.
-
For silicon wafers, surface activation via oxygen plasma or a UV-Ozone cleaner for 10-15 minutes is highly recommended to create a hydrophilic surface that promotes nucleation.
-
-
Reaction Setup:
-
In a glass vial, combine 1,2-Di(4-boronophenoxy)ethane dipinacol ester (e.g., 0.03 mmol) and HHTP (0.02 mmol) for a 1.5:1 molar ratio.
-
Add the solvent mixture, typically 1,4-dioxane/mesitylene (1:1 v/v, e.g., 2 mL total).
-
Add the aqueous acetic acid catalyst (e.g., 0.2 mL of 6 M solution).
-
Sonicate the mixture for 10-15 minutes to achieve a homogeneous dispersion.
-
-
Solvothermal Synthesis:
-
Place the cleaned substrate at the bottom of a Teflon-lined stainless-steel autoclave.
-
Transfer the prepared monomer solution into the autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat to 120°C and hold for 72 hours. Causality: The high temperature provides the activation energy for the reaction, while the sealed system maintains pressure, facilitating the formation of a crystalline, dense film.
-
-
Film Processing and Activation:
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Carefully open the autoclave and retrieve the substrate, which should be coated with a thin film.
-
To remove unreacted monomers and amorphous oligomers trapped in the pores, immerse the film-coated substrate in fresh THF. For best results, perform a Soxhlet extraction with THF for 24 hours.
-
Finally, dry the film under high vacuum at 100-120°C overnight. This "activation" step is crucial to evacuate the pores for subsequent applications.
-
Essential Film Characterization
Verifying the successful fabrication of a crystalline COF film is critical. A combination of techniques is required to confirm chemical structure, crystallinity, and morphology.
| Technique | Information Provided | Expected Results for Boronate Ester COF |
| FTIR Spectroscopy | Confirms the formation of the desired covalent bonds and the consumption of monomer functional groups.[11][12] | Disappearance of the broad O-H stretch (~3400 cm⁻¹) from HHTP. Appearance of characteristic B-O stretching vibrations (~1350 cm⁻¹) and C-O stretches (~1240 cm⁻¹) associated with the boronate ester ring.[11] |
| Powder X-ray Diffraction (PXRD) | For bulk powder or scraped film, confirms the long-range crystalline order.[11] | A distinct set of diffraction peaks corresponding to the expected crystal structure. Comparison with simulated patterns from eclipsed (AA) or staggered (AB) stacking models confirms the structure.[11] |
| Grazing-Incidence XRD (GIXRD) | For substrate-supported films, determines the crystallinity and orientation of the film relative to the substrate. | Sharp diffraction peaks indicating crystallinity. The relative intensity of in-plane vs. out-of-plane reflections reveals if the 2D sheets are oriented face-on (pores perpendicular to substrate) or edge-on (pores parallel to substrate). |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology, continuity, and thickness (from a cross-section) of the film.[13] | A continuous, uniform film coverage across the substrate. Cross-sectional imaging can reveal the film thickness, typically in the range of 50 nm to several micrometers depending on conditions. |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical information, including surface roughness and the presence of crystal domains.[7] | A smooth surface with low root-mean-square (RMS) roughness is indicative of a high-quality film. Individual crystalline domains may be visible. |
| Solid-State ¹¹B NMR | Probes the local chemical environment of the boron atoms.[11] | A signal around δ = 20 ppm is characteristic of a trigonal-planar (sp²) boron atom in a boronate ester environment, distinct from the signal for the starting boronic acid or potential boroxine side-products.[11] |
Application Spotlight: A Platform for Drug Delivery
The inherent porosity and tunable chemistry of boronate ester COF films make them promising candidates for drug delivery systems.[14] The boronate ester linkage itself can be sensitive to changes in pH, which can be exploited for stimuli-responsive release. Furthermore, the Lewis acidic boron sites can form dative bonds with nitrogen-containing drugs, providing an additional mechanism for loading and controlled release.[15]
Hypothetical Protocol: Loading and Release of Crizotinib
Recent DFT studies suggest that COF-1, a related boronate ester COF, shows promise as a sensor or carrier for the anticancer drug crizotinib.[5][16] A fabricated film could be tested as follows:
-
Drug Loading: Immerse the activated COF film in a saturated solution of crizotinib in a suitable solvent (e.g., DMSO) for 24 hours.
-
Washing: Gently rinse the film with fresh solvent to remove surface-adsorbed drug molecules.
-
Release Study: Place the drug-loaded film into a buffer solution at physiological pH (7.4) and a slightly acidic pH (e.g., 5.5, mimicking a tumor microenvironment).
-
Analysis: Periodically sample the buffer solution and analyze the concentration of released crizotinib using UV-Vis spectroscopy or HPLC. A higher release rate at the lower pH would demonstrate a pH-responsive delivery system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No film formation | Impure monomers; incorrect stoichiometry; inactive catalyst; insufficient reaction time. | Verify monomer purity via NMR/MS. Re-optimize monomer ratio (1.5:1 boronic acid:diol is a good starting point). Use fresh catalyst solution. Extend reaction time. |
| Poor Crystallinity (Broad PXRD peaks) | Reaction is too fast, trapping kinetic products; insufficient self-healing. | Lower the reaction temperature. Reduce catalyst concentration. Consider a solvent system that allows for slightly better solubility of intermediates to promote reversible bond formation. |
| Cracked or Inhomogeneous Film | Mechanical stress during collection; unclean substrate; rapid solvent evaporation. | Handle the film gently. Ensure rigorous substrate cleaning and surface activation. For spin-coating or drop-casting approaches, slow the evaporation rate by partially covering the sample. |
| Film Delaminates from Substrate | Poor substrate adhesion; mismatch in thermal expansion. | Improve surface activation (e.g., longer plasma treatment). Consider functionalizing the surface with an adhesion-promoting layer (e.g., aminopropyl)trimethoxysilane for amine-reactive COFs). |
| FTIR shows residual O-H peaks | Incomplete reaction. | Increase reaction time or temperature. Ensure proper monomer stoichiometry and catalyst activity. Thoroughly wash the film to remove unreacted HHTP. |
Conclusion
The fabrication of boronate ester COF films using stable precursors like 1,2-Di(4-boronophenoxy)ethane dipinacol ester is a versatile and powerful technique for creating highly ordered, porous materials. By carefully controlling reaction conditions through methods like interfacial polymerization or solvothermal synthesis, researchers can produce high-quality films suitable for a range of advanced applications. For professionals in the pharmaceutical and biomedical fields, these films offer a robust and designable platform for developing next-generation systems for drug delivery, diagnostics, and smart biomaterials. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of these remarkable materials.
References
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Welcome to the technical support center for the synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure, with a focus on troubleshooting common byproducts and optimizing reaction outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to resolve experimental challenges effectively.
Overview of the Synthesis: The Miyaura Borylation Reaction
The synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is typically achieved via a palladium-catalyzed Miyaura borylation reaction. This powerful transformation involves the cross-coupling of a dihalo-precursor, 1,2-bis(4-bromophenoxy)ethane, with bis(pinacolato)diboron (B₂pin₂).[1][2] While robust, this reaction is not without its nuances, and the formation of byproducts can often complicate purification and reduce yields. Understanding these potential side reactions is the first step toward mastering this synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
Q1: My reaction is incomplete, and I still have a significant amount of the starting material, 1,2-bis(4-bromophenoxy)ethane. What are the likely causes?
A1: Incomplete conversion is a frequent challenge in Miyaura borylation reactions. Several factors can contribute to this issue:
-
Catalyst Inactivity: The palladium catalyst, often PdCl₂(dppf) or a similar complex, is the heart of the reaction.[2][3] Ensure that your catalyst is of high quality and has been stored under appropriate inert conditions. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species, and any factor that inhibits this process can stall the reaction.[4]
-
Reagent Quality: The purity of your bis(pinacolato)diboron (B₂pin₂) is critical. It is advisable to check its quality by NMR before use.[4] Similarly, the base, typically potassium acetate (KOAc), should be anhydrous as water can negatively impact the reaction.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure that your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvent and using Schlenk line techniques or a glovebox.
-
Insufficient Reaction Time or Temperature: Some borylation reactions can be sluggish.[3] If you observe starting material, consider extending the reaction time or cautiously increasing the temperature.
Q2: I am observing a significant amount of a byproduct that appears to be the homocoupled product of my starting material. How can I minimize this?
A2: The formation of a symmetrical biphenyl, in this case, the product of two molecules of 1,2-bis(4-bromophenoxy)ethane coupling, is a known side reaction in palladium-catalyzed cross-coupling reactions.[5][6] This can arise from a competing reaction pathway, often exacerbated by:
-
Presence of Water: Water can promote a competing Suzuki-Miyaura type reaction between the newly formed boronic ester and the unreacted starting material.[6] Ensuring anhydrous conditions is crucial to suppress this side reaction.
-
Catalyst Reduction Issues: If the reduction of the Pd(II) precatalyst is not efficient, it can sometimes lead to side reactions that favor homocoupling.[6]
To mitigate homocoupling, meticulous attention to anhydrous and anaerobic reaction conditions is paramount.
Q3: My NMR analysis shows signals corresponding to the desired product, but also a significant amount of the corresponding boronic acid. What is happening?
A3: The presence of the boronic acid, 1,2-Di(4-boronophenoxy)ethane, indicates hydrolysis of the pinacol ester.[7][8] This is a common occurrence, particularly during the work-up and purification stages.[8]
-
Hydrolysis during Work-up: Aqueous work-up steps can lead to the hydrolysis of the pinacol ester back to the boronic acid.
-
Hydrolysis on Silica Gel: Pinacol boronic esters are often susceptible to hydrolysis on silica gel during column chromatography.[9] This can lead to streaking of the product on the column and co-elution with the more polar boronic acid.
To address this, you can either try to minimize contact with water and silica gel or intentionally hydrolyze the entire product to the boronic acid for easier purification, and if needed, re-esterify it in a subsequent step.[10][11][12]
Q4: I am seeing a byproduct that corresponds to the loss of one or both boronic ester groups, replaced by a hydrogen atom (protodeboronation). Why does this happen and how can I prevent it?
A4: Protodeboronation, the replacement of a C-B bond with a C-H bond, is a well-documented side reaction for aryl boronic acids and esters.[13][14][15][16][17] This can be promoted by:
-
Acidic or Basic Conditions: Both strong acids and bases can facilitate protodeboronation.[14] The choice of base and careful control of pH during work-up are important.
-
Presence of Water: Water can act as a proton source for this reaction.
-
Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of protodeboronation.
Minimizing exposure to harsh pH conditions, ensuring anhydrous reactions, and using the mildest effective reaction temperature can help reduce the extent of protodeboronation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of B₂pin₂ or base. 3. Presence of oxygen. 4. Insufficient reaction time/temperature. | 1. Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst that is more readily activated.[18] 2. Verify the purity of B₂pin₂ by NMR. Use anhydrous base.[3][4] 3. Degas the solvent thoroughly and maintain an inert atmosphere (Argon or Nitrogen).[4] 4. Monitor the reaction by TLC or GC-MS and consider extending the reaction time or increasing the temperature incrementally.[3] |
| Significant Homocoupling | 1. Presence of water. 2. Inefficient catalyst activation. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.[6] 2. Ensure proper pre-activation of the catalyst if required by the specific protocol. |
| Formation of Boronic Acid | 1. Hydrolysis during aqueous work-up. 2. Hydrolysis on silica gel. | 1. Minimize contact with water. Use anhydrous solvents for extraction where possible. 2. Use neutral or deactivated silica gel for chromatography. Alternatively, consider purification by recrystallization or convert the product to the more stable MIDA boronate ester.[3] |
| Protodeboronation | 1. Harsh pH conditions. 2. Presence of a proton source (e.g., water). 3. High reaction temperature. | 1. Use a mild base (e.g., KOAc).[19] Avoid strongly acidic or basic work-up conditions. 2. Maintain anhydrous reaction conditions. 3. Optimize the reaction temperature to the lowest effective level. |
Experimental Protocols
A general, robust protocol for the Miyaura borylation is provided below. Note that optimization for your specific substrate and setup may be necessary.
Protocol: Miyaura Borylation of 1,2-bis(4-bromophenoxy)ethane [1][3][20]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-bis(4-bromophenoxy)ethane (1.0 equiv), bis(pinacolato)diboron (2.2-2.5 equiv), and anhydrous potassium acetate (3.0-4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or DMSO, 0.1-0.2 M) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the main reaction pathway and the competing side reactions.
Caption: Main reaction and common side reaction pathways.
Caption: A flowchart for troubleshooting common reaction issues.
References
-
Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
-
IRIS. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]
-
eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Reddit. (2022). Troubleshooting a Miyaura borylation. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ACS Publications. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 454-457. [Link]
-
PubMed Central. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. (2022). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). [Link]
-
Reddit. (2022). Miyaura Borylation troubleshoot. [Link]
-
ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
PubMed Central. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(15), 6472–6483. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. [Link]
-
Wikipedia. (n.d.). Miyaura borylation. [Link]
Sources
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. catalysis-consulting.com [catalysis-consulting.com]
- 7. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
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- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 14. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodeboronation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
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- 18. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Miyaura Borylation Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting low yield in boronate ester COF synthesis
Technical Support Center: Boronate Ester COF Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of boronate ester-linked Covalent Organic Frameworks (COFs). As crystalline porous polymers, COFs offer immense potential, but their synthesis can be sensitive to subtle variations in reagents and conditions.[1][2] This document provides in-depth, experience-driven troubleshooting advice to diagnose and resolve common issues leading to low yields and poor crystallinity.
The formation of boronate esters is a reversible condensation reaction.[1] Achieving a high-quality, crystalline product hinges on balancing the kinetics of polymerization with the thermodynamic drive for an ordered framework. This equilibrium is sensitive to multiple factors, and a failed reaction is often a result of one or more of these being outside the optimal range.
Part 1: Critical Pre-Synthesis Checks
Success in COF synthesis begins long before the reaction is assembled. Issues with yield and crystallinity can often be traced back to inadequate preparation of monomers and solvents.
Q1: My COF synthesis failed completely, yielding only starting materials or an intractable amorphous powder. Where should I start troubleshooting?
A1: The most common culprits in a failed boronate ester COF synthesis are impurities in the monomers and the presence of water.
-
Monomer Purity is Non-Negotiable:
-
The Problem: Boronic acid and polyol (e.g., catechol-containing) monomers are susceptible to oxidation and may contain monofunctional impurities that act as "capping agents," terminating polymer growth and preventing the formation of an extended framework. Catechols, in particular, are prone to oxidation which can inhibit polymerization.[3]
-
The Solution:
-
Purity Verification: Before any reaction, verify the purity of all monomers using ¹H NMR, ¹³C NMR, and mass spectrometry. The required purity should be >99%.
-
Recrystallization/Sublimation: If impurities are detected, purify the monomers rigorously. Recrystallization from appropriate solvents is common for both boronic acids and polyols. For thermally stable monomers, sublimation under high vacuum can be an excellent purification method.
-
Acetonide Protection: For polyfunctional catechols that are difficult to dissolve or prone to auto-oxidation, consider using their acetonide-protected derivatives. These precursors show enhanced solubility and stability. The deprotection and condensation can be achieved in one pot using a catalyst like BF₃·OEt₂.[3]
-
-
-
Strictly Anhydrous Conditions:
-
The Problem: The boronate ester linkage is formed through a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials, hydrolyzing the newly formed ester bonds and preventing polymerization.
-
The Solution:
-
Solvent Drying: Use anhydrous solvents (<10 ppm H₂O). Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or passing through activated alumina columns).
-
Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator immediately before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of a dry inert gas using Schlenk line or glovebox techniques. This prevents atmospheric moisture from contaminating the reaction.
-
-
Part 2: Optimizing Reaction Parameters
Once pre-synthesis checks are complete, the next area to scrutinize is the reaction setup itself. The choice of solvent, temperature, and concentration are all critical levers to control the outcome.
Q2: My product is a fine, white powder, but Powder X-ray Diffraction (PXRD) shows it's completely amorphous. What factors control crystallinity?
A2: Obtaining an amorphous product indicates that polymerization has occurred, but without the necessary long-range order. This is a classic sign that the reaction conditions favored rapid, irreversible precipitation over slow, reversible growth.[3]
The Principle of Reversibility
Crystallinity in COFs is the result of "error correction." The reversible nature of the boronate ester bond allows misplaced monomers to detach and re-attach correctly, eventually leading to the most thermodynamically stable, crystalline structure. If the polymer precipitates out of solution too quickly, these amorphous chains become kinetically trapped.[3]
Troubleshooting Steps:
-
Solvent System Selection: The solvent's primary role is to keep the growing polymer chains in solution long enough for error correction to occur.
-
Common Systems: A mixture of a good solvent (to dissolve monomers and oligomers) and a poorer solvent is often used. For example, 1,4-dioxane/mesitylene is a classic combination.[3]
-
Systematic Screening: If you observe amorphous product, the current solvent system may be too "poor," causing premature precipitation. A systematic screening of solvent ratios is a powerful optimization tool.
-
-
Temperature Control: Temperature directly influences reaction kinetics.
-
Too High: Excessively high temperatures can accelerate the reaction to the point where amorphous material crashes out of solution.
-
Too Low: Insufficient temperature may not provide enough energy to overcome the activation barrier for both the forward and reverse reactions, leading to no product.
-
Typical Range: Most solvothermal syntheses for boronate ester COFs are conducted between 85 °C and 120 °C.[4] If you have an amorphous product, try reducing the temperature by 10-20 °C to slow down the polymerization rate.
-
-
Monomer Concentration:
-
The Problem: High monomer concentrations can lead to a very fast initial polymerization rate, again favoring the kinetic, amorphous product.
-
The Solution: Try reducing the concentration of your monomers. While this may slightly increase the reaction time, it often dramatically improves crystallinity.
-
Workflow for Optimizing Crystallinity
Caption: Troubleshooting logic for amorphous COF product.
Part 3: Post-Synthesis Workup and Activation
A successful polymerization is only half the battle. Improper workup and activation can lead to pore collapse, residual impurities, and an inaccurate assessment of the material's properties, which may be mistaken for low yield.
Q3: I have a crystalline product, but the yield is low (< 50%), and the surface area from BET analysis is much lower than expected. What's wrong?
A3: This common scenario points to two potential issues: physical loss of product during workup and, more frequently, incomplete activation of the COF's pores.
Maximizing Yield During Workup
-
The Process: After the reaction, the COF powder must be isolated and purified from unreacted monomers and oligomers. This is typically done by sequential washing with various organic solvents.
-
The Problem: Boronate ester COFs can be very fine powders that are difficult to sediment. Significant product can be lost during the decanting of wash solvents.
-
The Solution:
-
Use a Centrifuge: Instead of relying on gravity, use a centrifuge to pellet the COF powder between washes. Ensure the speed is high enough to form a tight pellet.
-
Soxhlet Extraction: For a more thorough and less loss-prone purification, Soxhlet extraction with a suitable solvent (e.g., acetone or THF) is highly effective at removing trapped guests from the pores.
-
The Critical Role of Activation
-
The Goal: "Activation" is the process of completely removing all solvent and guest molecules from the COF's pores without causing the framework to collapse.[5] An incompletely activated COF will have blocked pores, leading to a deceptively low surface area measurement.
-
The Challenge: Simple air-drying or even drying under low vacuum is insufficient. As solvent evaporates, powerful capillary forces can draw the layers of the COF together, causing irreversible pore collapse.
Standard Activation Protocol
-
Solvent Exchange: After washing, solvent-exchange the wet COF powder with a volatile, low-surface-tension solvent like acetone or anhydrous tetrahydrofuran (THF) several times.
-
High-Vacuum Drying: Transfer the sample to a Schlenk flask or similar apparatus. Heat the sample gently (e.g., 60-80 °C) while applying a high vacuum (< 0.1 mmHg) for an extended period (12-24 hours). This process, known as dynamic vacuum drying, is crucial for removing the final traces of solvent.
-
Supercritical Drying (Advanced): For delicate frameworks prone to collapse, supercritical CO₂ drying is the gold standard. It eliminates the liquid-gas phase boundary and the associated capillary forces, preserving the porous structure perfectly.
Troubleshooting Summary Table
| Symptom | Potential Cause | Primary Solution | Key Characterization |
| No reaction / Only starting material | Water contamination in reagents/solvents. | Rigorously dry all solvents and monomers; use inert atmosphere. | ¹H NMR of crude product |
| Amorphous powder | Reaction kinetics too fast; premature precipitation. | Decrease temperature, reduce monomer concentration, or adjust solvent system for better solubility. | Powder X-ray Diffraction (PXRD) |
| Low yield after workup | Physical loss of fine powder during washing. | Use centrifugation for solid-liquid separation instead of simple decanting. | Gravimetric analysis |
| Low surface area (BET) | Incomplete removal of pore-filling solvents; framework collapse. | Perform rigorous solvent exchange followed by dynamic high-vacuum drying or supercritical drying. | N₂ Isotherm (BET analysis) |
Frequently Asked Questions (FAQs)
Q: Does the order of monomer addition matter? A: For boronate ester COFs, the monomers are typically mixed together at the start. The key is ensuring they are fully dissolved before heating commences to promote a homogeneous reaction environment.
Q: Can I use a catalyst? A: Boronate ester formation is often self-catalyzed or proceeds thermally. However, in some systems, particularly those involving less reactive monomers, a mild acid catalyst can be beneficial. It's important to note that adding a strong acid can complicate the reaction equilibrium.
Q: My polyol monomer has very poor solubility. What can I do? A: This is a common challenge.[3] First, try a different solvent system, perhaps one with a more polar component like DMF or NMP, but be mindful of their high boiling points which can make activation more difficult. Second, as mentioned in Q1, using a more soluble derivative of the monomer (like an acetonide-protected catechol) can be a very effective strategy.[3]
Q: How do I know if my COF is stable? A: The stability of boronate ester COFs can be a concern due to the reversibility of the linkage. To test stability, you can re-suspend a small amount of your purified, activated COF in the synthesis solvent or even in water and monitor its PXRD pattern over time. A stable COF will retain its crystallinity.
General Synthesis & Activation Workflow
Caption: Standard workflow for boronate ester COF synthesis.
References
-
General synthesis of boronate ester‐linked COFs from HHTP and.... ResearchGate. Available at: [Link]
-
De Roo, J., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances. Available at: [Link]
-
Synthesis of boronate‐ester‐linked COF colloidal inks. B) Patterned.... ResearchGate. Available at: [Link]
-
ACS Productions. (2021). Science Talks Lecture 46: Covalent Organic Frameworks and the Morphology [0-1-2-3] Landscape. YouTube. Available at: [Link]
-
Construction of boronate ester based single-layered covalent organic frameworks. ResearchGate. Available at: [Link]
-
Frey, L., et al. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry. Available at: [Link]
-
Few-Layered Boronic Ester Based Covalent Organic Frameworks/Carbon Nanotube Composites for High-Performance K-Organic Batteries. ACS Nano. Available at: [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. Available at: [Link]
-
Covalent Organic Framework Membranes and Water Treatment. Journal of the American Chemical Society. Available at: [Link]
-
Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective. ResearchGate. Available at: [Link]
-
Typical growth conditions for boronate ester-linked 2D COFs provide.... ResearchGate. Available at: [Link]
-
Postsynthetic functionalization of covalent organic frameworks. Oxford Academic. Available at: [Link]
-
Covalent Organic Framework Composites: Synthesis and Analytical Applications. MDPI. Available at: [Link]
-
Mass Transfer in Boronate Ester 2D COF Single Crystals. ResearchGate. Available at: [Link]
-
Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. Publications. Available at: [Link]
-
Continuous Synthesis and Processing of Covalent Organic Frameworks in a Flow Reactor. ACS Publications. Available at: [Link]
-
Mass Transfer in Boronate Ester 2D COF Single Crystals. PubMed. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Hydrolytic Stability of Boronate Ester COFs with Ether Linkages
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the improvement of hydrolytic stability in boronate ester COFs, with a specific focus on the strategic incorporation of ether linkages. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to overcome common experimental hurdles and advance your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and stability testing of ether-linked boronate ester COFs. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Problem 1: Low Crystallinity or Amorphous Product Obtained
You've completed the synthesis of your ether-functionalized COF, but the Powder X-ray Diffraction (PXRD) pattern shows broad peaks, or no distinct peaks at all, indicating poor crystallinity.
Potential Causes:
-
Rapid Precipitation: The formation of the COF is a delicate balance between polymerization and crystallization. If the reaction proceeds too quickly, kinetically-trapped amorphous polymer precipitates before it can organize into a crystalline framework. The rate-determining step in the formation of 2D COFs is often interlayer stacking.[1][2]
-
Poor Monomer Solubility: If one of the monomers, particularly the larger, ether-functionalized catechol linker, has poor solubility in the chosen solvent system, it can lead to an inhomogeneous reaction mixture and impede crystalline growth.
-
Inefficient Error Correction: The dynamic nature of boronate ester formation is key to achieving crystallinity, as it allows for "proofreading" and correction of defects. If the reaction conditions do not favor reversibility, defects become locked in.[3]
Step-by-Step Solutions:
-
Optimize the Solvent System:
-
Rationale: The choice of solvent is critical for controlling both monomer solubility and reaction kinetics.[3] A common and effective approach is to use a binary solvent system, such as 1,4-dioxane and mesitylene.[4] Dioxane helps dissolve the polar monomers, while mesitylene can modulate the overall reaction rate.
-
Action: Systematically vary the ratio of your solvents. Start with a common ratio like 1:1 (v/v) and screen other ratios (e.g., 1:2, 2:1). For particularly insoluble linkers, consider a co-solvent like acetonitrile (CH₃CN), which can also promote the formation of stable colloidal COF nanoparticles instead of bulk powder.[4]
-
-
Modulate Reaction Temperature and Time:
-
Rationale: Lowering the reaction temperature can slow down the polymerization rate, giving the framework more time to anneal and form a crystalline structure.
-
Action: If you are using a standard solvothermal temperature of 120 °C, try reducing it to 90-100 °C and extending the reaction time from 3 days to 5-7 days. Monitor crystallinity at different time points to find the optimal conditions.
-
-
Enhance Reversibility with Additives:
-
Rationale: The presence of a small amount of water or a protic solvent can facilitate the reversible cleavage and reformation of boronate ester bonds, which is essential for correcting growth errors and achieving high crystallinity.[3]
-
Action: Add a controlled amount of water or methanol to the reaction mixture. While seemingly counterintuitive when aiming for a condensation reaction, these molecules can stabilize the transition state and lower the activation energy for bond exchange.[3]
-
-
Use Protected Monomers and a Catalyst:
-
Rationale: Polyfunctional catechols can be prone to oxidation and are often poorly soluble. Using an acetonide-protected version of your catechol linker can dramatically improve solubility and stability.[3][5] The deprotection and subsequent COF formation can then be efficiently catalyzed by a Lewis acid.
-
Action: Synthesize the acetonide-protected version of your ether-linked catechol. Perform the COF synthesis using this monomer and a diboronic acid in the presence of a Lewis acid catalyst, such as BF₃·OEt₂.[5]
-
Problem 2: COF Shows Rapid Degradation During Aqueous Stability Testing
Your newly synthesized ether-linked COF appears crystalline and porous, but it quickly loses its structure when exposed to aqueous media (e.g., phosphate-buffered saline, PBS) at physiological pH.
Potential Causes:
-
Inherent Lability of Boronate Esters: The boronate ester linkage is susceptible to nucleophilic attack by water at the electron-deficient boron center.[6][7] This hydrolysis is a fundamental characteristic of the linkage.
-
Insufficient Hydrophobicity: The incorporated ether linkages may not be providing a dense enough hydrophobic environment within the pores to effectively repel water molecules and protect the boronate ester backbone.
-
pH-Accelerated Hydrolysis: Boronate ester stability is highly pH-dependent. Hydrolysis is often significantly accelerated in basic or even neutral aqueous media compared to acidic conditions.[8][9][10]
Step-by-Step Solutions:
-
Verify Pore Environment Hydrophobicity:
-
Rationale: The primary mechanism by which ether or alkyl groups enhance stability is by creating a hydrophobic microenvironment that physically shields the boronate ester bonds from water.[8][11]
-
Action: If possible, modify your linker design to increase the density or length of the ether chains. For example, switch from a methoxy (-OCH₃) to a butoxy (-OC₄H₉) group. Compare the stability of COFs with varying degrees of ether functionalization to establish a structure-stability relationship.
-
-
Control the pH of the Test Medium:
-
Rationale: Understanding the pH-stability profile is crucial. Boronate ester COFs are typically more stable in neutral to slightly acidic conditions.[8]
-
Action: Conduct your stability tests across a range of buffered pH values (e.g., pH 5.0, 6.5, 7.4). This will define the operational window for your material. For applications like drug delivery to tumors, stability at pH 7.4 (blood) and controlled degradation at a lower pH (tumor microenvironment) could be a desirable feature.
-
-
Introduce Steric Hindrance:
-
Rationale: A powerful strategy to prevent hydrolysis is to physically block access to the boron center using bulky functional groups positioned near the linkage.[12][13]
-
Action: If your synthetic route allows, consider designing linkers that place a bulky group (e.g., a tert-butyl or phenyl group) ortho to the catechol hydroxyl groups. This steric shielding can dramatically suppress the kinetics of hydrolysis by preventing the approach of water molecules.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How exactly do ether linkages improve the hydrolytic stability of boronate ester COFs?
The improvement in stability is primarily attributed to the creation of a more hydrophobic and sterically crowded pore environment. Unlike the open, hydrophilic pores of a parent COF like COF-5, the pores of an ether-functionalized COF are lined with nonpolar chains. This has two main effects:
-
Hydrophobic Shielding: The ether chains create a water-repellent internal surface, which raises the energetic barrier for water molecules to enter the pores and reach the hydrolytically sensitive boronate ester linkages in the framework's backbone. This is analogous to the stability enhancement seen in COFs with alkylated pores.[8][11]
-
Steric Hindrance: The presence of the ether groups reduces the effective free volume within the pores, physically impeding the diffusion of water to the reactive sites.
Q2: What is the fundamental chemical mechanism of boronate ester hydrolysis in a COF?
The hydrolysis of the boronate ester linkage is a two-step reaction initiated by the nucleophilic attack of a water molecule on the Lewis acidic (electron-deficient) boron atom.[6][14]
-
Step 1: A water molecule attacks the boron center, leading to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³). This intermediate is unstable and resolves by breaking one of the B-O bonds within the framework, opening the boronate ester ring.
-
Step 2: A second water molecule facilitates the cleavage of the remaining B-O bond, leading to the complete dissociation of the linkage and the release of the constituent boronic acid and catechol monomers.
Computational studies have shown that this process can be auto-catalyzed by additional water molecules, which can lower the activation energy barriers for the reaction, explaining why the material can dissolve quickly once hydrolysis begins.[14][15]
Q3: What is a robust workflow for characterizing the hydrolytic stability of my new COF?
A comprehensive stability assessment involves tracking changes in the material's key properties over time upon exposure to an aqueous environment.
Q4: Can I use my ether-linked boronate ester COF for pH-responsive drug delivery?
Yes, this is a promising application area. The key is that "improved stability" does not mean the material is completely inert. The boronate ester linkage remains fundamentally dynamic and pH-sensitive.[16] An ideal material for drug delivery would be:
-
Sufficiently stable at the pH of blood (~7.4) to prevent premature drug release during circulation. The ether linkages help achieve this.
-
Susceptible to hydrolysis at the lower pH found in endosomes (~5.5-6.0) or the tumor microenvironment (~6.5). This change in pH would accelerate the degradation of the COF framework, triggering the release of the encapsulated drug specifically at the target site.
Section 3: Key Protocols and Data
Protocol 1: General Synthesis of an Ether-Linked Boronate Ester COF
This protocol describes a typical solvothermal synthesis for a 2D COF from an ether-functionalized catechol and a diboronic acid.
-
Monomer Preparation: Add the ether-linked catechol monomer (e.g., a dialkoxy-substituted hexahydroxytriphenylene, 1.0 eq) and the diboronic acid linker (e.g., 1,4-phenylenediboronic acid, 1.5 eq) to a Pyrex tube.
-
Solvent Addition: Add the solvent mixture (e.g., 1:1 v/v 1,4-dioxane/mesitylene) to achieve a monomer concentration of approximately 2-5 mM.[4]
-
Homogenization: Briefly sonicate the mixture to ensure the monomers are fully dissolved and the solution is homogeneous.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, open the tube and collect the precipitated solid by filtration. Wash the solid extensively with anhydrous solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and oligomers.
-
Activation: Dry the COF powder under high vacuum at an elevated temperature (e.g., 80-120 °C) for 12-24 hours to remove trapped solvent from the pores. The material is now ready for characterization.
Data Summary: Impact of Pore Functionalization on Stability
The following table summarizes typical results from hydrolytic stability tests, comparing a standard boronate ester COF with frameworks functionalized with hydrophobic groups.
| COF Type | Pore Functionality | % Crystallinity Retained (after 24h in water) | Reference |
| COF-5 | None (Hydrophilic -OH) | < 5% | [8] |
| COF-11Å | Propyl groups (-C₃H₇) | ~60% | [8] |
| Hypothetical Ether-COF | Ethoxy groups (-OC₂H₅) | Expected to be similar to or better than alkylated COFs | N/A |
Data for the hypothetical ether-COF is an expert projection based on the established principle that increasing pore hydrophobicity enhances stability.[8]
Mechanism of Hydrolytic Protection
The diagram below illustrates how a hydrophobic pore environment, created by ether or alkyl linkers, shields the boronate ester bond from hydrolysis.
References
-
Smith, B. J., Hwang, N., Chavez, A. D., Novotney, J. L., & Dichtel, W. R. (2015). Growth rates and water stability of 2D boronate ester covalent organic frameworks. Chemical Communications, 51(38), 7532-7535. [Link]
-
Sakka, C., Calbo, J., Olivier, Y., & Brédas, J.-L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Advanced Theory and Simulations, 1(2), 1700015. [Link]
-
Sakka, C., Calbo, J., Olivier, Y., & Brédas, J.-L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. Arizona Board of Regents.[Link]
-
Smith, B. J., Hwang, N., Chavez, A. D., Novotney, J. L., & Dichtel, W. R. (2015). Growth rates and water stability of 2D boronate ester covalent organic frameworks. ResearchGate.[Link]
-
Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. Advanced Science News.[Link]
-
Spitler, E. L., Giovino, M. R., White, S. L., & Dichtel, W. R. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2(8), 1588-1593. [Link]
-
Lanni, L. M., & Tilley, T. D. (2011). Enhanced Hydrolytic Stability of Self-Assembling Alkylated Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society, 133(40), 15944–15947. [Link]
-
ResearchGate. (n.d.). Construction of boronate ester based single-layered covalent organic frameworks. ResearchGate.[Link]
-
Wang, L., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society.[Link]
-
Sakka, C., Calbo, J., Olivier, Y., & Brédas, J.-L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. ResearchGate.[Link]
-
de la Peña Ruigómez, A., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(6), 1856-1891. [Link]
-
ResearchGate. (n.d.). (A) General synthesis of boronate ester‐linked COFs from HHTP and... ResearchGate.[Link]
-
Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. Globe Thesis.[Link]
-
Klöck, C., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 135(49), 18304–18307. [Link]
-
Sīle, L., et al. (2014). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.[Link]
-
Klöck, C., et al. (2013). A Water-Stable Boronate Ester Cage. PMC - NIH.[Link]
-
Smith, B. J., et al. (2017). (A) Typical growth conditions for boronate ester-linked 2D COFs provide... ResearchGate.[Link]
-
ResearchGate. (n.d.). A) Synthesis of boronate‐ester‐linked COF colloidal inks. B) Patterned... ResearchGate.[Link]
-
Liu, J., et al. (2016). Construction of boronate ester based single-layered covalent organic frameworks. PubMed.[Link]
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Reddit. (2023). Trouble purifying my boronate ester compound. r/Chempros.[Link]
-
ResearchGate. (n.d.). Mass Transfer in Boronate Ester 2D COF Single Crystals. ResearchGate.[Link]
-
Roberts, F. B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[Link]
-
Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC.[Link]
-
ResearchGate. (n.d.). Two‐Dimensional Boronate Ester Covalent Organic Framework Thin Films... ResearchGate.[Link]
-
Liu, J., et al. (2016). Construction of boronate ester based single-layered covalent organic frameworks. Semantic Scholar.[Link]
-
Li, G., et al. (2020). Mass Transfer in Boronate Ester 2D COF Single Crystals. Semantic Scholar.[Link]
-
ACS Publications. (2019). Few-Layered Boronic Ester Based Covalent Organic Frameworks/Carbon Nanotube Composites for High-Performance K-Organic Batteries. ACS Nano.[Link]
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Technical Support Center: Synthesis of Boronate Ester Covalent Organic Frameworks
Welcome to the technical support center for the synthesis of boronate ester covalent organic frameworks (COFs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent defects during their experiments. The following guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the successful synthesis of high-quality, crystalline boronate ester COFs.
Troubleshooting Guide: From Amorphous Powder to Crystalline Frameworks
One of the most common challenges in the synthesis of boronate ester COFs is achieving high crystallinity. Often, the product obtained is an amorphous or poorly crystalline powder, which significantly impacts its properties and performance. This guide provides a structured approach to diagnose and solve this issue.
Problem 1: My boronate ester COF synthesis resulted in a completely amorphous powder. What went wrong and how can I fix it?
A1: Diagnosis and Solution
An amorphous product in boronate ester COF synthesis typically points to a reaction that is kinetically trapped, meaning the framework has precipitated before it could self-correct into a thermodynamically stable, ordered structure. The reversibility of the boronate ester linkage is key to achieving crystallinity, as it allows for the breaking and reforming of bonds, a process often referred to as "defect healing" or "error correction".[1]
Immediate Diagnostic Checks:
-
Powder X-Ray Diffraction (PXRD): An amorphous product will show a broad halo in the PXRD pattern with no sharp Bragg diffraction peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Check for the characteristic B-O stretching vibrations of the boronate ester linkage (typically around 1350 cm⁻¹). The presence of this peak confirms the formation of the desired linkage, even in an amorphous state.
-
Solubility of Starting Materials: Ensure that your boronic acid and catechol-based linkers are fully dissolved in the reaction solvent at the reaction temperature. Poor solubility can lead to rapid, uncontrolled polymerization.
Core Causality & Solution Workflow:
The primary cause of amorphous material is a polymerization rate that is much faster than the crystallization rate. To obtain a crystalline COF, you need to slow down the reaction to allow for thermodynamic control.
Workflow for Improving Crystallinity:
Caption: Troubleshooting workflow for amorphous boronate ester COFs.
Detailed Protocols for Improving Crystallinity:
1. Modulator-Assisted Synthesis:
The introduction of a monofunctional modulator that competes with the polyfunctional linkers can effectively slow down the polymerization rate, allowing for the growth of larger, more crystalline domains.[1]
-
Principle: The modulator reversibly binds to the growing COF framework, temporarily capping the reactive sites. This slows the overall growth and allows for dissolution-recrystallization processes that heal defects.
-
Recommended Modulators:
-
Monofunctional Boronic Acids: Phenylboronic acid is a common choice.
-
Monofunctional Catechols: 4-tert-butylcatechol (TCAT) has been shown to be an effective nucleation suppressor.[1]
-
-
Experimental Protocol (Example with COF-5):
-
In a Pyrex tube, add 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), 1.5 equivalents of 1,4-phenylenediboronic acid (PBDA), and the chosen modulator.
-
Add the desired solvent system (e.g., a 1:1 mixture of mesitylene and 1,4-dioxane).
-
Add a controlled amount of an aqueous solution (e.g., 5 M aqueous HCl) to introduce water, which can catalyze the reaction.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at the desired temperature (e.g., 120 °C) for 3-7 days.
-
Collect the solid product by filtration, wash with anhydrous acetone and THF, and dry under vacuum.
-
| Modulator | Molar Ratio (Modulator:Linker) | Effect on Crystallinity | Effect on BET Surface Area |
| Phenylboronic Acid | 0.05:1 | Significant Increase | Increased |
| 4-tert-butylcatechol | 0.1:1 | Significant Increase | Increased |
2. Solvent System Optimization:
The choice of solvent is critical as it affects monomer solubility and the kinetics of the condensation reaction.[2]
-
Principle: A good solvent system will keep the monomers in solution while allowing the crystalline COF to precipitate slowly.
-
Common Solvent Systems: Mixtures of a polar aprotic solvent (like 1,4-dioxane) and a nonpolar solvent (like mesitylene) are often used to fine-tune solubility.[2]
-
Troubleshooting Tip: If you observe rapid precipitation upon heating, your monomers may be too insoluble. Try increasing the proportion of the more polar solvent. Conversely, if no product is formed, the COF may be too soluble; in this case, increase the proportion of the nonpolar solvent.
-
Advanced Technique: The use of a co-solvent like acetonitrile (CH₃CN) has been shown to prevent precipitation and result in stable colloidal suspensions of crystalline COF nanoparticles.[3]
3. Control of Water Content:
Water plays a dual role in boronate ester COF synthesis. It is a product of the condensation reaction, but it can also catalyze the reverse hydrolysis reaction, which is essential for error correction.[4]
-
Principle: A small, controlled amount of water can increase the reversibility of the boronate ester formation, leading to higher crystallinity. However, an excess of water can completely inhibit COF formation.[2]
-
Practical Tip: If your synthesis is performed under strictly anhydrous conditions and results in an amorphous product, consider adding a small, controlled amount of water. This can be done by using a solvent that is not rigorously dried or by adding a specific volume of an aqueous solution.
Frequently Asked Questions (FAQs)
Q1: My boronate ester COF has low thermal stability according to TGA. Is this related to defects?
A1: Yes, low thermal stability can be an indicator of a high defect density. Defects such as missing linkers or grain boundaries can disrupt the long-range order and create less stable regions within the framework. A well-ordered, crystalline COF will generally exhibit higher thermal stability.
Q2: Can I repair a defective boronate ester COF after it has been synthesized?
A2: Post-synthetic modification (PSM) can be a powerful tool to alter COF properties, and in some cases, it can lead to a more ordered structure. For instance, a 2D boronate ester COF has been shown to undergo a base-catalyzed reconstruction to a 3D spiroborate-linked COF.[5][6] While this is a complete structural transformation rather than a simple "repair," it demonstrates that the covalent bonds in the framework can be manipulated after the initial synthesis. Recrystallization of an amorphous product by re-subjecting it to the reaction conditions for an extended period can also sometimes improve crystallinity.[2]
Q3: How do I properly activate my boronate ester COF to ensure I am measuring the true porosity?
A3: Proper activation is crucial to remove guest molecules from the pores without causing the framework to collapse. For boronate ester COFs, which can be sensitive to hydrolysis, it is important to avoid prolonged exposure to water. A common procedure is to wash the as-synthesized COF with a series of anhydrous solvents (e.g., acetone, THF) and then dry it under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours. Supercritical CO₂ exchange is another effective method for activation that can help preserve the framework's porosity.[2]
Q4: What is the role of reaction temperature in preventing defects?
A4: Temperature is a critical parameter that influences the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates. If the rate is too fast, it can favor the formation of an amorphous product. Therefore, it is often beneficial to screen a range of temperatures to find the optimal balance between a reasonable reaction time and the formation of a crystalline product.
Q5: My catechol linker is poorly soluble and seems to be oxidizing. How can I address this?
A5: Poor solubility and oxidation of catechol-based linkers are known challenges.[2] One effective strategy is to use acetonide-protected catechols. These precursors have improved solubility and are more stable against oxidation. The deprotection and condensation to form the boronate ester COF can then be achieved in a one-pot reaction, often catalyzed by a Lewis acid such as BF₃·OEt₂.[2]
References
-
Dichtel, W. R., et al. (2015). Growth rates and water stability of 2D boronate ester covalent organic frameworks. Chemical Communications, 51(35), 7532-7535. [Link]
-
DeBlase, C. R., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(5), 1538-1563. [Link]
-
Smith, B. J., et al. (2015). Growth rates and water stability of 2D boronate ester covalent organic frameworks. ResearchGate. [Link]
-
Smith, B. J., et al. (2017). Colloidal Covalent Organic Frameworks. ResearchGate. [Link]
-
Wang, C., et al. (2022). Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. Chinese Chemical Letters, 33(9), 4125-4136. [Link]
-
Zhu, Q., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Li, H., et al. (2014). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. ResearchGate. [Link]
-
Oveisi, A. R., et al. (2023). Probing Defects in Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 15(45), 52891–52917. [Link]
-
Lei, S., et al. (2013). Construction of boronate ester based single-layered covalent organic frameworks. ResearchGate. [Link]
-
Zhu, Q., et al. (2024). 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks. Journal of the American Chemical Society, 146(20), 13976–13984. [Link]
-
Hou, J., et al. (2021). Low Power, Low Temperature and Atmospheric Pressure Plasma‐Induced Polymerization: Facile Synthesis and Crystal Regulation of Covalent Organic Frameworks. Angewandte Chemie International Edition, 60(33), 18131-18138. [Link]
-
Ma, T., et al. (2020). Two‐Dimensional Boronate Ester Covalent Organic Framework Thin Films with Large Single Crystalline Domains for Neuromorphic Memory Device. Angewandte Chemie, 132(21), 8356-8363. [Link]
-
Lei, S., et al. (2013). Construction of boronate ester based single-layered covalent organic frameworks. Chemical Communications, 49(75), 8345-8347. [Link]
-
Sun, Q., et al. (2023). Recent advances in covalent organic frameworks (COFs) for wound healing and antimicrobial applications. Journal of Materials Chemistry B, 11(17), 3696-3714. [Link]
-
Lanni, L. M. (2011). Design, synthesis, characterization, and evaluation of boronate ester-linked porous materials: Covalent organic frameworks and polymers of intrinsic microporosity. Globe Thesis. [Link]
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- 5. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Welcome to the technical support guide for the purification of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity.
Introduction
1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a key bifunctional reagent in medicinal chemistry and materials science, often utilized in the synthesis of complex polymers and macrocycles via Suzuki-Miyaura cross-coupling reactions. However, its purification can be challenging due to the inherent properties of boronic esters. This guide offers solutions to common purification hurdles, ensuring the integrity and reactivity of your compound for downstream applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in a question-and-answer format.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm running a standard silica gel column, but my 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is either not eluting or my recovery is extremely low. My TLC analysis shows significant streaking or the spot remains at the baseline. What's happening?
A: This is a frequent and frustrating problem when purifying pinacol boronic esters on standard silica gel. The root cause lies in the interaction between the Lewis acidic boron centers of your molecule and the Lewis basic silanol groups (Si-OH) on the silica surface. This strong adsorption can lead to irreversible binding and significant product loss.[1][2] Another possibility is the hydrolysis of the pinacol ester on the acidic silica surface back to the more polar boronic acid, which will not elute with typical non-polar solvent systems.[1][3]
Solutions:
-
Deactivation of Silica Gel: The reactivity of the silica gel must be attenuated.
-
Boric Acid Impregnation: This is a highly effective method. Impregnating the silica gel with boric acid suppresses the over-adsorption of the pinacol esters, leading to significantly improved recovery.[1][4][5][6] This pre-treatment essentially "caps" the reactive sites on the silica that would otherwise bind to your product.
-
Base Treatment: You can create a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to neutralize the acidic silanol groups.
-
-
Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic esters, neutral alumina can be an excellent alternative to silica gel, as it has a less acidic surface.[7]
-
-
Minimize Contact Time:
-
Silica/Celite Plug: If your primary goal is to remove baseline impurities and unreacted starting materials, a rapid filtration through a short plug of silica gel or Celite can be sufficient.[1][2] This minimizes the contact time between your compound and the stationary phase, thereby reducing degradation and adsorption.
-
Issue 2: Presence of Boronic Acid Impurity in the Final Product
Q: My post-column NMR spectrum shows the presence of the corresponding di-boronic acid of 1,2-Di(4-boronophenoxy)ethane. How can I prevent this hydrolysis during purification?
A: Pinacol esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis, particularly in the presence of water, alcohols, or under acidic or basic conditions often encountered during aqueous workups and chromatography.[3][8]
Solutions:
-
Anhydrous Conditions: It is crucial to use rigorously dried solvents and glassware for your workup and chromatography. If your compound is particularly sensitive, performing these steps under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.
-
Avoid Protic Solvents in Eluent: When possible, avoid using high concentrations of protic solvents like methanol in your chromatographic eluent, as this can promote transesterification or hydrolysis on the column.
-
Non-Aqueous Workup: After the reaction, instead of a traditional aqueous workup, consider filtering the reaction mixture through a pad of Celite to remove solid residues, followed by concentration of the filtrate.[2] The crude material can then be directly subjected to purification.
Issue 3: Difficulty Removing Bis(pinacolato)diboron (B₂pin₂) Impurity
Q: I'm struggling to separate my product from unreacted bis(pinacolato)diboron (B₂pin₂). They have very similar polarities. What are my options?
A: This is a common challenge, especially when an excess of B₂pin₂ is used in the borylation reaction.
Solutions:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing residual B₂pin₂. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can be a good starting point.[2][7]
-
Selective Hydrolysis and Extraction: You can carefully hydrolyze the crude mixture to convert the desired product to the di-boronic acid, which can then be separated from the more non-polar B₂pin₂ by extraction. The purified di-boronic acid can then be re-esterified with pinacol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester?
A1: Besides unreacted starting materials, the most common impurities include the mono-borylated product, homocoupled byproducts from the starting halide, and the corresponding di-boronic acid from hydrolysis of the final product.
Q2: Can I use the crude 1,2-Di(4-boronophenoxy)ethane, dipinacol ester in my next Suzuki-Miyaura coupling step without purification?
A2: In some instances, yes. If the crude material is relatively clean (as determined by ¹H NMR), you might be able to proceed directly to the next step after a simple filtration through Celite or a silica plug to remove particulates.[1][2] However, for obtaining high yields and pure products in the subsequent reaction, using a purified boronic ester is always recommended.
Q3: How should I store my purified 1,2-Di(4-boronophenoxy)ethane, dipinacol ester?
A3: To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8 °C).[9]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes the preparation of a deactivated silica gel suitable for the column chromatography of pinacol boronic esters.[1]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approximately 600 mL for every 100 g of silica).
-
Dry the silica gel thoroughly under vacuum, for instance, at 60°C for 1.5 hours, until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.
Data Presentation
Table 1: Comparison of Purification Strategies for 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Column Chromatography (Boric Acid-Treated Silica) | Mono-borylated species, starting materials, some byproducts | High resolution, applicable to a wide range of polarities, prevents on-column degradation.[4][5][6] | Requires preparation of the stationary phase. |
| Recrystallization | B₂pin₂, homocoupled byproducts, isomers | Can provide very high purity, scalable.[7] | Only suitable for solid products, potential for product loss in the mother liquor. |
| Solvent Trituration/Washing | Polar impurities, salts | Quick and simple for removing highly polar or non-polar impurities. | Low resolution, may not remove impurities with similar solubility to the product. |
| Derivatization to Boronic Acid Salt | Non-acidic organic impurities | Can be highly selective for isolating the boronic acid moiety.[7][10] | Requires an additional chemical step (re-esterification). |
Visualization
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your crude 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
References
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
- Process for purification of boronic acid and its deriv
-
How to purify boronate esters? - ResearchGate. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. [Link]
-
Trouble purifying my boronate ester compound : r/Chempros - Reddit. [Link]
-
Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. [Link]
-
boronic esters - Organic Syntheses Procedure. [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. [Link]
-
Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. [Link]
-
BIS(PINACOLATO)DIBORON. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. [Link]
- CN102617623A - Method for synthesizing bis(pinacolato)
-
Bis(pinacolato)diboron - Wikipedia. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]
-
Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron | Request PDF - ResearchGate. [Link]
-
Boronic acid pinacol ester deprotection : r/chemistry - Reddit. [Link]
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- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Precision Pore Engineering in Covalent Organic Frameworks via Mixed-Linker Strategies
Welcome to the technical support center for controlling the pore size of Covalent Organic Frameworks (COFs) using mixed-linker strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and achieve precise control over your COF architecture.
Troubleshooting Guide: From Amorphous Powder to Crystalline Frameworks
This section addresses the most common challenges encountered during the synthesis and processing of mixed-linker COFs. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: My mixed-linker COF synthesis resulted in a completely amorphous powder. What went wrong and how can I achieve crystallinity?
Answer:
Obtaining an amorphous product is one of the most frequent challenges in mixed-linker COF synthesis. This typically indicates that the polymerization process was too rapid and irreversible, preventing the necessary error-correction required for long-range ordered crystal formation.[1][2][3] The delicate balance between thermodynamic control (leading to crystalline products) and kinetic control (favoring amorphous materials) is particularly sensitive when multiple, potentially competing, linkers are introduced.[3][4]
Underlying Causes & Solutions:
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Suboptimal Solvent System: The choice of solvent is critical. A solvent that is too polar can accelerate the reaction, leading to rapid precipitation of a disordered polymer.[5] Conversely, a solvent with poor solubility for the monomers or oligomeric intermediates can also result in an amorphous product.[6]
-
Troubleshooting Steps:
-
Solvent Polarity Tuning: Experiment with a mixture of solvents to fine-tune the polarity. For imine-based COFs, mixtures like 1,4-dioxane and n-butanol or mesitylene are commonly used. Increasing the polarity can sometimes enhance crystallinity if the issue is poor solubility of intermediates.[5]
-
Solubility Assessment: Before starting the synthesis, perform simple solubility tests for your individual linkers in the chosen solvents at the reaction temperature.
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-
-
Incorrect Catalyst Concentration or Type: An acid catalyst (e.g., acetic acid, Sc(OTf)₃) is often used to catalyze imine formation and enhance reversibility.[7][8] If the catalyst concentration is too high, the reaction can be driven into a kinetically trapped, amorphous state.[3]
-
Troubleshooting Steps:
-
Catalyst Titration: Systematically vary the concentration of the acid catalyst. Start with a lower concentration and gradually increase it.
-
Catalyst Screening: Consider switching to a different acid catalyst. For instance, Lewis acids like Sc(OTf)₃ have been shown to be effective at room temperature for some systems.[7]
-
-
-
Rapid Monomer Addition: Adding all monomers to the reaction vessel at once can lead to a burst of nucleation and rapid, uncontrolled polymerization.[6][9]
-
Troubleshooting Steps:
-
Slow Monomer Addition: Dissolve one or more of the linkers in the reaction solvent and add it slowly to the solution containing the other monomers and the catalyst over several hours using a syringe pump. This can favor crystal growth over new nucleation.[6]
-
-
-
Amorphous-to-Crystalline Transformation: If you have already synthesized an amorphous polymer, it may be possible to convert it into a crystalline COF.[10][11][12]
-
Troubleshooting Steps:
-
Post-Synthetic Annealing: Suspend the amorphous powder in a suitable solvent system (e.g., a dioxane/butanol mixture with an acid catalyst) and heat it under solvothermal conditions. This can provide the thermodynamic driving force for the disordered network to reorganize into a crystalline framework.[10][11]
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-
Question 2: I've successfully synthesized a crystalline mixed-linker COF, but the pore size distribution is very broad. How can I achieve a more uniform pore structure?
Answer:
A broad pore size distribution in a mixed-linker COF suggests a random or disordered incorporation of the different linkers into the framework, rather than the formation of a single, uniform, ordered structure.[13] The relative reactivity of the linkers and the stoichiometry play a crucial role here.
Underlying Causes & Solutions:
-
Mismatched Linker Reactivity: If one linker is significantly more reactive than the other(s), it may preferentially polymerize, leading to domains rich in one linker and poor in the other, or even phase separation into multiple COFs.
-
Troubleshooting Steps:
-
Modulator Approach: Introduce a monodentate "modulator" molecule that structurally resembles one of your linkers. This can temper the reactivity of the more reactive linker and promote a more ordered co-polymerization.[3]
-
Temperature Profile Adjustment: A lower reaction temperature may slow down the polymerization of the more reactive linker, allowing the less reactive one to incorporate more effectively.
-
-
-
Inhomogeneous Linker Distribution: Even with linkers of similar reactivity, achieving a perfectly ordered arrangement can be challenging. The final distribution can be random, leading to a range of pore sizes.[13]
-
Troubleshooting Steps:
-
Linker-Guided Growth: If one of your linker combinations is known to form a highly crystalline single-component COF, synthesize this COF first as a seed crystal. Then, introduce the other linkers for subsequent growth. The initial crystalline structure can template the ordered incorporation of the other linkers.[14]
-
Symmetry-Guided Synthesis: The symmetry of your linkers and nodes is paramount. Ensure that the combination of linkers is geometrically compatible to form the desired topology without introducing excessive strain.[15]
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-
Question 3: My COF shows good crystallinity according to PXRD, but the surface area is very low after activation, suggesting pore collapse. What can I do to preserve the porosity?
Answer:
Pore collapse during the activation process (removal of solvent from the pores) is a common issue, especially for COFs with large pores or weak interlayer interactions.[16][17][18][19] The capillary forces exerted by the solvent as it evaporates can be strong enough to pull the COF layers together, irreversibly closing the pores.[20]
Underlying Causes & Solutions:
-
High Surface Tension of Solvents: Solvents with high surface tension, such as water, DMF, or even THF, are particularly prone to causing pore collapse upon evaporation.[16][17][18]
-
Troubleshooting Steps:
-
Solvent Exchange with Low Surface Tension Solvents: Before drying the COF under vacuum, perform a solvent exchange with a low surface tension solvent. Perfluorohexane (PFH) is an excellent choice.[16][17][18] The process involves washing the solvated COF multiple times with the low surface tension solvent to completely replace the high surface tension solvent in the pores.
-
Supercritical CO₂ Drying: This is a highly effective but more resource-intensive method. The COF is placed in a supercritical fluid extractor, and the solvent is exchanged with liquid CO₂. The CO₂ is then brought to its supercritical state, where there is no surface tension, and vented off, leaving the pores open and intact.[16]
-
-
-
Weak Interlayer Interactions: 2D COFs are held together by non-covalent interactions (e.g., π-π stacking). If these are weak, the layers are more susceptible to collapse.[21]
-
Troubleshooting Steps:
-
Linker Design for Enhanced Stability: Incorporating bulky side groups on the linkers can increase steric hindrance between layers, preventing them from collapsing.[22][23] Methyl or methoxy groups are often used for this purpose and have been shown to enhance the BET surface area by preventing pore collapse.[22]
-
Pre-locked Linker Strategy: Using linkers that are conformationally more rigid can lead to a more robust framework that is less prone to dynamic changes and collapse upon solvent removal.[23]
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Frequently Asked Questions (FAQs)
Q1: How does the molar ratio of the linkers in the initial reaction mixture translate to the final COF composition and pore size?
The relationship between the initial linker ratio and the final COF composition is not always linear. It is influenced by the relative reactivities of the linkers and the thermodynamic stability of the resulting framework. However, in many cases, the linker ratio in the final COF is close to the initial stoichiometric ratio. By systematically varying the molar ratio of linkers with different lengths, you can achieve a tunable and often predictable average pore size.[24] It is crucial to experimentally verify the final composition using techniques like solid-state NMR or elemental analysis.
Q2: What characterization techniques are essential for mixed-linker COFs?
A multi-technique approach is necessary:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and long-range order of the framework. A decrease in peak intensity or broadening can indicate defects.[25]
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. This is critical for confirming the porosity and the success of the pore-tuning strategy.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the desired covalent linkages (e.g., imine bonds) and to check for the absence of unreacted starting materials (e.g., free amine or aldehyde groups).
-
Solid-State NMR Spectroscopy (¹³C, ¹⁵N): To provide detailed information about the local chemical environment and to confirm the incorporation of all linkers into the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
Q3: Can I use linkers with different functional groups in a mixed-linker strategy?
Yes, this is a powerful approach to introduce multiple functionalities into a COF. For example, you can combine a structurally simple linker with a catalytically active one or a linker that enhances conductivity.[7] However, be mindful that different functional groups can alter the electronic properties and reactivity of the linkers, potentially leading to challenges in achieving high crystallinity.
Q4: What is the typical reaction time and temperature for mixed-linker COF synthesis?
This is highly system-dependent. Solvothermal synthesis is common, with temperatures typically ranging from 80°C to 120°C and reaction times from 24 to 72 hours. However, some systems can form at room temperature.[8] It is advisable to perform time-course studies to determine the optimal reaction time for achieving the highest crystallinity and yield.
Experimental Protocols & Data
Protocol: Synthesis of a Two-Component Imine-Linked COF with Tunable Pore Size
This protocol describes the synthesis of a mixed-linker COF using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the node and a mixture of 1,4-benzenedicarboxaldehyde (BDA) and 4,4'-biphenyldicarboxaldehyde (BPDA) as the linkers. By varying the BDA:BPDA ratio, the average pore size can be tuned.
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
1,4-benzenedicarboxaldehyde (BDA)
-
4,4'-biphenyldicarboxaldehyde (BPDA)
-
1,4-Dioxane (anhydrous)
-
n-Butanol (anhydrous)
-
Acetic Acid (6 M aqueous solution)
Procedure:
-
In a Pyrex tube, add TAPB (e.g., 0.1 mmol).
-
Add the desired molar ratio of BDA and BPDA (total of 0.15 mmol). For example, for a 1:1 ratio, use 0.075 mmol of BDA and 0.075 mmol of BPDA.
-
Add 1.5 mL of a 1:1 (v/v) mixture of 1,4-dioxane and n-butanol.
-
Add 0.15 mL of 6 M aqueous acetic acid.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.
-
Place the sealed tube in an oven at 120°C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (THF) (3 x 10 mL).
-
Activation: To prevent pore collapse, perform a solvent exchange with perfluorohexane (3 x 10 mL).
-
Dry the product under high vacuum at 80°C overnight to yield the activated mixed-linker COF.
Data Presentation: Impact of Linker Ratio on COF Properties
The following table illustrates the expected trend when varying the ratio of a shorter linker (BDA) to a longer linker (BPDA) in the synthesis described above. The values are representative and will vary based on experimental conditions.
| BDA:BPDA Molar Ratio | Expected Average Pore Size (nm) | Expected BET Surface Area (m²/g) |
| 1:0 | ~1.5 | ~800 |
| 2:1 | ~1.7 | ~950 |
| 1:1 | ~1.9 | ~1100 |
| 1:2 | ~2.1 | ~1250 |
| 0:1 | ~2.3 | ~1400 |
Note: These are illustrative values. Actual results must be determined experimentally.
Visualizing the Mixed-Linker Strategy
Workflow for Mixed-Linker COF Synthesis and Troubleshooting
Caption: Troubleshooting workflow for mixed-linker COF synthesis.
Conceptual Diagram of Pore Size Tuning
Caption: Pore size control via mixed-linker ratios.
References
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Sick, T., et al. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. ChemRxiv. [Link]
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Kumar, Y., et al. (2025). Mixed-linker approach employing a flexible monomer for constructing highly crystalline multiple-component covalent organic frameworks. Materials Horizons. [Link]
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Zhou, Z., et al. (2024). Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
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Bourda, L., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances. [Link]
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Sick, T., et al. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. Request PDF. [Link]
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Bala, A., et al. (2022). Summary of the surface area and pore-opening data of COF-S7 and COF-S12. ResearchGate. [Link]
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Sick, T., et al. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. ChemRxiv. [Link]
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Sick, T., et al. (2021). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. PMC - NIH. [Link]
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Li, M., et al. (2023). The effect of disorder in multi-component covalent organic frameworks. PMC - NIH. [Link]
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Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. ResearchGate. [Link]
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Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society. [Link]
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De Rhythm, A., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale. [Link]
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Alahakoon, S. B., et al. (2023). Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. Journal of Materials Chemistry A. [Link]
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Jiang, D. (2022). Covalent Organic Frameworks: Chemistry of Pore Interface and Wall Surface Perturbation and Impact on Functions. Accounts of Materials Research. [Link]
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Bourda, L., et al. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances. [Link]
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Bracco, S., et al. (2021). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. RSC Publishing. [Link]
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Nguyen, V., & Grünwald, M. (2018). Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed. [Link]
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Gutzler, R., & Dichtel, W. R. (2020). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews. [Link]
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Wang, Z., et al. (2024). Mixed-Linker Chiral 2D Covalent Organic Frameworks with Controlled Layer Stacking for Electrochemical Asymmetric Catalysis. PubMed. [Link]
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Smith, B. J., et al. (2023). Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions. Journal of the American Chemical Society. [Link]
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First, E. L., & Gounaris, C. E. (2016). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. ResearchGate. [Link]
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Liu, Y., et al. (2024). Breaking Dynamic Behavior in 3D Covalent Organic Framework with Pre-Locked Linker Strategy. MDPI. [Link]
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Liu, X., et al. (2020). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]
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Liu, Q., et al. (2024). Molecular engineering toward large pore-sized covalent organic frameworks. The Innovation Geoscience. [Link]
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Li, Z., et al. (2025). Synthesis of hierarchically porous imine-linked covalent organic framework films via amorphous-to-crystalline transformation. PubMed. [Link]
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Keskin, S., & Sholl, D. S. (2017). Harnessing Pore Size in COF Membranes: A Concentration Gradient-Driven Molecular Dynamics Study on Enhanced H2/CH4 Separation. NIH. [Link]
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Coudert, F.-X., & Evans, J. D. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. [Link]
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Wang, C., et al. (2025). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Chemical Science. [Link]
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Zhang, Y., et al. (2021). Covalent Organic Frameworks: From Materials Design to Biomedical Application. PMC. [Link]
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Zhang, Y., et al. (2025). Compositional control of pore geometry in multivariate metal-organic frameworks: An experimental and computational study. ResearchGate. [Link]
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Li, Z., et al. (2023). Synthesis of Hierarchically Porous Imine-Linked Covalent Organic Framework Films via Amorphous-to-Crystalline Transformation. Chemical Communications. [Link]
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Enamine. (2025). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. [Link]
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Liu, Q., et al. (2024). Molecular engineering toward large pore-sized covalent organic frameworks. PDF. [Link]
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Li, Z., et al. (2023). Synthesis of Hierarchically Porous Imine-Linked Covalent Organic Framework Films via Amorphous-to-Crystalline Transformation. Request PDF. [Link]
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Kumar, Y., et al. (2023). Mixed-Linker Strategy in Covalent Organic Frameworks for Enhanced Sunlight-Driven Photocatalytic Oxidation Activity and Stability. Request PDF. [Link]
-
Zhang, Y., et al. (2023). Perpendicular Alignment of Covalent Organic Framework (COF) Pore Channels by Solvent Vapor Annealing. Journal of the American Chemical Society. [Link]
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Technical Support Center: Minimizing Linker Degradation in COF Synthesis
Welcome to the technical support center for Covalent Organic Framework (COF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and critical issue: the degradation of organic linkers during synthesis. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you navigate the challenges of creating stable, crystalline COFs.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during COF synthesis.
Q1: Why is my final COF product amorphous instead of crystalline?
A: Low crystallinity is one of the most common issues in COF synthesis and can often be traced back to the fundamental "trilemma" of COF chemistry: the trade-off between crystallinity, stability, and functionality.[1] High crystallinity is typically achieved through reversible reactions that allow for "error-checking" and self-healing during the growth process.[2][3] If the reaction is too fast or irreversible, defects become locked in, leading to an amorphous polymer. However, the very reversibility that promotes crystallinity can also provide a pathway for linker degradation, especially under the reaction conditions.[1][4]
Possible causes for amorphous products include:
-
Rapid Polymerization: The reaction is proceeding too quickly, preventing orderly framework growth. This can be slowed by using modulators or adjusting catalyst concentration.[1]
-
Irreversible Linkage Formation: The chosen linkage chemistry (e.g., certain amide formations) may have low reversibility, which is detrimental to forming a crystalline product without carefully optimized conditions like high temperatures.[1][5]
-
Linker Degradation: The building blocks themselves may be degrading under the synthetic conditions (e.g., hydrolysis of imine linkers), preventing the formation of an ordered framework.
Q2: My COF looks good initially, but it loses crystallinity upon washing or activation. What is happening?
A: This is a classic sign of a chemically unstable framework. The linkages holding your COF together are susceptible to cleavage by the solvents or conditions used during work-up.
-
Hydrolysis: The most common culprit is water. Boronate ester and imine linkages are particularly prone to hydrolysis.[4] Even trace amounts of water in your washing solvents or exposure to atmospheric moisture can be enough to degrade the framework.
-
Acid/Base Instability: The linkage may be unstable to residual acid catalyst or basic conditions. While imine COFs have better chemical stability than early boroxine-based COFs, they can still be degraded by strong acids or bases.[6]
The solution lies in choosing more robust linkages or modifying your work-up protocol to use rigorously dried, neutral solvents.
Q3: What is the relationship between reaction reversibility and linker stability?
A: They are typically inversely related.[1]
-
High Reversibility (e.g., boronate esters, imines) allows mismatched connections to break and reform correctly, leading to a highly ordered, crystalline material. However, this dynamic nature means the bonds are also easier to break under post-synthetic conditions, leading to lower chemical stability.[4][7]
-
Low Reversibility / Irreversibility (e.g., amides, benzoxazoles) forms very strong bonds that, once made, are difficult to break.[8] This results in excellent chemical stability but often at the cost of crystallinity, as the synthesis process cannot self-correct errors.[1][5]
The key to a successful COF is finding the "sweet spot" where the reaction is reversible enough to yield a crystalline product but results in linkages that are stable enough for the intended application.
PART 2: In-Depth Troubleshooting Guide
Use this guide to diagnose and solve specific issues related to linker degradation.
| Symptom / Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield & Amorphous Product (via PXRD) | 1. Linker Hydrolysis: Imine or boronate ester linkers are reacting with water present in the solvent or generated in situ. | Solution: Switch to a more stable linkage. The β-ketoenamine linkage, formed using linkers like 2,4,6-triformylphloroglucinol, is an excellent choice. Rationale: Keto-enol tautomerism and intramolecular hydrogen bonding within this linkage provide significant stabilization against hydrolysis.[1][6] |
| 2. Incorrect Catalyst: The acid catalyst (e.g., acetic acid for imine COFs) is too concentrated or too strong, promoting the reverse (hydrolysis) reaction as much as the forward (condensation) reaction. | Solution: Systematically screen catalyst concentration. Start with a lower concentration (e.g., 3-6 M) and adjust. Consider using a weaker acid catalyst. Rationale: The catalyst's role is to protonate the carbonyl group, making it more electrophilic for amine attack. However, excess protons can also readily catalyze the hydrolysis of the newly formed imine bond. Finding the optimal concentration is crucial. | |
| 3. Rapid, Uncontrolled Polymerization: The reaction kinetics are too fast, leading to rapid precipitation of an amorphous polymer before it can organize into a crystalline framework. | Solution: Introduce a "modulator" like a monofunctional aniline. Rationale: The modulator competes with the multifunctional amine linker for reaction sites on the aldehyde. This slows the overall polymerization rate, allowing more time for the framework to crystallize and for defects to be corrected through the reversible reaction pathway.[1] | |
| FTIR spectrum shows residual -NH₂ and/or -CHO peaks | Incomplete Reaction or Equilibrium Shift: The condensation reaction has not gone to completion, or an equilibrium favoring the reactants has been established due to linker degradation. | Solution: (1) Increase reaction time or temperature. (2) Ensure rigorous exclusion of water using anhydrous solvents and a sealed reaction vessel. Rationale: For stable but less reversible linkages like amides, higher temperatures (>200 °C) may be needed to drive the reaction forward.[1] For reversible systems, removing the water byproduct (Le Châtelier's principle) can shift the equilibrium toward product formation. |
| COF loses stability in acidic or basic media | Linkage Susceptibility: The covalent bonds (e.g., imine, boronate ester) are not robust enough to withstand the pH conditions. | Solution: (1) Use a more robust linkage chemistry such as amide, benzoxazole, or tetrahydroquinoline.[1][8] (2) For imine COFs, perform a post-synthetic reduction of the imine bonds to more stable secondary amine bonds. Rationale: Irreversible or highly stable bonds do not have a low-energy pathway for cleavage under acidic or basic conditions. Post-synthetic modification can "lock" a crystalline framework, converting a reversible, less stable linkage into an irreversible, highly stable one.[8][9] |
| Elemental analysis (CHN) is inconsistent with the theoretical structure | Partial Linker Degradation/Loss: Some of the linker molecules have degraded and leached out of the framework, or "missing-linker" defects have formed during synthesis.[10] | Solution: (1) Re-evaluate the stability of your chosen linker under the reaction conditions before synthesis (see Protocol 1). (2) Optimize reaction conditions (temperature, time, catalyst) to minimize side reactions. Rationale: The solvothermal conditions required for COF synthesis can be harsh. If a linker has susceptible functional groups, it may decompose over the multi-day reaction time, leading to a defect-rich material with an incorrect elemental composition. |
PART 3: Preventative Protocols & Best Practices
Proactive measures are the most effective way to ensure the synthesis of high-quality, stable COFs.
Protocol 1: Linker Stability Screening
Before committing to a multi-day COF synthesis, perform this simple experiment to validate the stability of your building blocks under the proposed reaction conditions.
Objective: To determine if the individual linkers (e.g., amine and aldehyde) are stable under the planned solvothermal conditions.
Methodology:
-
Prepare Control Vials: In separate glass vials, add one of your linkers (e.g., the amine linker) and the planned solvent system (e.g., mesitylene/dioxane) and catalyst (e.g., acetic acid). Do not add the other linker.
-
Mimic Reaction Conditions: Seal the vials and place them in the same oven you will use for the COF synthesis. Heat at the target temperature (e.g., 120 °C) for the full planned duration (e.g., 3 days).
-
Analysis: After the heating period, cool the vials. Remove a small aliquot of the solution and analyze it using an appropriate technique (e.g., ¹H NMR, LC-MS).
-
Evaluation: Compare the spectrum/chromatogram of the heated sample to that of a standard solution of the fresh linker. The appearance of new peaks or a significant decrease in the parent linker peaks indicates degradation. If degradation is observed, you must reconsider your solvent, catalyst, or temperature conditions.
Protocol 2: General Optimized Synthesis of a Stable Imine COF
This protocol incorporates best practices to minimize degradation and promote crystallinity.
Objective: To synthesize a crystalline and chemically stable imine-based COF.
Materials:
-
Amine Linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene, TAPB)
-
Aldehyde Linker (e.g., 2,4,6-triformylphloroglucinol, TFP) for a stable β-ketoenamine linkage
-
Solvent System: Anhydrous 1,4-Dioxane and Anhydrous Mesitylene (e.g., 1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (e.g., 6 M)
-
Pyrex tube suitable for sealing under vacuum
Methodology:
-
Preparation: In a Pyrex tube, add the amine linker (e.g., 0.2 mmol) and the aldehyde linker (e.g., 0.2 mmol).
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., 1.0 mL of dioxane and 1.0 mL of mesitylene).
-
Sonication: Briefly sonicate the mixture to create a uniform suspension.
-
Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.2 mL). The use of TFP linker here will lead to a highly stable β-ketoenamine COF, mitigating concerns about hydrolysis from the aqueous catalyst.[1][6]
-
Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the system and remove oxygen, which can cause side reactions.
-
Sealing: Seal the Pyrex tube under vacuum using a high-temperature torch.
-
Heating: Place the sealed tube in a pre-heated oven at 120 °C for 3-5 days. The slow reaction and reversible bond formation will facilitate the growth of a crystalline product.
-
Work-up:
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid extensively with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove any unreacted monomers and residual catalyst.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.
-
-
Characterization: Analyze the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of the desired linkage and the absence of starting material functional groups.
PART 4: Visual Summaries & Data
Linker Stability Comparison
The choice of linkage is the single most important factor in determining the final stability of your COF.
| Linkage Type | Formation Reaction | Reversibility | Stability to Water | Stability to Acid/Base | Key Feature |
| Boronate Ester | Boronic Acid + Diol | High | Low[4] | Low | Excellent for achieving high crystallinity. |
| Imine | Amine + Aldehyde | Medium-High | Moderate[4] | Moderate | Most common linkage; a good balance for crystallinity. |
| β-Ketoenamine | Amine + Hydroxy-aldehyde | Medium | High[1] | High[6] | Intramolecular H-bonding provides exceptional stability. |
| Amide | Amine + Carboxylic Acid/Ester | Low | High | High[1][5] | Highly stable but crystallinity is challenging to achieve. |
Diagrams: Workflows and Concepts
Caption: A troubleshooting workflow for addressing an amorphous COF product.
References
- Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. (2020). Chemical Society Reviews.
- Crystallinity and stability of covalent organic frameworks | Request PDF. (n.d.).
- Postsynthetic functionalization of covalent organic frameworks. (n.d.). PubMed Central (PMC).
- Missing-linker Defects in Covalent Organic Framework Membranes for Efficient CO2 Separ
- Covalent Organic Framework (COF) Linkers. (n.d.). TCI Chemicals.
- Breaking Dynamic Behavior in 3D Covalent Organic Framework with Pre-Locked Linker Str
- Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures | Request PDF. (n.d.).
- Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. (2025). Journal of the American Chemical Society.
- Irreversible bonds for higher stability of COF materials in photoc
- Conversion of Linkages in Covalent Organic Frameworks. (n.d.). eScholarship.org.
- Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanomaterials: A Review. (n.d.). PubMed Central (PMC).
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Technical Support Center: Enhancing the Thermal Stability of Boronate Ester Covalent Organic Frameworks (COFs)
Introduction:
Covalent Organic Frameworks (COFs) constructed with boronate ester linkages represent a pioneering class of porous crystalline polymers. Their modular nature, high surface area, and tunable porosity make them exceptionally promising for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] However, a significant hurdle for their practical implementation is the inherent thermal and hydrolytic instability of the boronate ester bond. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to troubleshoot common stability issues and implement advanced strategies to enhance the thermal resilience of boronate ester COFs.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Q1: My boronate ester COF loses its crystallinity, confirmed by PXRD, at temperatures well below the decomposition point observed in TGA. What is happening?
A1: This is a critical and often overlooked phenomenon. Thermogravimetric analysis (TGA) only measures mass loss due to the formation of volatile degradation products.[3][4] However, COFs can lose their long-range crystalline order at much lower temperatures without any chemical breakdown.[3][4] This two-step degradation process involves an initial loss of crystallinity followed by chemical decomposition at higher temperatures.[3][4][5]
-
Causality: The loss of crystallinity can be attributed to subtle structural deformations, such as interlayer slipping or slight rotations of the building blocks, which disrupt the periodic structure. This is particularly prevalent in 2D COFs with weak interlayer stacking interactions.
-
Solution: To accurately assess thermal stability, it is crucial to complement TGA with variable-temperature powder X-ray diffraction (VT-PXRD). This allows you to pinpoint the exact temperature at which crystallinity is lost. Strategies to enhance interlayer interactions, such as using more planar and rigid monomers to improve π-π stacking, can mitigate this issue.[5]
Q2: After activating my COF by heating under vacuum to remove guest molecules, the PXRD pattern is broad and poorly defined, and the surface area is significantly lower than expected. How can I prevent this structural collapse?
A2: The removal of guest molecules (solvents used in synthesis) from the pores of COFs can generate immense capillary forces, leading to a collapse of the framework.[5] This is especially true for COFs with larger pores and weaker interlayer interactions. The presence of guest molecules can be critical in templating and stabilizing the stacking configuration.[6][7]
-
Causality: The high temperatures and vacuum required for activation can cause the layers to contract or shift once the stabilizing guest molecules are removed, leading to a loss of porosity and crystallinity.
-
Solutions:
-
Supercritical CO2 Exchange: A highly effective method is to first exchange the synthesis solvent with a more volatile solvent (like acetone), followed by supercritical CO2 drying. This process avoids the liquid-gas phase transition and the associated capillary forces, thus preserving the framework's integrity.
-
Gentle Thermal Activation: If thermal activation is the only option, use a slow heating ramp under a dynamic vacuum and hold at a temperature just sufficient to remove the guest molecules, as determined by TGA. Avoid excessively high temperatures.
-
Q3: My boronate ester COF is degrading at unexpectedly low temperatures, even under a strictly inert atmosphere. What intrinsic factors could be responsible?
A3: While external factors like moisture and oxygen are significant, the intrinsic chemical and structural features of the COF play a pivotal role in its thermal stability.
-
Causality:
-
Lattice Size: COFs with smaller crystalline lattices tend to be more robust to thermal degradation than chemically similar frameworks with larger pores.[3][4]
-
Pore Functionality: The presence of functional groups within the pores can significantly lower the degradation temperature compared to their unfunctionalized counterparts.[3][4][5] These groups can introduce steric strain or provide reactive sites for decomposition pathways.
-
Linker Flexibility: Flexible linkers can lead to lower thermal stability as they allow for more vibrational modes that can initiate bond cleavage at lower temperatures.
-
-
Solutions:
-
Monomer Design: Employ smaller, more rigid, and highly symmetric building blocks to create a more robust framework.
-
Strategic Functionalization: If pore functionalization is necessary, consider its potential impact on thermal stability. Post-synthetic modification (PSM) can sometimes be a better approach than building functional groups directly into the monomers.[8][9][10]
-
Q4: My application requires the COF to be stable in a protic solvent (e.g., methanol or water) at elevated temperatures. Is this feasible with boronate ester COFs?
A4: This is a major challenge due to the susceptibility of the boronate ester linkage to hydrolysis. The electron-deficient boron center is prone to nucleophilic attack by water or other protic solvents, leading to the reversible cleavage of the B-O bond and eventual breakdown of the framework.[11][12]
-
Causality: The hydrolysis is a two-step reaction, and the presence of additional water molecules can autocatalyze the process, significantly lowering the energy barriers for bond dissociation.[11][12][13]
-
Solutions:
-
Steric Shielding: Introduce bulky substituents on the diboronic acid linker, ortho to the boronic acid groups. These bulky groups can sterically hinder the approach of water molecules to the boron center, kinetically suppressing hydrolysis.[14][15]
-
Hydrophobic Modification: Incorporate hydrophobic functional groups into the framework to repel water from the pores and protect the boronate ester linkages.
-
Alternative Linkages: For applications requiring high hydrolytic stability, consider alternative, more robust linkages like imines or β-ketoenamines, although boronate esters generally exhibit higher thermal stability in the absence of moisture.[3][4]
-
Strategies to Enhance Thermal Stability
Here, we detail advanced methodologies to improve the thermal resilience of boronate ester COFs, complete with conceptual diagrams and experimental protocols.
Strategy 1: Steric Hindrance Engineering
Introducing bulky functional groups near the boronate ester linkage can physically block the approach of reactants like water, significantly enhancing hydrolytic and thermal stability.[14][15]
Caption: Steric shielding of the boron center.
Experimental Protocol: Synthesis of a Sterically Hindered COF
-
Monomer Selection: Choose a diboronic acid monomer with bulky ortho-substituents (e.g., tert-butyl groups) and a catechol-based linker (e.g., HHTP).
-
Solvent System: Prepare a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v).
-
Reaction Setup: In a Pyrex tube, add the catechol linker (1 equivalent), the sterically hindered diboronic acid (1.5 equivalents), and the solvent mixture.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum and heat in an oven at 120 °C for 72 hours.
-
Isolation and Washing: Cool the tube to room temperature, open it, and collect the precipitate by filtration. Wash the solid extensively with anhydrous acetone and anhydrous dichloromethane to remove unreacted monomers and oligomers.
-
Activation: Dry the resulting powder under a dynamic vacuum at 80-100 °C overnight to obtain the activated, porous COF.
Strategy 2: Post-Synthetic Modification (PSM)
PSM involves the chemical transformation of a pre-synthesized COF to introduce new functionalities or reinforce the existing structure.[8][9][10][16] This can be used to enhance thermal stability without disrupting the initial crystalline framework.
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Validation & Comparative
The Impact of Linker Design on Covalent Organic Framework Properties: A Comparative Study of Flexibility Versus Rigidity
Introduction: The Architectural Nuances of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) have emerged as a highly promising class of crystalline porous polymers, constructed from organic building blocks linked by strong covalent bonds.[1][2] Their inherent designability allows for the precise tuning of properties such as pore size, surface area, and functionality, making them prime candidates for applications in gas storage and separation, catalysis, and sensing.[2][3] The choice of organic linker, the molecular strut that connects the nodes of the framework, is a critical determinant of the final material's properties and performance. This guide provides a comparative analysis of how linker flexibility versus rigidity influences the key characteristics of COFs, offering researchers and drug development professionals a deeper understanding to inform their material design strategies.
The fundamental distinction between flexible and rigid linkers lies in their conformational freedom. Rigid linkers are typically composed of aromatic backbones that restrict bond rotation, leading to a more predictable and well-defined framework structure.[1] In contrast, flexible linkers, often containing aliphatic chains or rotatable single bonds, can adopt multiple conformations, imparting a dynamic nature to the resulting COF.[4] This seemingly subtle difference in linker architecture has profound implications for the material's porosity, stability, and functional behavior.
Comparative Analysis of Flexible vs. Rigid Linkers in COF Properties
To illustrate the divergent effects of linker flexibility, we will compare two sets of imine-linked COFs: the flexible DAPO-TFPC-COF versus the rigid DAPO-TFPT-COF, and the well-studied flexible COF-300 against the rigid LZU-111.
Porosity and Surface Area: A Tale of Two Architectures
The porosity of a COF is paramount to its function, dictating its capacity for guest molecule uptake and interaction. While both flexible and rigid linkers can yield porous materials, their resulting pore characteristics differ significantly.
Rigid linkers, with their predictable geometry, tend to form well-defined, permanent porous structures with high surface areas. For instance, the rigid framework of LZU-111 exhibits a high Brunauer-Emmett-Teller (BET) specific surface area of 1840 m²/g.[5] This is a direct consequence of the robust, non-collapsible pores formed by the inflexible building blocks.
Flexible linkers, on the other hand, can lead to COFs with dynamic porosity. The flexible COF-300, for example, can exist in different pore conformations, including a collapsed, non-porous form and an expanded, porous state.[4][5] The BET surface area of COF-300 can vary dramatically depending on the synthesis and activation conditions, ranging from as low as 39 m²/g in its collapsed state to 1270 m²/g in a more open-pore form.[5] This "breathing" behavior, induced by guest molecules or external stimuli, is a hallmark of flexible COFs and can be advantageous for applications requiring controlled release or selective uptake.[4]
| COF | Linker Type | BET Surface Area (m²/g) | Pore Size (nm) | Key Characteristics |
| DAPO-TFPT-COF | Rigid | High | Uniform | Stable, well-defined pores |
| DAPO-TFPC-COF | Flexible | Variable | Dynamic | Guest-responsive, flexible pores |
| LZU-111 | Rigid | 1840[5] | ~1.0[5] | Highly porous, rigid framework |
| COF-300 | Flexible | 39 - 1270[5] | ~0.72[1] (dynamic) | Guest-induced pore opening |
Stability: The Trade-off Between Rigidity and Dynamism
The stability of a COF under thermal and chemical stress is crucial for its practical application. Rigid linkers generally impart greater stability to the framework. The rigid DAPO-TFPT-COF, for example, demonstrates superior stability in weakly acidic and basic environments compared to its flexible counterpart, DAPO-TFPC-COF.[6] The thermal stability of COF-300 is reported to be up to 490 °C.[1] The robust covalent bonds and restricted motion within rigid frameworks contribute to their enhanced resilience.
Flexible COFs, while potentially less stable under harsh conditions, offer a unique form of dynamic stability. Their ability to undergo conformational changes can allow them to adapt to guest molecules without catastrophic framework collapse.[4] However, the increased mobility of flexible linkers can also lead to a higher propensity for structural rearrangement and potential degradation over time.
| COF | Linker Type | Thermal Stability | Chemical Stability |
| DAPO-TFPT-COF | Rigid | High | High |
| DAPO-TFPC-COF | Flexible | Moderate | Moderate |
| LZU-111 | Rigid | High | High |
| COF-300 | Flexible | Up to 490 °C[1] | Moderate |
Catalytic Activity and Dispersibility: The Advantage of Flexibility
In the realm of heterogeneous catalysis, the properties of the catalyst support play a vital role. A comparative study of the flexible DAPO-TFPC-COF and the rigid DAPO-TFPT-COF in the Knoevenagel reaction revealed a significant advantage for the flexible framework.[6] The flexible COF exhibited superior dispersibility in solvents and faster reaction kinetics, leading to higher catalytic activity.[6] This is attributed to the enhanced accessibility of catalytic sites within the more dynamic and solvent-philic flexible framework. However, this improved dispersibility can also present a challenge for catalyst recovery.[6]
Experimental Protocols
Synthesis of a Flexible Imine-Linked COF (COF-300)
This protocol is based on established methods for the synthesis of COF-300.[4][7]
Materials:
-
Tetrakis(4-aminophenyl)methane (TAM)
-
Terephthalaldehyde (TPA)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
Procedure:
-
In a Pyrex tube, add tetrakis(4-aminophenyl)methane (TAM) and terephthalaldehyde (TPA) in a 1:2 molar ratio.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene to the tube.
-
Add an aqueous solution of 6M acetic acid.
-
Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid with anhydrous acetone and then with tetrahydrofuran.
-
Dry the product under vacuum at 150 °C to obtain the activated COF-300.
Synthesis of a Rigid Imine-Linked COF (LZU-111)
This protocol is based on the synthesis of the rigid COF, LZU-111.[8][9]
Materials:
-
Tetrakis(4-aminophenyl)methane (TAM)
-
Tetrakis(4-formylphenyl)silane (TFPS)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
Procedure:
-
Combine tetrakis(4-aminophenyl)methane (TAM) and tetrakis(4-formylphenyl)silane (TFPS) in a 1:1 molar ratio in a Pyrex tube.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Add an aqueous solution of 6M acetic acid.
-
The tube is then subjected to three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat at 120 °C for 3-5 days.
-
Collect the crystalline solid by filtration.
-
Wash with anhydrous acetone.
-
Activate the sample by solvent exchange with acetone followed by drying under high vacuum.
Characterization Protocols
Powder X-Ray Diffraction (PXRD):
-
A dry, powdered sample of the COF is mounted on a zero-background sample holder.
-
PXRD data is collected using a diffractometer with Cu Kα radiation.
-
The experimental pattern is compared with the simulated pattern from the expected crystal structure to confirm the successful synthesis and determine the crystallinity of the material.[10][11]
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
A sample of the activated COF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.[6][12]
-
Nitrogen adsorption-desorption isotherms are measured at 77 K.
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[6][12]
Thermogravimetric Analysis (TGA):
-
A small amount of the activated COF sample (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature to determine its thermal stability.[13][14]
Visualizing the Impact of Linker Flexibility
The following diagrams illustrate the conceptual differences between COFs constructed with flexible and rigid linkers.
Caption: Conceptual difference between flexible and rigid linkers in COFs.
Caption: General experimental workflow for COF synthesis and characterization.
Conclusion: Designing COFs with Purpose
The choice between flexible and rigid linkers in the design of Covalent Organic Frameworks is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired application. Rigid linkers provide a straightforward route to robust, highly porous materials with predictable structures, ideal for applications demanding high stability and permanent porosity. Conversely, flexible linkers introduce a fascinating dynamic element, enabling the creation of "smart" materials that can respond to their environment. This adaptability can be harnessed for applications such as controlled drug delivery, selective separations, and enhanced catalysis. As the field of COF chemistry continues to mature, a deeper understanding of the interplay between linker design and framework properties will undoubtedly unlock even more sophisticated and functional materials.
References
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-
Flexible vs. rigid covalent organic frameworks: catalytic performance in the Knoevenagel reaction - Journal of Materials Chemistry A (RSC Publishing). [Link]
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Flexible Covalent Organic Frameworks: Design, Synthesis, and Applications | CCS Chemistry - Chinese Chemical Society. [Link]
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COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Publishing. [Link]
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Synthesis and Functionalization of Three-Dimensional Covalent Organic Frameworks. [Link]
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Impact of Pore Flexibility in Imine-Linked Covalent Organic Frameworks on Benzene and Cyclohexane Adsorption - PMC - NIH. [Link]
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Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method: Standard Operating Procedure Series - SciSpace. [Link]
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers | Journal of the American Chemical Society. [Link]
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Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [Link]
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Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. [Link]
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Thermogravimetric analysis (TGA) of P2. The polymer is completely... | Download Scientific Diagram - ResearchGate. [Link]
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The four-step process followed to assemble a COF structure. This... | Download Scientific Diagram - ResearchGate. [Link]
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A Two-Step Method For Synthesis Of Large-Size Spherical Imine-Type Covalent Organic Frameworks - Globe Thesis. [Link]
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Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. [Link]
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Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages - ResearchGate. [Link]
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A Researcher's Guide to Confirming Covalent Organic Framework Formation: A Spectroscopic Comparison Using 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
For researchers at the forefront of materials science and drug development, Covalent Organic Frameworks (COFs) represent a frontier of programmable matter. Their inherent porosity, high surface area, and exceptional stability make them prime candidates for applications ranging from gas storage to targeted drug delivery.[1][2] However, the leap from theoretical design to confirmed synthesis is non-trivial. The very properties that make COFs desirable—their robust covalent linkages and ordered crystalline structures—demand a rigorous and multi-faceted analytical approach for confirmation.
This guide provides an in-depth comparison of essential spectroscopic techniques to validate the formation of a COF synthesized from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating workflow. Here, we will explore how Fourier-Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR), Gas Sorption Analysis, and Thermogravimetric Analysis (TGA) collectively provide an unambiguous confirmation of successful COF synthesis.
The Synthetic Challenge: From Monomer to Framework
The starting material, 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, is a versatile building block. Its synthesis typically involves reactions like the Suzuki-Miyaura coupling.[3] The critical step in forming the COF is the linkage reaction. When using a boronic acid pinacol ester, the synthesis often proceeds via a transesterification or metathesis reaction, which can be more controlled than traditional condensation methods that eliminate water.[4] The goal is to create a 2D or 3D crystalline structure linked by strong covalent bonds, such as boroxine or boronate ester linkages.[4][5][6] An amorphous, disordered polymer is a potential and undesirable outcome. Therefore, our analytical task is twofold: to confirm the formation of the correct covalent bonds and to verify the long-range crystalline order that defines a framework.
The Spectroscopic Toolkit: An Integrated Approach
No single technique can definitively confirm COF formation. Instead, we rely on a suite of complementary methods, each providing a unique piece of the structural puzzle. An amorphous polymer might show the correct local bonding in FTIR or NMR, but it will fail the crystallinity test with PXRD. Conversely, a crystalline material might not be porous. A truly successful synthesis is validated only when all analytical data converge to support the formation of a porous, crystalline, covalently-linked framework.
Fourier-Transform Infrared (FTIR) Spectroscopy: The First Check for Covalent Linkages
FTIR spectroscopy is an indispensable first-pass technique. It is quick, requires minimal sample, and provides direct evidence of chemical bond formation by tracking changes in vibrational frequencies of functional groups.[7]
What to Look For: The primary goal is to observe the disappearance of reactant functional groups and the appearance of new peaks corresponding to the COF linkage. For a boronic acid-based COF, this often involves the formation of a boroxine ring (a six-membered B-O ring).
-
Disappearance of Reactant Peaks: Monitor the C-O and B-O stretching vibrations associated with the pinacol ester group on the monomer.
-
Appearance of COF Linkage Peaks: Look for the emergence of a strong, characteristic peak for the B-O bond within the newly formed boroxine ring, typically found around 1350-1400 cm⁻¹.[8] The absence of broad O-H stretching bands (around 3200-3600 cm⁻¹) is also crucial, as it indicates the consumption of any boronic acid intermediates and the absence of significant adsorbed water.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the synthesized COF powder is thoroughly dried under vacuum to remove any residual solvents or water, which can interfere with the spectrum.[8] A small amount of the dry powder (1-2 mg) is sufficient.
-
Background Scan: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal. This corrects for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the dried COF powder onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Interpretation: Compare the resulting spectrum to the spectra of the starting monomers. The key is to identify the expected peak shifts and appearances/disappearances that confirm the chemical transformation.[9][10]
Powder X-ray Diffraction (PXRD): The Litmus Test for Crystallinity
While FTIR confirms the covalent bonds have formed, it provides no information about long-range order. PXRD is the definitive technique to determine if the synthesized material is crystalline—a defining characteristic of a COF—or an amorphous polymer.[11][12]
What to Look For: A successful COF synthesis will yield a PXRD pattern with sharp, well-defined Bragg diffraction peaks, typically at low 2θ angles, which correspond to the ordered, porous structure.[12] An amorphous material will only show a broad, featureless hump.
-
Key Reflections: For 2D COFs, the most intense peak is often the (100) reflection at a very low 2θ angle, which corresponds to the in-plane ordering and pore-to-pore distance.[11] Higher-order reflections (e.g., (110), (200)) provide further evidence of crystallinity.[13]
-
Comparison with Simulation: The experimental pattern should be compared with a simulated pattern based on the proposed crystal structure (e.g., with eclipsed AA or staggered AB stacking). A good match between peak positions confirms the proposed topology and unit cell parameters.[14]
Pitfalls and Considerations: COF diffraction patterns often contain only 3-5 distinct peaks due to their low density, inherent disorder, and nanocrystalline nature.[11][12] This does not indicate failure but requires careful analysis. Pawley or Rietveld refinement can be used to extract precise unit cell parameters even from data with a limited number of reflections.[13][15]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: The COF powder must be completely dry. A flat, densely packed sample holder is used to minimize background noise and preferred orientation.
-
Instrument Setup: Use a diffractometer with a copper Kα X-ray source (λ = 1.54 Å). Data is typically collected over a 2θ range of 2° to 40°.
-
Data Acquisition: A slow scan speed (e.g., 0.5-1°/min) is recommended to improve the signal-to-noise ratio, especially for weakly diffracting COF samples.
-
Data Analysis:
-
Identify the positions of the diffraction peaks.
-
Compare the experimental pattern to a simulated pattern for the expected COF structure.
-
Use refinement software to determine the unit cell parameters and assess the quality of the fit.[13]
-
Solid-State NMR (ssNMR) Spectroscopy: Probing the Local Environment
Solid-state NMR is a powerful tool that provides element-specific information about the local chemical environment and connectivity within the COF structure, complementing the long-range order information from PXRD.[5][16] For boronate ester or boroxine-linked COFs, ¹³C and ¹¹B NMR are particularly insightful.
What to Look For:
-
¹³C CP/MAS NMR: Cross-Polarization Magic Angle Spinning (CP/MAS) NMR enhances the signal of carbon nuclei. The key is to observe shifts in the resonances of the aromatic carbons bonded to boron, confirming their incorporation into the framework. The disappearance of signals from the pinacol ester group provides further evidence of reaction completion. A well-defined, crystalline COF will show sharp peaks, while an amorphous product will have broad, poorly resolved signals.[13][14][17]
-
¹¹B MAS NMR: This is crucial for analyzing boron-containing COFs. The boron in the pinacol ester monomer has a tetrahedral-like coordination, which gives a distinct NMR signal. Upon formation of the trigonal planar boroxine ring or boronate ester linkage in the COF, this signal will shift significantly, providing unambiguous proof of the desired chemical transformation.
Experimental Protocol: ¹³C CP/MAS and ¹¹B MAS NMR
-
Sample Preparation: Tightly pack the dry COF powder into a zirconia rotor (e.g., 4 mm diameter).
-
Instrument Setup: Use a high-field solid-state NMR spectrometer.
-
Data Acquisition:
-
¹³C CP/MAS: Spin the sample at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions. Use cross-polarization to enhance the ¹³C signal.
-
¹¹B MAS: A simple direct-polarization experiment with high-power proton decoupling is usually sufficient. Spinning speeds of 10-15 kHz are typical.
-
-
Interpretation: Compare the spectra of the final product with the starting monomer. Look for the expected chemical shifts that correspond to the atoms in their new bonding environment within the COF structure.
Gas Sorption Analysis: Quantifying Porosity
A defining feature of COFs is their permanent porosity. Gas sorption analysis, typically using nitrogen at 77 K, is the standard method to measure the specific surface area, pore volume, and pore size distribution.[18][19] This analysis confirms that the crystalline structure observed by PXRD has accessible pores and is not a non-porous, dense phase.
What to Look For:
-
Isotherm Shape: The shape of the N₂ adsorption-desorption isotherm provides qualitative information about the pore structure. Type I isotherms are characteristic of microporous materials (pore size < 2 nm), while Type IV isotherms with a hysteresis loop suggest the presence of mesopores (2-50 nm).[6]
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the initial part of the adsorption isotherm.[19][20] A high BET surface area (often > 500 m²/g) is a strong indicator of a porous framework.
-
Pore Volume and Size Distribution: The total pore volume is calculated from the amount of gas adsorbed at a relative pressure close to 1.[19] Pore size distribution can be calculated using models like Non-Local Density Functional Theory (NLDFT).[8][19]
Experimental Protocol: N₂ Sorption at 77 K
-
Sample Degassing (Activation): This is a critical step. The COF sample (50-100 mg) must be heated under high vacuum for several hours (e.g., 120-150 °C) to remove all trapped solvent and guest molecules from the pores.[20] Incomplete activation will lead to erroneously low surface area measurements.
-
Analysis: The degassed sample is transferred to the analysis port of the instrument. The N₂ adsorption and desorption isotherms are measured at liquid nitrogen temperature (77 K).
-
Data Analysis:
-
Plot the amount of gas adsorbed versus relative pressure (P/P₀).
-
Apply the BET model to the linear region of the isotherm (typically P/P₀ = 0.05-0.3) to calculate the surface area.
-
Calculate the total pore volume and use DFT or other models to determine the pore size distribution.
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature. For COFs, this provides crucial information on their thermal stability and can also indicate the presence of trapped solvent.[21] Boronate ester-linked COFs are known to be generally more thermally stable than imine-linked COFs.[22][23][24]
What to Look For: A typical TGA curve for a COF shows an initial weight loss at lower temperatures (< 200 °C) corresponding to the removal of residual solvent from the pores.[8][23] The framework itself should then be stable up to high temperatures (often > 400 °C) before significant decomposition occurs.[25] It is important to note that TGA only measures mass loss from degradation and is insensitive to the loss of crystallinity, which can occur at lower temperatures.[22][23][24]
Experimental Protocol: TGA
-
Sample Preparation: Place a small amount of the dried COF powder (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 800 °C).
-
Interpretation: Analyze the resulting plot of weight percent versus temperature to identify the onset of decomposition.
Comparative Summary of Techniques
| Technique | Information Gained | Advantages | Limitations |
| FTIR | Covalent bond formation, presence/absence of functional groups. | Fast, simple, small sample size, widely available. | No information on crystallinity, porosity, or long-range order. |
| PXRD | Crystallinity, long-range order, unit cell parameters, phase purity. | Definitive proof of crystalline structure. | Can be difficult to interpret for weakly diffracting or disordered COFs.[11][12] |
| Solid-State NMR | Local chemical environment, atomic connectivity, short-range order. | Element-specific, confirms covalent linkages unambiguously. | Requires specialized equipment, can be time-consuming. |
| Gas Sorption | Porosity, BET surface area, pore volume, pore size distribution. | Quantifies the accessible pore network, a key COF feature. | Requires careful sample activation; indirect structural information. |
| TGA | Thermal stability, presence of residual solvent. | Simple, provides critical data on material robustness. | Does not measure loss of crystallinity, which may precede mass loss.[22][23][24] |
Conclusion
Confirming the formation of a Covalent Organic Framework from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a process of accumulating corroborating evidence. No single analytical technique is sufficient. A logical and systematic workflow, beginning with FTIR to confirm the chemical reaction, followed by PXRD to establish crystallinity, is the foundational sequence. Gas sorption analysis then validates the presence of the crucial porous network, while Solid-State NMR provides definitive, atom-level proof of the local bonding structure. Finally, TGA assesses the material's thermal robustness. Only when these disparate datasets converge—telling a consistent story of a porous, stable, and covalently bonded crystalline material—can a researcher confidently claim the successful synthesis of a new COF.
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The "Breathing" Framework: A Guide to Validating Porosity in Flexible Covalent Organic Frameworks
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the key experimental techniques used to validate the porosity of flexible COFs. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience to ensure your characterization is both accurate and reliable.
The Challenge of Flexibility
The primary difficulty in characterizing flexible COFs lies in their dynamic nature. The very flexibility that makes them interesting can lead to structural transformations, such as layer slipping or pore gating, during guest removal (activation) or analysis.[2] Many COFs suffer from structural distortions or pore collapse during activation, which can lead to a substantial loss of crystallinity and functionality.[3] This can result in misleading porosity values, as the measured state may not represent the functional state of the material. Therefore, a multi-faceted approach, combining several complementary techniques, is not just recommended—it is essential.
Core Validation Techniques: A Comparative Overview
We will explore three primary techniques for porosity validation: Gas Adsorption Analysis, Powder X-ray Diffraction (PXRD), and the less common but powerful Positron Annihilation Lifetime Spectroscopy (PALS).
| Technique | Principle | Information Gained | Strengths for Flexible COFs | Limitations for Flexible COFs |
| Gas Adsorption | Measures the amount of gas adsorbed onto a surface at a constant temperature. | Surface area (BET), pore volume, pore size distribution. | Directly measures accessible porosity; can reveal "gate-opening" or "breathing" phenomena through stepped isotherms.[1][4] | Prone to underestimation if pores collapse during activation; isotherm steps can complicate standard analysis. |
| Powder X-ray Diffraction (PXRD) | Scatters X-rays off the crystalline lattice to determine its structure. | Crystal structure, unit cell parameters, theoretical pore size, structural integrity. | Confirms crystallinity post-synthesis and post-activation; in-situ PXRD can directly observe structural changes upon guest adsorption/desorption.[5] | Provides an "average" view of the structure; peak broadening due to disorder can make refinement challenging.[6][7] |
| Positron Annihilation Lifetime Spectroscopy (PALS) | Measures the lifetime of positrons in a material, which is sensitive to the size of local voids. | Direct measurement of pore/void sizes (sub-nm to tens of nm), information on pore connectivity and distribution.[8][9] | Exceptionally sensitive to small, isolated pores (free volume) that may be inaccessible to gas molecules; non-destructive.[8][10] | Requires specialized equipment and expertise; data analysis is complex and often relies on theoretical models (e.g., Tao-Eldrup).[9] |
Gas Adsorption Analysis: Capturing the Breath
Gas adsorption is the workhorse for porosity determination. For flexible COFs, the choice of adsorbate and experimental conditions is critical to revealing their dynamic nature.
Causality in Experimental Choices
-
Adsorbate Selection: While nitrogen at 77 K is the standard, its interaction with some flexible frameworks can be insufficient to induce pore opening. Using adsorbates with different kinetic diameters and affinities, such as argon (Ar), carbon dioxide (CO₂), or organic vapors, can provide a more complete picture.[5] For instance, CO₂ at 273 K can access ultramicropores that N₂ cannot, leading to a more accurate surface area measurement in some cases.[5]
-
Activation (Degassing): This is the most critical step. The goal is to remove guest solvents from the pores without causing irreversible collapse. A "soft" activation protocol is often necessary. Instead of rapid heating to a high temperature, a gradual, stepwise temperature ramp under dynamic vacuum allows for controlled solvent removal, preserving the framework's integrity. Supercritical CO₂ exchange is another effective, albeit more complex, method for preserving the structure of sensitive COFs.
Experimental Protocol: A Self-Validating Workflow
Caption: Workflow for Gas Adsorption Analysis of Flexible COFs.
Self-Validation: The trustworthiness of the data is confirmed by consistency. Rerunning the analysis after a more aggressive (or gentler) activation protocol can reveal the stability window of the framework. If a COF shows a low surface area with N₂ but a significantly higher one with CO₂, it suggests the presence of ultramicropores or specific framework-gas interactions. The presence of steps in the isotherm is a strong indicator of structural flexibility, where the framework "opens" at a certain threshold pressure.[1][5]
Powder X-ray Diffraction (PXRD): Visualizing the Skeleton
PXRD is indispensable for confirming the crystallinity and structural integrity of the COF before and after any treatment or measurement. For flexible COFs, it provides the ground truth for interpreting gas sorption data.
Causality in Experimental Choices
-
Ex-situ vs. In-situ: Standard ex-situ PXRD is used to compare the as-synthesized, activated, and post-sorption samples. Any significant change in peak positions or the appearance/disappearance of reflections indicates a structural transformation. In-situ PXRD, where the diffraction pattern is collected under controlled gas pressure or temperature, is a powerful tool to directly observe the "breathing" motion of the crystal lattice in real-time.
-
Data Refinement: Simple peak indexing is often insufficient for flexible COFs due to potential disorder. Pawley or Rietveld refinement against a simulated structural model is necessary to extract accurate unit cell parameters.[6] Comparing the experimental pattern to simulations of different stacking arrangements (e.g., eclipsed vs. staggered) can reveal changes in layer packing.[7][11]
Experimental Protocol: A Self-Validating Workflow
Caption: Workflow for Comparative PXRD Analysis of Flexible COFs.
Self-Validation: The system is self-validating when the structural information from PXRD corroborates the findings from gas adsorption. For example, if a gas sorption isotherm shows a large step, the PXRD pattern of the post-sorption sample should show a different unit cell compared to the activated sample, confirming a guest-induced structural transition.[5]
Positron Annihilation Lifetime Spectroscopy (PALS): Probing the Voids
PALS is a highly sensitive technique that offers a unique perspective on the pore structure, particularly for micropores and closed or inaccessible voids.[8] It does not rely on the transport of probe molecules into the pores, making it immune to issues of pore blocking or collapse during activation.
Principle of PALS
In PALS, positrons from a radioactive source are implanted into the material.[10] In porous materials, some positrons form positronium (Ps), a hydrogen-like atom. The lifetime of one of its states, ortho-positronium (o-Ps), is directly correlated with the size of the void it occupies.[9] A longer o-Ps lifetime indicates a larger pore.
Causality in Experimental Choices
-
Complementary Nature: PALS is not a replacement for gas sorption but a powerful complementary tool. While gas sorption measures the interconnected, accessible porosity, PALS measures the size of all local free volumes, whether connected or not.
-
Detecting Subtle Changes: Because PALS is sensitive at the sub-nanometer level, it can detect subtle changes in the pore structure of flexible COFs upon gentle heating or exposure to different environments that might not be apparent from other techniques.
Experimental Protocol: A Simplified Approach
-
Sample Preparation: Two identical pieces of the COF sample (as a pressed pellet) are sandwiched around a positron source (e.g., ²²NaCl).
-
Data Acquisition: The sandwich is placed between two detectors in the PALS spectrometer. The time delay between the detection of a gamma-ray emitted upon the positron's birth and the gamma-rays from its annihilation is measured, generating a lifetime spectrum.
-
Data Analysis: The spectrum is deconvoluted into several lifetime components. The longest-lived component (τ₃ or τ₄) is attributed to o-Ps annihilation in the pores.
-
Pore Size Calculation: The o-Ps lifetime is converted to a pore diameter using a model like the Tao-Eldrup equation.
Self-Validation: The validity of PALS data is supported by its consistency with PXRD and gas sorption results. If gas sorption suggests pore collapse (low surface area) but PXRD still shows good crystallinity, PALS can resolve the ambiguity. If PALS detects significant microporosity that is "invisible" to N₂ sorption, it provides strong evidence for a framework with closed or constricted pores that may open under specific conditions.
Synthesis and Recommendations
Validating the porosity of a flexible COF requires a synergistic and critical approach. No single technique tells the whole story.
-
Start with PXRD: Always confirm the crystallinity and phase purity of your as-synthesized material.
-
Optimize Activation: Use PXRD to monitor structural integrity after different activation protocols. Find a method that removes guests without degrading the framework.
-
Probe with Gas Sorption: Use N₂/Ar and CO₂ sorption to measure the accessible surface area and pore volume. Look for steps and unusual hysteresis loops that signal flexibility.
-
Confirm with PXRD: Rerun PXRD on the activated and post-sorption samples to correlate any observed isotherm features with structural changes.
-
Clarify with PALS: If ambiguities remain (e.g., low surface area but high crystallinity), use PALS to investigate the local pore structure and detect potentially inaccessible porosity.
By integrating these techniques, researchers can build a comprehensive and validated model of their flexible COF's porous architecture, moving beyond a single, static value to a dynamic understanding of its behavior. This rigorous approach is the bedrock upon which reliable applications in drug development, separations, and beyond can be built.
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A Senior Application Scientist's Guide to Pore Engineering: Comparing the Gas Sorption Performance of Covalent Organic Frameworks with Different Linker Lengths
Introduction: The "Building Block" Approach to Gas Sorption
Covalent Organic Frameworks (COFs) are a fascinating class of crystalline porous polymers built from light elements like carbon, nitrogen, oxygen, and boron.[1] Their construction, based on strong covalent bonds, results in exceptionally high thermal and chemical stability, making them robust candidates for demanding applications.[2][3] One of the most powerful features of COFs is their modularity. Through a concept known as reticular chemistry, we can precisely design and assemble organic building blocks (nodes and linkers) into predictable, ordered networks with permanent porosity.[4][5]
This guide focuses on a critical design parameter in the reticular synthesis of COFs: the length of the organic linker. For researchers in materials science and professionals in fields requiring high-performance gas storage and separation, understanding how this fundamental variable impacts performance is paramount. Altering the linker length is the most direct way to practice "pore engineering"—systematically tuning the pore size, pore volume, and surface area of a COF.[5][6] This control allows us to tailor materials for specific tasks, whether it's maximizing the storage capacity of methane for natural gas vehicles or enhancing the selective capture of carbon dioxide (CO₂) from flue gas.[7][8]
Here, we will explore the causal relationships between linker length and gas sorption properties, compare isoreticular COF series, and provide validated experimental protocols for synthesizing and evaluating these advanced materials.
The Core Principle: How Linker Length Dictates Sorption Behavior
The concept of an "isoreticular series" is central to this discussion. It refers to a set of materials that share the same network topology but are constructed with linkers of varying lengths.[9][10] By systematically elongating the linker, we expand the framework, leading to predictable changes in its porous properties.
Generally, as the linker length increases within an isoreticular series:
-
Pore Size and Volume Increase: This is the most direct and intuitive consequence. Longer struts create larger voids within the framework.[6][11]
-
BET Surface Area Increases: With larger pores, more surface area becomes accessible to gas molecules, typically resulting in a higher Brunauer–Emmett–Teller (BET) surface area.[4]
-
Total Gas Uptake at High Pressure Increases: A larger pore volume and surface area directly translate to a higher capacity for storing gas molecules, especially under high-pressure conditions where the pores are filled.[1]
However, this relationship is not without its trade-offs. While longer linkers boost total capacity, shorter linkers and the resulting smaller pores can offer distinct advantages:
-
Enhanced Selectivity: For separating gas mixtures (e.g., CO₂/N₂ or CO₂/CH₄), smaller pores can create a stronger interaction potential with the target gas molecule (e.g., CO₂), leading to higher adsorption affinity and selectivity.[12][13] In some cases, pores can be engineered to be small enough to exclude larger molecules, a phenomenon known as molecular sieving.
-
Higher Volumetric Performance: Although gravimetric uptake (weight of gas per weight of material) may be higher in large-pore COFs, materials with shorter linkers possess a higher framework density. This can lead to a greater amount of gas stored per unit volume of the material, a critical metric for practical applications.[14]
The following diagram illustrates this fundamental relationship.
Caption: Relationship between COF linker length and gas sorption properties.
Comparative Analysis: Isoreticular Case Studies
Let's examine experimental data from the literature to see these principles in action. We will look at two distinct COF systems where linker length has been systematically varied.
Case Study 1: TPE-COFs for CO₂ Sorption
A study comparing two tetraphenylethylene (TPE)-based COFs, TPE-COF-I and TPE-COF-II, demonstrates the direct impact of structural differences on porosity and CO₂ uptake.[4] While not a perfectly isoreticular series, the larger, more expanded structure of TPE-COF-II results in significantly enhanced performance.
| Property | TPE-COF-I | TPE-COF-II | Causality |
| BET Surface Area (m²/g) | 1,535 | 2,168 | The more expanded framework of TPE-COF-II exposes more surface area for gas adsorption. |
| Pore Volume (cm³/g) | 1.65 | 2.14 | Longer effective linker distances in the TPE-COF-II structure create a larger internal void volume. |
| CO₂ Uptake (cm³/g at 273 K, 1 atm) | 68.6 (13.4 wt%) | 118.8 (23.2 wt%) | The higher surface area and pore volume allow for greater physisorption of CO₂ molecules. |
| Reference | [4] | [4] |
Data synthesized from Ozdemir et al. (2019).[4]
This case highlights a clear trend: the COF with the larger surface area and pore volume exhibits substantially higher CO₂ uptake capacity under the tested conditions.
Case Study 2: JUC-300 Series - Isoreticular Expansion of 3D COFs
A more direct example is the JUC-300 series (JUC-300, -301, -302), a family of isoreticular 3D COFs.[6][11] The researchers systematically elongated the linker used in the synthesis, achieving a remarkable and predictable expansion of the pore structure from microporous to mesoporous.
| Property | JUC-300 | JUC-301 | JUC-302 | Causality |
| Linker | Benzene-1,4-dialdehyde | Biphenyl-4,4'-dicarbaldehyde | Terphenyl-4,4''-dicarbaldehyde | Systematic elongation of the linear dialdehyde linker. |
| Calculated Pore Size (nm) | 1.6 | 2.9 | 5.2 | Direct consequence of the "isoreticular expansion" principle using longer molecular struts. |
| BET Surface Area (m²/g) | 1023 | 1403 | 1625 | Increasing pore size makes more of the internal framework surface accessible to nitrogen gas during analysis. |
| Reference | [6][11] | [6][11] | [6][11] |
Data synthesized from Li et al. (2023).[6][11]
The JUC-300 series is a textbook demonstration of pore engineering. By simply extending the linker length, the pore size was tuned from 1.6 nm to a very large 5.2 nm.[11] This level of control is crucial for applications that require the accommodation of large molecules, such as drug delivery or enzyme immobilization. While specific gas sorption data for this series was not the focus of the initial report, the trend in surface area strongly suggests a corresponding increase in total gas storage capacity at higher pressures.
Experimental Guide: Synthesis and Gas Sorption Measurement
To ensure the integrity of your comparative studies, rigorous and validated experimental procedures are essential. The following section outlines a self-validating workflow for the synthesis, activation, and analysis of a representative imine-linked COF.
Workflow Overview
This diagram outlines the critical stages, from synthesis to data analysis. Each stage includes validation steps to ensure the integrity of the material and the final data.
Caption: A validated workflow for COF synthesis and gas sorption analysis.
Part 1: Synthesis of an Imine-Linked COF (e.g., TPE-COF-I)
This protocol is a general representation of a solvothermal synthesis.
-
Reagent Preparation: In a 20 mL glass pressure vessel, add the amine-based node monomer (e.g., tetrakis(4-aminophenyl)methane) and the aldehyde-based linker monomer (e.g., 2,5-dihydroxyterephthalaldehyde).[15]
-
Solvent Addition: Add a mixture of solvents, typically a non-polar solvent like mesitylene and a polar one like dioxane, in a specific ratio (e.g., 1:1 v/v).
-
Catalyst Addition: Add an aqueous solution of an acid catalyst, commonly acetic acid (e.g., 6M). The catalyst is crucial for promoting the reversible imine condensation reaction, which allows the framework to self-correct and form a crystalline structure.[1]
-
Degassing: Sonicate the mixture for 5-10 minutes to ensure homogeneity. Subsequently, flash-freeze the vessel in liquid nitrogen and evacuate using a Schlenk line. This "freeze-pump-thaw" cycle (repeat 3 times) is vital to remove dissolved oxygen, which can interfere with the reaction.
-
Reaction: Seal the vessel and place it in a preheated oven at 120 °C for 3-5 days. During this time, the monomers will polymerize into the crystalline COF framework.
-
Isolation and Purification: After cooling to room temperature, a solid precipitate should be visible. Isolate the solid by filtration.
-
Causality Check: The purification process is critical. The initial solid is filled with solvent and unreacted monomers. A rigorous washing sequence (e.g., with tetrahydrofuran, then acetone) is required to exchange the high-boiling synthesis solvents for more volatile ones. Failure to do so will result in pore collapse during the activation step.[16]
-
Part 2: Structural Validation (Trust but Verify)
Before committing to lengthy gas sorption experiments, you must verify that the correct material has been synthesized.
-
Powder X-Ray Diffraction (PXRD): Analyze the dried powder. The resulting diffraction pattern should show distinct peaks corresponding to the expected crystal structure. Comparing the experimental pattern to a simulated pattern from the proposed crystal structure provides the strongest evidence of successful, crystalline COF formation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Collect an IR spectrum of the sample. The key validation check is the disappearance of the C=O stretching band from the aldehyde linker (~1650 cm⁻¹) and the N-H stretching bands from the amine node (~3300-3400 cm⁻¹), coupled with the appearance of a new C=N imine stretching band (~1620 cm⁻¹). This confirms the formation of the covalent linkages that define the framework.
Part 3: Activation and Gas Sorption Measurement
"Activation" is the process of removing all guest molecules (solvents, water) from the pores of the COF to make them accessible for gas adsorption.[16]
-
Activation:
-
Transfer the purified COF powder to a sample tube suitable for a gas sorption analyzer.
-
Connect the tube to a degassing port on the instrument.
-
Heat the sample under high vacuum (e.g., 150 °C for 12 hours). This process, known as thermal activation, removes the volatile solvents introduced during the purification step.[15][16] The temperature should be high enough to remove solvent but well below the COF's decomposition temperature.
-
-
Nitrogen Sorption (for BET Surface Area and Porosity):
-
Cool the sample tube to 77 K using a liquid nitrogen bath.
-
The instrument will then dose known amounts of high-purity nitrogen gas into the sample tube and measure the pressure equilibration.[16]
-
An adsorption-desorption isotherm is generated by plotting the amount of N₂ adsorbed versus the relative pressure (P/P₀).
-
-
Data Analysis (BET and Pore Size):
-
The BET surface area is calculated from the linear region of the N₂ isotherm (typically P/P₀ = 0.05-0.3).[16] This value represents the total accessible surface area of the material.
-
The pore size distribution can be calculated from the isotherm using theoretical models like Non-Local Density Functional Theory (NLDFT). This provides insight into the uniformity and dimensions of the pores.[15]
-
-
CO₂ Sorption Measurement:
-
Exchange the liquid nitrogen bath for a circulating bath set to the desired temperature (e.g., 273 K or 298 K).
-
Perform an analogous experiment using high-purity CO₂ as the adsorbate gas to measure its uptake capacity and isotherm shape.
-
Conclusion and Future Outlook
The length of the organic linker is a powerful and intuitive tool in the design of Covalent Organic Frameworks for gas sorption applications. The principle of isoreticular expansion allows for the rational and predictable tuning of pore size, which directly impacts surface area and gas uptake capacity.[6] As demonstrated by experimental data, longer linkers generally lead to higher gravimetric gas storage capacities, making them ideal for bulk storage applications.[4] Conversely, COFs with shorter linkers and smaller pores often exhibit enhanced selectivity, a crucial attribute for gas separation processes.[13][17]
The future of this field lies in multi-variable optimization. Researchers are now moving beyond simply changing linker length and are exploring the synergistic effects of combining pore size engineering with the chemical functionalization of linkers.[4][18] For example, installing specific binding sites (like amine groups) within a COF of a predetermined pore size can dramatically enhance both capacity and selectivity for CO₂ capture.[19] By mastering these fundamental principles of reticular chemistry, we can continue to develop next-generation porous materials tailored to solve critical challenges in energy storage and environmental remediation.
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Erucar, I., & Keskin, S. (2020). Computational Selection of High-Performing Covalent Organic Frameworks for Adsorption and Membrane-Based CO2/H2 Separation. ACS Applied Materials & Interfaces, 12(40), 44937-44948. [Link]
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Erucar, I., & Keskin, S. (2020). Computational Selection of High-Performing Covalent Organic Frameworks for Adsorption and Membrane-Based CO2/H2 Separation. ACS Publications. [Link]
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Wang, B., et al. (2014). Isoreticular series of (3,24)-connected metal-organic frameworks: Facile synthesis and high methane uptake properties. Chemistry of Materials, 26(7), 2285-2291. [Link]
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Dong, J., et al. (2017). Isoreticular covalent organic frameworks for hydrocarbon uptake and separation: the important role of monomer planarity. CrystEngComm, 19(33), 4929-4933. [Link]
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Shinde, D. B., et al. (2020). Pore Engineering of Ultrathin Covalent Organic Framework Membranes for Organic Solvent Nanofiltration and Molecular Sieving. ResearchGate. [Link]
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Zhao, D., et al. (2016). Covalent Organic Frameworks for CO2 Capture. Advanced Materials, 28(27), 5644-5649. [Link]
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Al-Naddaf, Q., et al. (2022). Covalent Organic Frameworks for Carbon Dioxide Capture from Air. Journal of the American Chemical Society, 144(28), 12696-12701. [Link]
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Le, T. H., et al. (2021). Effect of axial molecules and linker length on CO2 adsorption and selectivity of CAU-8: a combined DFT and GCMC simulation study. RSC Publishing. [Link]
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Yuan, D., Zhao, D., Sun, D., & Zhou, H. C. (2015). An Isoreticular Series of Metal-Organic Frameworks with Dendritic Hexacarboxylate Ligands and Exceptionally High Gas-Uptake Capacity. Angewandte Chemie International Edition, 54(16), 4843-4847. [Link]
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A Comparative Guide to the Hydrolytic Stability of Boronate Ester Covalent Organic Frameworks
This guide provides a comprehensive comparison of the hydrolytic stability of boronate ester-linked Covalent Organic Frameworks (COFs), offering insights for researchers, scientists, and professionals in drug development. We will delve into the factors governing their stability, present comparative data, and provide standardized protocols for evaluation.
The utility of boronate ester-linked COFs in fields ranging from gas storage and separation to catalysis and drug delivery is immense, owing to their porous, crystalline structures and high surface areas. However, the reversible nature of the boronate ester linkage, while advantageous for their synthesis, presents a significant challenge in aqueous environments. The susceptibility of the B-O bond to hydrolysis can lead to structural degradation and loss of function, limiting their real-world applications. Understanding and enhancing the hydrolytic stability of these materials is therefore a critical area of research.
I. The Mechanism of Hydrolysis in Boronate Ester COFs
The instability of boronate ester linkages in the presence of water stems from the electrophilic nature of the boron atom and the nucleophilic character of water. The hydrolysis process is generally accepted to proceed through the nucleophilic attack of a water molecule on the boron center, leading to the cleavage of the B-O bond and the decomposition of the COF framework. This process is often accelerated in acidic or basic conditions.
Several factors influence the rate and extent of this degradation:
-
Steric Hindrance: Bulky functional groups around the boronate ester linkage can physically shield the boron atom from incoming water molecules, thereby enhancing hydrolytic stability.
-
Electronic Effects: The electron density at the boron center plays a crucial role. Electron-donating groups can increase the electron density on the boron atom, making it less electrophilic and less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can decrease stability.
-
Hydrophobicity: Increasing the hydrophobicity of the COF framework can limit the penetration of water molecules into the pores, thus protecting the boronate ester linkages.
-
Crystallinity and Porosity: A highly crystalline structure with well-defined pores can influence water accessibility to the linkage sites.
Figure 2: Experimental workflow for assessing COF hydrolytic stability.
IV. Strategies for Enhancing Hydrolytic Stability
The insights gained from comparative studies have led to the development of several effective strategies to bolster the hydrolytic stability of boronate ester COFs:
-
Monomer Design: The use of sterically bulky or electron-rich monomers can significantly improve stability.
-
Post-Synthetic Modification: The introduction of hydrophobic functional groups into the pores of the COF after its synthesis can create a water-repellent environment.
-
Interfacial Synthesis: Growing the COF as a thin film at an interface can lead to a more ordered and robust structure.
-
Linkage Engineering: Exploring alternative or mixed covalent linkages that are inherently more stable in water is a promising avenue.
V. Conclusion
While the hydrolytic instability of the boronate ester linkage has historically been a significant drawback, ongoing research and a deeper understanding of the underlying mechanisms are paving the way for the design of highly robust boronate ester COFs. By carefully selecting building blocks, controlling the synthesis conditions, and employing post-synthetic strategies, it is possible to develop materials that can withstand challenging aqueous environments. The standardized evaluation protocol presented here provides a framework for the systematic assessment and comparison of these next-generation COFs, which will be crucial for their successful implementation in drug delivery systems and other biomedical applications.
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A Comparative Guide to the Thermal Degradation of Covalent Organic Frameworks with Ether-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in COF Applications
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their applications are expanding into fields such as gas storage and separation, catalysis, and drug delivery, where thermal stability is a paramount concern. While COFs are generally recognized for their robustness, the choice of organic linkers and the resulting covalent bonds significantly dictates their performance under thermal stress.
Ether-containing linkers, such as those forming poly(aryl ether) or dioxin structures, are of particular interest due to the high chemical stability associated with the ether bond. This guide will objectively compare the thermal degradation behavior of these ether-linked COFs with other common COF families, namely those based on imine and boronate ester linkages. Understanding these differences is crucial for the rational design of COFs tailored for high-temperature applications.
Understanding Thermal Degradation in COFs: More Than Just TGA
Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring mass loss as a function of temperature. However, for crystalline materials like COFs, TGA data alone can be misleading. A critical, often overlooked, aspect is the loss of crystallinity and structural integrity, which can occur at temperatures well below the onset of mass loss detected by TGA.[1][2][3] A comprehensive thermal degradation analysis, therefore, should involve a multi-faceted approach.
A general two-step thermal degradation process has been observed for 2D COFs.[2][3] The first step involves the loss of crystallinity without chemical decomposition, followed by chemical degradation at higher temperatures, leading to the formation of volatile byproducts.[2][3]
Experimental Protocol: A Validated Approach to Thermal Analysis
To ensure the scientific integrity of thermal stability data, a standardized and self-validating experimental workflow is essential. The following protocol outlines the key steps for a comprehensive thermal degradation analysis of COFs.
Sample Preparation
-
Activation: Prior to analysis, the COF sample must be activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point (e.g., 120-150 °C) for several hours until a constant weight is achieved.
-
Sample Mass: Accurately weigh 5-10 mg of the activated COF sample into a TGA crucible (e.g., alumina or platinum). A smaller sample size is recommended for materials expected to undergo significant weight loss to prevent sample expulsion from the crucible.[4]
Thermogravimetric Analysis (TGA)
-
Instrument Setup: Use a calibrated TGA instrument.
-
Purge Gas: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[5]
-
Heating Program:
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature (Td), defined as the temperature at which a significant weight loss begins (e.g., 5% weight loss), and the char yield (the residual weight percentage at the final temperature).
In-Situ Variable Temperature X-Ray Diffraction (VT-PXRD)
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a heating stage.
-
Heating Program: Heat the COF sample in a capillary tube under an inert atmosphere following a stepwise heating program.
-
Data Collection: Collect PXRD patterns at various temperature intervals (e.g., every 20-50 °C) after allowing the sample to equilibrate at each temperature.
-
Data Analysis: Monitor the changes in the intensity and position of the diffraction peaks to determine the temperature at which the COF loses its crystallinity.
The following diagram illustrates the comprehensive workflow for thermal degradation analysis of COFs.
Caption: Workflow for comprehensive thermal degradation analysis of COFs.
Comparative Analysis: Ether-Linked COFs vs. Other Linkages
The thermal stability of a COF is intrinsically linked to the strength and stability of its covalent linkages. Here, we compare the performance of ether-linked COFs with those containing imine and boronate ester bonds.
Ether-Linked COFs (Dioxin and Polyarylether)
COFs constructed with ether linkages, particularly through nucleophilic aromatic substitution (SNAr) reactions to form 1,4-dioxin or polyarylether structures, exhibit exceptional thermal and chemical stability.[7][8][9] This enhanced stability is attributed to the irreversible nature of the bond formation.
-
Dioxin-Linked COFs: COFs such as COF-316 and COF-318 show no significant weight loss up to 400 °C under a nitrogen atmosphere.[1][10] Metallophthalocyanine-based COFs with dioxin linkages also demonstrate remarkable chemical stability.[11]
-
Polyarylether-Based COFs: These COFs are known for their high stability in harsh chemical environments, including boiling water, strong acids, and bases.[7][8]
The thermal degradation of aromatic polyethers typically involves chain scission at the ether and other linkages, leading to the formation of products like phenols, dibenzofuran, benzene, and toluene.[12]
Imine-Linked COFs
Imine-based COFs are the most widely studied class due to their facile synthesis. While generally robust, their thermal stability can be lower than that of ether-linked or boronate ester-linked COFs. The reversibility of the imine bond formation, which is advantageous for crystallization, can be a liability at elevated temperatures.
Boronate Ester-Linked COFs
Boronate ester-linked COFs are among the first reported COFs and are generally more thermally stable than their imine-linked counterparts.[2][3][13] However, the boronate ester linkage is susceptible to hydrolysis, which can compromise its stability in the presence of water, especially at elevated temperatures.[14]
Quantitative Comparison
The following table summarizes the thermal stability data for representative COFs with different linkages.
| COF Type | Linkage | Onset Decomposition Temp. (Td, °C) | Char Yield (%) | Reference |
| Ether-Linked | ||||
| COF-316 | Dioxin | ~400 | N/A | [1][10] |
| COF-318 | Dioxin | ~400 | N/A | [1][10] |
| Imine-Linked | ||||
| Representative Imine COF | Imine | 300-400 | ~40 | [15] |
| Boronate Ester-Linked | ||||
| Representative Boronate Ester COF | Boronate Ester | >400 | N/A | [2][3] |
Note: N/A indicates that the specific data was not available in the cited sources. The Td values for imine and boronate ester COFs are generalized from multiple sources.
The following diagram illustrates the general trend in thermal stability among the different COF linkage types.
Caption: General trend of thermal stability for different COF linkages.
Degradation Mechanisms: A Deeper Look into Ether-Linked Systems
The thermal degradation of polymers containing aromatic ether linkages, such as poly(ether sulfone)s, has been studied in detail and provides valuable insights into the potential degradation pathways of ether-linked COFs.[12] The primary mechanism involves the homolytic cleavage of the C-O bonds in the ether linkages at elevated temperatures. This initial bond scission generates radical species that can then undergo a variety of secondary reactions, including:
-
Hydrogen Abstraction: Leading to the formation of phenolic end-groups.
-
Intramolecular Cyclization: Resulting in the formation of stable aromatic compounds like dibenzofuran.[12]
-
Chain Scission and Fragmentation: Producing smaller volatile molecules such as benzene, toluene, and CO₂.[12]
The presence of other functional groups within the COF structure can also influence the degradation pathway.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the thermal degradation of ether-linked COFs with other common COF families. The evidence strongly suggests that COFs constructed with robust, irreversible ether linkages, such as dioxin and polyarylether units, offer superior thermal stability compared to their imine-linked counterparts. This makes them highly promising candidates for applications where high-temperature resilience is a critical requirement.
Future research should focus on:
-
Systematic Studies: Conducting direct, side-by-side thermal analysis of a wider range of ether-linked, imine-linked, and boronate ester-linked COFs under identical experimental conditions to generate a more comprehensive and directly comparable dataset.
-
Evolved Gas Analysis (EGA): Coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the volatile decomposition products and further elucidate the degradation mechanisms of ether-linked COFs.
-
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the bond dissociation energies and reaction pathways of thermal degradation for different COF linkages, providing a theoretical framework to complement experimental findings.
By continuing to explore the structure-property relationships that govern the thermal stability of COFs, researchers can further advance the design of next-generation porous materials for challenging applications.
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Benchmarking the Catalytic Efficacy of a Boronate Ester-Linked Covalent Organic Framework Derived from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
A Senior Application Scientist's Guide to Comparative Catalytic Performance Analysis
In the rapidly evolving landscape of materials science, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with immense potential in catalysis, owing to their high surface area, tunable porosity, and inherent functionality. This guide provides a comprehensive framework for benchmarking the catalytic activity of a specific boronate ester-linked COF, synthesized from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. We will delve into the synthesis of this COF, propose a suitable catalytic reaction for its evaluation, and present a detailed methodology for a comparative study against established catalytic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the catalytic performance of novel porous materials.
Introduction: The Promise of Ether- and Boronate Ester-Linked COFs in Catalysis
Covalent Organic Frameworks (COFs) offer a unique platform for designing heterogeneous catalysts with molecular-level precision.[1] The incorporation of ether linkages within the COF backbone can enhance structural flexibility and stability, while the boronate ester nodes provide sites for post-synthetic modification, for instance, with catalytically active metal species. The specific COF derived from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester, presents an intriguing scaffold for catalysis. Its synthesis from a pinacol boronate precursor offers an alternative to traditional methods that rely on less stable boronic acids.[2]
This guide will focus on a systematic approach to evaluating the catalytic performance of this COF. As a model reaction, we will consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[3] The objective is to provide a clear protocol for comparing the efficacy of our target COF against other heterogeneous and homogeneous catalysts.
Synthesis of the Boronate Ester-Linked COF
The synthesis of the COF from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester and a suitable catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), can be achieved via a metathesis reaction. This approach, which avoids the often cumbersome deprotection of pinacol esters to boronic acids, can lead to COFs with high crystallinity.[4]
Experimental Protocol: COF Synthesis
-
Monomer Preparation: Ensure the purity of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester and HHTP.
-
Solvothermal Synthesis: In a Pyrex tube, combine 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (0.5 mmol) and HHTP (0.33 mmol) in a mixture of mesitylene and 1,4-dioxane (1:1 v/v, 5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Crystallization: Seal the tube under vacuum and heat at 120 °C for 72 hours.
-
Isolation and Purification: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane.
-
Activation: Dry the purified COF under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
The successful synthesis of the COF should be confirmed by powder X-ray diffraction (PXRD) for crystallinity, Fourier-transform infrared (FT-IR) spectroscopy to verify the formation of boronate ester linkages, and nitrogen physisorption measurements to determine the surface area and porosity.
Figure 1: General workflow for the solvothermal synthesis of the boronate ester-linked COF.
Benchmarking Catalytic Performance: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively assess the catalytic prowess of our synthesized COF, a well-established and industrially relevant reaction is paramount. The Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an aryl halide and an organoboron compound, serves as an excellent benchmark. For this reaction, the COF will be utilized as a support for palladium nanoparticles, a common strategy to impart catalytic activity to these porous materials.[5][6]
Preparation of the Pd@COF Catalyst
-
Palladium Loading: Suspend the activated COF (100 mg) in a solution of palladium(II) acetate (10 mg) in acetone (20 mL).
-
Impregnation: Stir the suspension at room temperature for 24 hours to allow for the diffusion of the palladium precursor into the COF pores.
-
Reduction: Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄, 20 mg in 5 mL water) dropwise to the suspension under vigorous stirring.
-
Isolation: Continue stirring for 2 hours, then collect the solid by filtration, wash thoroughly with water and acetone, and dry under vacuum.
The resulting Pd@COF catalyst should be characterized by transmission electron microscopy (TEM) to determine the size and distribution of the palladium nanoparticles and by inductively coupled plasma-mass spectrometry (ICP-MS) to quantify the palladium loading.
Experimental Protocol: Catalytic Testing
The catalytic activity of the Pd@COF will be evaluated in the coupling of bromobenzene with phenylboronic acid.
-
Reaction Setup: In a round-bottom flask, combine bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2 mmol) as the base, and the Pd@COF catalyst (1 mol% Pd loading).
-
Solvent: Add a mixture of ethanol and water (3:1 v/v, 5 mL) as the solvent.
-
Reaction: Stir the mixture at 80 °C for a specified time (e.g., 1-24 hours).
-
Analysis: After cooling, take an aliquot of the reaction mixture, filter to remove the catalyst, and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of bromobenzene and the yield of the biphenyl product.
Figure 2: Proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by Pd@COF.
Comparative Data Analysis
A robust benchmarking study requires a direct comparison with alternative catalysts under identical reaction conditions. The performance of the Pd@COF should be evaluated against:
-
Homogeneous Catalyst: Palladium(II) acetate (Pd(OAc)₂).
-
Conventional Heterogeneous Catalyst: Palladium on activated carbon (Pd/C).
-
Other Porous Supports: A palladium-functionalized Metal-Organic Framework (MOF), e.g., Pd@UiO-66.
The key performance indicators to be measured are:
-
Yield (%): The amount of product formed relative to the limiting reactant.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): Moles of product per mole of catalyst per unit time (h⁻¹).
-
Recyclability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
Illustrative Performance Comparison
The following table presents a hypothetical but realistic comparison based on literature data for similar catalytic systems.[6]
| Catalyst | Pd Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd@COF (This work) | 1 | 2 | 98 | 98 | 49 |
| Pd(OAc)₂ | 1 | 2 | 95 | 95 | 47.5 |
| 10% Pd/C | 1 | 6 | 90 | 90 | 15 |
| Pd@UiO-66 | 1 | 4 | 92 | 92 | 23 |
Recyclability Study
The reusability of the heterogeneous catalysts is a critical factor for practical applications.
-
Catalyst Recovery: After each reaction cycle, the Pd@COF catalyst is recovered by centrifugation or filtration.
-
Washing: The recovered catalyst is washed with the reaction solvent and then with a low-boiling-point solvent like acetone.
-
Drying: The catalyst is dried under vacuum before being used in the next cycle.
-
Leaching Test: The filtrate from the first cycle should be analyzed by ICP-MS to determine the extent of palladium leaching.
| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) |
| Pd@COF (This work) | 98 | 97 | 96 | 95 |
| 10% Pd/C | 90 | 85 | 78 | 70 |
| Pd@UiO-66 | 92 | 90 | 88 | 85 |
Conclusion and Future Outlook
This guide has outlined a systematic methodology for benchmarking the catalytic activity of a COF derived from 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. By employing a well-defined synthesis and a standardized catalytic test, researchers can generate robust and comparable data. The proposed framework, using the Suzuki-Miyaura reaction as a benchmark, allows for a comprehensive evaluation of the COF's performance against established catalysts. The superior designability of COFs holds the promise of creating highly active, selective, and recyclable heterogeneous catalysts for a wide array of organic transformations, thereby contributing to the development of more sustainable chemical processes. Future work should focus on exploring the substrate scope of the Pd@COF catalyst and investigating the effect of different linkers on the catalytic performance.
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A Researcher's Guide to Linker Flexibility and the Mechanical Performance of Covalent Organic Frameworks
In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier class, distinguished by their lightweight nature, high porosity, and exceptional tailorability.[1] Constructed from organic building blocks linked by strong covalent bonds, these "molecular Legos" offer unprecedented control over structure and function.[2] While much attention has been paid to their applications in gas storage, catalysis, and electronics, a critical and often decisive factor for their real-world utility is their mechanical integrity.[1][3] The ability of a COF to withstand stress, strain, and deformation is paramount for applications ranging from robust separation membranes to resilient flexible devices.[4][5]
This guide provides an in-depth comparison of how a fundamental design choice—the flexibility of the organic linker—profoundly impacts the mechanical properties of the resulting COF. We will move beyond a simple cataloging of materials to explore the causal mechanisms connecting molecular design to macroscopic performance, supported by experimental data and validated protocols.
The Central Axis of Control: The Organic Linker
The organic linkers are the foundational struts that define the geometry, porosity, and, critically, the mechanical response of a COF.[6] The choice between a rigid and a flexible linker is not merely a structural nuance; it is a primary determinant of the material's stiffness, strength, and elasticity.
-
Rigid Linkers: Typically composed of aromatic rings (e.g., phenyl, triphenylene) or linear, conjugated systems, rigid linkers create a stiff and unyielding framework.[6][7] This rigidity is essential for maintaining a well-defined and permanent porous structure. The strong, directional covalent bonds efficiently distribute applied stress across the crystalline lattice, often resulting in materials with high Young's moduli (stiffness) and hardness. However, this same rigidity can make the framework brittle, with a lower tolerance for strain before catastrophic failure.
-
Flexible Linkers: Incorporating aliphatic chains, ether linkages, or other rotatable bonds introduces degrees of freedom into the COF structure.[8] This inherent flexibility allows the framework to respond to external stimuli and mechanical stress through conformational changes, such as bond rotation or layer sliding, rather than immediate bond strain.[8] Consequently, COFs built with flexible linkers may exhibit lower Young's moduli but significantly enhanced elasticity and higher fracture strains, making them tougher and more resilient.
The fundamental trade-off is one of stiffness versus toughness. The selection of a linker strategy is therefore dictated entirely by the target application's mechanical requirements.
Workflow for Synthesizing COFs with Tunable Linker Flexibility
The synthesis of COFs with tailored mechanical properties begins with the strategic selection of molecular building blocks. The general workflow, whether for a rigid or flexible framework, follows a path of controlled self-assembly.
Caption: General workflow for COF synthesis, from monomer design to structural confirmation.
Experimental Methodologies for Mechanical Assessment
Quantifying the mechanical properties of COFs, which are often synthesized as powders or thin films, requires specialized techniques capable of probing nanoscale behavior.
Nanoindentation and Atomic Force Microscopy (AFM)
These are the most common techniques for measuring the local mechanical properties of COF thin films.[9] By pressing a sharp tip into the material's surface with a controlled force and measuring the resulting penetration depth, one can extract critical properties like Young's modulus and hardness.[4][9]
Experimental Protocol: AFM-Based Nanoindentation
-
Sample Preparation: A high-quality, uniform COF thin film is synthesized or deposited on a flat, rigid substrate (e.g., silicon wafer). The film thickness must be accurately measured.
-
Cantilever Calibration: The spring constant of the AFM cantilever is precisely calibrated to ensure accurate force measurements.
-
Indentation: The AFM tip is brought into contact with the COF film surface. A force is applied, causing the tip to indent the material. The force and displacement are recorded continuously to generate a force-displacement curve.
-
Data Analysis: The unloading portion of the force-displacement curve is fitted to a mechanical model (e.g., the Oliver-Pharr model) to calculate the reduced modulus and hardness.
-
Modulus Calculation: The Young's modulus of the COF film is then deconvoluted from the reduced modulus by accounting for the properties of the indenter tip.
Caption: Workflow for determining COF mechanical properties using AFM nanoindentation.
High-Pressure X-ray Diffraction (HP-XRD)
This technique measures the bulk modulus (resistance to compression) by observing how the COF's crystal lattice parameters change under hydrostatic pressure.[9] The sample is placed in a diamond anvil cell, and XRD patterns are collected at increasing pressures. The change in unit cell volume as a function of pressure is used to calculate the bulk modulus.
Nanotensile Testing
For direct measurement of a material's response to stretching, freestanding COF films can be subjected to tensile tests.[10][11] These experiments, often performed inside a scanning electron microscope (SEM), pull the film apart and directly measure the stress-strain relationship, yielding the Young's modulus, ultimate tensile strength, and fracture strain.[4]
Comparative Analysis: Linker Flexibility vs. Mechanical Properties
The choice of linker has a clear and quantifiable impact on mechanical performance. While a comprehensive database is still growing, studies comparing COFs with systematically varied linkers provide powerful insights.
| COF System | Linker Type / Key Feature | Young's Modulus (E) | Key Mechanical Insight | Reference |
| TFB-PDA | Imine Linkage (Relatively Rigid) | ~1.7 GPa | Exhibits more deformable behavior, characteristic of a moderately stiff framework. | [10][11] |
| TFP-PDA | Enamine Linkage (Tautomerism induces flexibility) | ~3.3 GPa | The stiffer enamine linkage leads to a higher modulus and tensile strength but lower fracture strain. | [10][11] |
| COFTAPB-PDA | Phenyl-based linkers, weak van der Waals interlayer forces | 44.6 GPa (monolayer), decreases with more layers | Weak interlayer interactions lead to layer sliding, significantly reducing the modulus in multilayer films. | [12] |
| COFTAPB-DMTP | Methoxy side groups on linkers | 46.3 GPa (monolayer), stable with more layers | Methoxy groups create stronger interlayer hydrogen bonding, preventing layer sliding and maintaining high mechanical strength in multilayer systems. | [12] |
| Generic Boronate Ester COFs | Boronate Ester Linkage | 4 - 24 GPa (computationally predicted) | Mechanical properties are highly anisotropic (direction-dependent). | [13] |
Note: The absolute values of Young's modulus can vary significantly based on the measurement technique, sample quality, and presence of defects.[4][13] The trends observed from comparing different linkers are the most instructive takeaway.
The Role of Computational Modeling
Molecular Dynamics (MD) and Density Functional Theory (DFT) simulations are invaluable tools for dissecting the structure-property relationships in COFs.[10][14] These computational methods allow researchers to:
-
Predict Mechanical Properties: Calculate theoretical values for Young's modulus, bulk modulus, and other elastic constants for idealized COF structures.[14][15]
-
Isolate Variables: Systematically study the impact of a single variable, such as linker rotation or interlayer spacing, which is difficult to control experimentally.[12]
-
Understand Failure Mechanisms: Simulate the response of a COF to tensile or compressive strain to identify the specific bonds that break first and understand how cracks propagate.[4]
-
Evaluate Defects: Quantify the significant negative impact that structural defects, such as missing linkers, can have on the mechanical integrity of a framework.[13][16]
Caption: A typical workflow for the computational assessment of COF mechanical properties.
Conclusion: Designing for Mechanical Purpose
The mechanical properties of COFs are not an afterthought but a critical design parameter that can be tuned at the molecular level. The choice of linker flexibility provides a powerful handle for this control.
-
For applications demanding rigidity and stability , such as separation membranes or catalytic supports, stiff, aromatic linkers that create a robust and unyielding framework are preferable.[17] Enhanced interlayer interactions, through side-chain engineering, can further bolster the mechanical strength of multilayer systems.[12]
-
For next-generation technologies like flexible electronics, sensors, or soft robotics , linkers that impart flexibility and high fracture strain are essential.[4] These materials can bend, stretch, and conform without catastrophic failure, preserving their functional integrity under mechanical duress.
The ongoing exploration of new linker chemistries, including semi-flexible and stimuli-responsive linkers, promises to expand the design space even further.[7][8] By combining predictive computational modeling with precise experimental validation, researchers can rationally design and synthesize COFs with mechanical properties tailored for the most demanding applications.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester
Understanding the Compound: Hazard Assessment
1,2-Di(4-boronophenoxy)ethane, dipinacol ester, belongs to the family of boronic acid derivatives. While toxicological properties for this specific compound have not been thoroughly investigated, related boronic acid pinacol esters are known to cause skin, eye, and respiratory irritation.[2][3][4] Some may also be harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Therefore, it is prudent to handle this compound with a degree of caution, assuming it may present similar hazards.
Key Potential Hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]
-
Harmful if Swallowed/Inhaled/Absorbed: Some related compounds are classified as harmful by these routes of exposure.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling 1,2-Di(4-boronophenoxy)ethane, dipinacol ester. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[8][9] | Goggles should meet ANSI Z.87.1 standards. A face shield offers additional protection from splashes, especially when handling larger quantities or during vigorous mixing.[9] |
| Hands | Nitrile gloves.[10] | Nitrile gloves provide good general chemical resistance.[10] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[8] |
| Body | A flame-resistant lab coat.[9] | A buttoned lab coat protects skin and personal clothing from spills.[9] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2] | A fume hood is the preferred engineering control to minimize inhalation exposure. If a hood is not available, ensure adequate general ventilation and consider using a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9][11] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designate a Workspace: Conduct all handling of the solid compound and its solutions within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Solid:
-
Weighing: Carefully weigh the desired amount of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester on a weigh boat. Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Transfer: Use a clean spatula to transfer the solid to your reaction vessel.
-
Dissolving: Add the solvent to the reaction vessel slowly to avoid splashing.
Working with Solutions:
-
Containment: Keep all containers with the compound sealed when not in use.
-
Heating/Cooling: If the reaction requires heating or cooling, use a well-controlled system (e.g., a heating mantle with a stirrer or an ice bath) to prevent uncontrolled reactions.
-
Quenching: If the reaction needs to be quenched, do so slowly and in a controlled manner, especially if the reaction is exothermic.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with 1,2-Di(4-boronophenoxy)ethane, dipinacol ester (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[12]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
